molecular formula C17H22N2O3 B602277 Doxylamine Di-N-Oxide CAS No. 105176-70-3

Doxylamine Di-N-Oxide

カタログ番号: B602277
CAS番号: 105176-70-3
分子量: 302.37
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxylamine Di-N-Oxide (CAS 105176-70-3) is a fully characterized pharmaceutical impurity and reference standard of the active pharmaceutical ingredient (API) Doxylamine . Doxylamine is a first-generation antihistamine with sedative properties, used in the short-term treatment of insomnia and, in combination with pyridoxine, for the management of nausea and vomiting in pregnancy . This compound, this compound, is supplied with comprehensive characterization data and is compliant with stringent regulatory guidelines . It is specifically designed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The standard ensures traceability against pharmacopeial standards such as those from the USP or EP . It is a critical tool for supporting Abbreviated New Drug Applications (ANDA) and the commercial production of Doxylamine, helping to ensure the safety and consistency of pharmaceutical products . The molecular formula of this compound is C17H22N2O3, and it has a molecular weight of 302.37 g/mol . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBZZLLRVCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105176-70-3
Record name Doxylamine dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXYLAMINE DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Proposed Synthesis Protocol for Doxylamine Di-N-Oxide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Doxylamine, a first-generation antihistamine, is metabolized in the liver to several compounds, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide[1][2]. While doxylamine N-oxide (specifically the aliphatic N-oxide) is a known metabolite, the synthesis and properties of Doxylamine Di-N-Oxide—where both the aliphatic tertiary amine and the pyridine nitrogen are oxidized—are not well-documented in publicly accessible literature. This guide presents a robust, proposed synthesis protocol for this compound, designed for researchers in drug development and medicinal chemistry. The protocol is grounded in established principles of N-oxidation chemistry and provides a comprehensive framework for synthesis, purification, and characterization.

Introduction and Rationale

Doxylamine ((RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine) possesses two nitrogen atoms susceptible to oxidation: the tertiary aliphatic amine of the dimethylaminoethyl group and the nitrogen atom of the pyridine ring. The oxidation of such nitrogen centers to their corresponding N-oxides is a common metabolic pathway and a valuable transformation in synthetic chemistry, often altering a molecule's polarity, solubility, and pharmacological profile[3].

The proposed method is designed to be a self-validating system, incorporating rigorous analytical checks to confirm the identity and purity of the target compound.

Mechanistic Foundation: N-Oxidation with m-CPBA

The oxidation of tertiary amines and pyridinic nitrogens by peroxyacids like m-CPBA is a cornerstone of organic synthesis. The reaction proceeds via a concerted mechanism where the nitrogen's lone pair of electrons performs a nucleophilic attack on the terminal, electrophilic oxygen of the peroxyacid.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom (either the aliphatic or pyridinic) attacks the terminal oxygen of the m-CPBA.

  • Concerted Transition State: A five-membered transition state is formed, involving the nitrogen, the two peroxy oxygens, the peroxy hydrogen, and the carbonyl oxygen of the m-CPBA[8].

  • Product Formation: The weak O-O bond cleaves, transferring an oxygen atom to the nitrogen. Simultaneously, the proton is transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the byproduct, meta-chlorobenzoic acid (m-CBA).

Given the two nucleophilic nitrogen centers in doxylamine, a stoichiometric excess of m-CPBA (greater than two equivalents) is necessary to drive the reaction to the desired di-N-oxide product.

Proposed Synthesis Workflow

The overall workflow is designed for efficiency and safety, moving from reaction setup to purification and final characterization.

SynthesisWorkflow Start Start: Doxylamine Free Base Dissolve Dissolve in Anhydrous DCM Cool to 0 °C Start->Dissolve Step 1 Add_mCPBA Slowly Add m-CPBA Solution (>2.2 equivalents) Dissolve->Add_mCPBA Step 2 React Stir at 0 °C to Room Temp (Monitor by TLC/LC-MS) Add_mCPBA->React Step 3 Quench Quench with Na2S2O3 (aq) (Removes excess peroxide) React->Quench Step 4 Wash Wash with NaHCO3 (aq) (Removes m-CBA byproduct) Quench->Wash Step 5 Extract Extract with DCM Dry with Na2SO4 Wash->Extract Step 6 Purify Purify via Column Chromatography (Silica Gel) Extract->Purify Step 7 Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize Step 8 End End: this compound Characterize->End Validation

Caption: High-level workflow for the proposed synthesis of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )PuritySupplier
Doxylamine (free base)C₁₇H₂₂N₂O270.37>98%Commercial Source
m-CPBAC₇H₅ClO₃172.5770-77%Commercial Source
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Commercial Source
Sodium ThiosulfateNa₂S₂O₃158.11ACS GradeCommercial Source
Sodium BicarbonateNaHCO₃84.01ACS GradeCommercial Source
Sodium SulfateNa₂SO₄142.04AnhydrousCommercial Source
Silica GelSiO₂60.08230-400 meshCommercial Source

4.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Doxylamine (1.0 eq., e.g., 2.70 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve m-CPBA (2.5 eq., ~77% purity, e.g., 5.60 g, ~25.0 mmol) in DCM (50 mL).

  • Addition of Oxidant: Add the m-CPBA solution dropwise to the stirred Doxylamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~50 mL) to quench any excess peroxide. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).

  • Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as DCM transitioning to 5-10% methanol in DCM, is recommended to isolate the highly polar Di-N-Oxide product.

Characterization and Validation (Self-Validating System)

Confirmation of the target compound, this compound, is critical. The following analytical methods should be employed.

5.1. Mass Spectrometry (MS) The formation of the Di-N-Oxide will increase the molecular weight of Doxylamine by 32 g/mol (for two oxygen atoms).

CompoundFormulaCalculated M.W.Expected [M+H]⁺
DoxylamineC₁₇H₂₂N₂O270.37271.18
This compound C₁₇H₂₂N₂O₃ 302.37 303.17

5.2. NMR Spectroscopy N-oxidation induces a characteristic deshielding effect (downfield shift) on adjacent protons (¹H NMR) and carbons (¹³C NMR)[3][9]. This provides unequivocal evidence of the site of oxidation.

Expected NMR Spectral Shifts:

  • ¹H NMR: Protons on the carbons alpha to both the aliphatic and pyridine nitrogens are expected to shift significantly downfield compared to the starting Doxylamine.

    • The N-CH₃ methyl protons will shift downfield.

    • The O-CH₂-CH₂ -N protons will shift downfield.

    • The pyridine ring protons, particularly those at the C2 and C6 positions, will experience a noticeable downfield shift.

  • ¹³C NMR: The carbon atoms directly bonded to the newly formed N-O groups will exhibit the most significant downfield shifts[9].

5.3. Infrared (IR) Spectroscopy The N⁺–O⁻ bond typically shows a prominent vibration band in the region of 930-970 cm⁻¹ for aromatic N-oxides and around 950-970 cm⁻¹ for tertiary amine oxides[3]. The appearance of strong bands in this region would provide further evidence for the formation of the N-oxide functionalities.

Reaction Scheme and Safety

ReactionScheme cluster_reagents Doxylamine Doxylamine (C₁₇H₂₂N₂O) mCPBA m-CPBA (>2.2 eq.) DiNoxide This compound (C₁₇H₂₂N₂O₃) Doxylamine->DiNoxide Doxylamine->DiNoxide DCM, 0°C to RT mCPBA->DiNoxide DCM, 0°C to RT Solvent DCM, 0°C to RT Byproduct + m-CBA

Caption: Proposed reaction scheme for the synthesis of this compound.

Safety Precautions:

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction. Always use it in a well-ventilated fume hood and avoid contact with metals.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

  • Quenching: The quenching of excess peroxide is an exothermic process. Perform the addition of sodium thiosulfate slowly and with cooling to maintain control of the reaction temperature.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of this compound. By leveraging the well-understood reactivity of m-CPBA and incorporating a rigorous purification and validation workflow, researchers can confidently undertake the preparation of this novel derivative. The detailed characterization steps are essential to create a self-validating protocol, ensuring the production of a well-defined compound for further study in drug metabolism and pharmacology.

References

  • Doxylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Eom, K. D., Jung, B. H., Chung, B. C., Slikker, W., Jr, & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji, 36(3), 230-240. Retrieved from [Link]

  • Doxylamine - WikiProjectMed. (n.d.). MDWiki.org. Retrieved January 9, 2024, from [Link]

  • Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved January 9, 2024, from [Link]

  • Imming, P., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved January 9, 2024, from [Link]

  • Patil, M. L., et al. (2010). Synthesis of Tertiary Amine N-Oxides-A Review. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved from [Link]

  • Reddy, K. R., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. Retrieved from [Link]

  • Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): A versatile reagent in organic synthesis. RSC Advances. Retrieved from [Link]

  • Preparation and Alkylation of N-Oxide Pyridine. (2021). Reddit. Retrieved from [Link]

  • This compound. (n.d.). SynZeal. Retrieved January 9, 2024, from [Link]

  • Doxylamine N-Oxide. (n.d.). Pharmaffiliates. Retrieved January 9, 2024, from [Link]

  • This compound. (n.d.). Axios Research. Retrieved January 9, 2024, from [Link]

  • Bocian, W., et al. (2011). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules. Retrieved from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (n.d.). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

  • Synthesis process of pyridine-N-oxide. (2022). Google Patents.

Sources

An In-Depth Technical Guide to the In Vivo Formation of Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine, a first-generation ethanolamine antihistamine, undergoes extensive hepatic metabolism in vivo. While N-demethylation via Cytochrome P450 (CYP) enzymes is a well-documented pathway, the formation of N-oxide metabolites, particularly Doxylamine Di-N-Oxide, represents a significant route of biotransformation mediated by a different class of enzymes. This guide provides a detailed exploration of the mechanism, enzymology, and analytical methodologies pertinent to the in vivo formation of this compound. We will dissect the distinct roles of CYP and Flavin-Containing Monooxygenase (FMO) enzyme systems, present detailed experimental protocols for metabolite identification, and visualize the complete metabolic cascade. Understanding this pathway is crucial for a comprehensive pharmacokinetic and safety assessment of doxylamine.

Introduction to Doxylamine: A First-Generation Antihistamine

Doxylamine is widely used for its sedative properties in the short-term management of insomnia and as an antiemetic, often in combination with pyridoxine, for treating nausea and vomiting during pregnancy.[1][2][3] It functions primarily as a competitive antagonist of the histamine H1 receptor.[4] Chemically, it is an ethanolamine derivative featuring two tertiary amine groups: one on the ethylamine side chain and the other within the pyridine ring. These nitrogen atoms are key sites for metabolic activity.

The Bifurcated Metabolic Fate of Doxylamine in Vivo

Once absorbed, doxylamine is extensively metabolized in the liver before its metabolites are excreted.[4][5] The biotransformation of doxylamine follows two primary and competing pathways:

  • N-Demethylation: The sequential removal of methyl groups from the aliphatic tertiary amine.

  • N-Oxidation: The direct oxygenation of the tertiary nitrogen atoms to form N-oxides.

These pathways are catalyzed by two distinct superfamilies of enzymes, and their relative contributions determine the overall metabolite profile of the drug.

The N-Demethylation Pathway: A Role for Cytochrome P450 Isozymes

The N-demethylation of doxylamine is predominantly carried out by the Cytochrome P450 (CYP) mixed-function oxidase system.[1][3][4] Specifically, isoforms CYP2D6, CYP1A2, and CYP2C9 have been identified as the primary catalysts.[1][4][6]

The mechanism of CYP-mediated N-dealkylation involves the hydroxylation of the carbon atom alpha to the nitrogen. This creates an unstable carbinolamine intermediate that spontaneously rearranges, leading to the cleavage of the N-C bond and the formation of formaldehyde and the corresponding demethylated amine.[7] This process occurs sequentially:

  • First N-Demethylation: Doxylamine is converted to its principal metabolite, N-desmethyldoxylamine.

  • Second N-Demethylation: N-desmethyldoxylamine is further metabolized to N,N-didesmethyldoxylamine.[5]

These demethylated metabolites have been identified in human urine and can be further conjugated, for instance with glucuronic acid or via acetylation, to facilitate excretion.[8][9]

The N-Oxidation Pathway: The Critical Role of Flavin-Containing Monooxygenases (FMOs)

The formation of this compound is a direct consequence of N-oxidation, a metabolic reaction catalyzed primarily by the Flavin-Containing Monooxygenase (FMO) system.[10][11]

FMOs in Xenobiotic Metabolism

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of the liver and other tissues.[11] Unlike CYPs, which have a broad substrate specificity and are susceptible to induction and inhibition, FMOs typically oxygenate soft, nucleophilic heteroatoms (such as nitrogen and sulfur) and are generally not readily induced or inhibited.[10][11][12] This distinction is critical; it implies that the N-oxidation of doxylamine is less likely to be a source of drug-drug interactions compared to the CYP-mediated demethylation pathway. The contribution of FMOs to overall drug metabolism is often underestimated due to their thermal instability during standard in vitro microsomal preparations.[12][13]

Stepwise Formation of Doxylamine Mono- and Di-N-Oxides

Doxylamine possesses two tertiary nitrogen atoms that are susceptible to FMO-catalyzed oxygenation. The formation of the Di-N-Oxide is a sequential process:

  • Formation of Mono-N-Oxides: FMOs catalyze the addition of an oxygen atom to one of the tertiary nitrogens. This can occur at either the aliphatic ethylamine nitrogen, forming Doxylamine Ethylamine N-oxide , or the aromatic pyridine nitrogen, forming Doxylamine Pyridinyl N-oxide .[14] The primary metabolite is often referred to simply as Doxylamine N-oxide.[1][4][6]

  • Formation of this compound: A second oxygenation event occurs at the remaining tertiary nitrogen of the mono-N-oxide metabolite, resulting in the formation of This compound ((R)-N,N-dimethyl-2-(1-(1-oxidopyridin-2-yl)-1-phenylethoxy)ethan-1-amine oxide).[15][16]

N-oxide metabolites are characteristically more polar and water-soluble than the parent compound, which facilitates their renal excretion.[17]

Integrated Metabolic Pathway of Doxylamine

The complete in vivo biotransformation of doxylamine involves a network of parallel and sequential reactions catalyzed by both CYP and FMO enzymes. The following diagram illustrates this integrated pathway.

Doxylamine_Metabolism Doxylamine Doxylamine Desmethyl N-Desmethyldoxylamine Doxylamine->Desmethyl CYP2D6, CYP1A2, CYP2C9 MonoN_Oxide Doxylamine N-Oxide (Ethylamine or Pyridinyl) Doxylamine->MonoN_Oxide FMO Enzymes Didesmethyl N,N-Didesmethyldoxylamine Desmethyl->Didesmethyl CYP Enzymes Conjugates Acetylated & Glucuronidated Conjugates Desmethyl->Conjugates Phase II Enzymes Didesmethyl->Conjugates Phase II Enzymes DiN_Oxide This compound MonoN_Oxide->DiN_Oxide FMO Enzymes

Caption: Integrated metabolic pathways of doxylamine in vivo.

In Vivo Experimental Analysis: Protocols and Methodologies

The elucidation of doxylamine's metabolic pathways relies on robust in vivo studies coupled with sensitive analytical techniques.

Study Design for Pharmacokinetic Analysis

A typical approach involves a single-dose, open-label study in healthy human volunteers or animal models (e.g., rats).[4][18]

  • Subject Recruitment: Healthy adult subjects are screened to meet inclusion criteria.

  • Dosing: A single oral dose of doxylamine succinate (e.g., 25 mg) is administered after an overnight fast.[4][19]

  • Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours post-dose). Urine is often collected over a 48-hour period.[20][21]

  • Sample Processing: Plasma is separated from blood by centrifugation and stored at -20°C or below until analysis.[22]

Analytical Workflow for Metabolite Identification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying doxylamine and its metabolites due to its high sensitivity and specificity.[4][23]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (with Internal Standard) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation 3. Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Reconstitution 4. Reconstitution (in Mobile Phase) Evaporation->Reconstitution HPLC 5. HPLC Separation (e.g., C18 column) Reconstitution->HPLC ESI 6. Electrospray Ionization (Positive Mode) HPLC->ESI MSMS 7. Tandem Mass Spectrometry (MRM Transitions) ESI->MSMS Data 8. Data Acquisition & Quantification MSMS->Data

Caption: Standard workflow for LC-MS/MS analysis of doxylamine metabolites.

Step-by-Step Analytical Protocol (LC-MS/MS)
  • Sample Preparation:

    • To a 1 mL plasma sample, add an internal standard (e.g., doxylamine-d5) to correct for extraction variability.

    • Perform a liquid-liquid extraction by adding an alkaline buffer and an organic solvent (e.g., hexane:isoamyl alcohol).[19]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Separation:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol).[23]

  • Mass Spectrometric Detection:

    • The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for the parent drug and each expected metabolite (including this compound) for unambiguous identification and quantification.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for doxylamine after a single oral dose in humans. Data for specific N-oxide metabolites are less commonly reported but are known to be part of the overall clearance process.

ParameterValueReference
Bioavailability (Oral) 24.7%[1][2]
Time to Peak (Tmax) 1.5 - 2.5 hours[1][3]
Peak Plasma Level (Cmax) ~99 ng/mL (after 25 mg dose)[19]
Elimination Half-Life 10 - 12 hours[1][3]
Metabolism Hepatic (CYP2D6, 1A2, 2C9, FMO)[1][4]
Excretion ~60% Urine, ~40% Feces[1][2]

Clinical and Toxicological Significance

The N-oxidation of doxylamine is a detoxification pathway. The resulting N-oxides are polar, pharmacologically less active, and readily eliminated from the body.[17] The involvement of the FMO system, which is not easily induced or inhibited, suggests that this portion of doxylamine's metabolism is relatively stable and less prone to inter-individual variability arising from drug-drug interactions compared to the CYP-mediated pathways.[11][12] A complete understanding of both N-demethylation and N-oxidation is therefore essential for accurate modeling of doxylamine's pharmacokinetics and for assessing the potential impact of polymorphisms in both CYP and FMO genes on drug efficacy and safety.

Conclusion

The in vivo formation of this compound is a metabolically significant event driven by the Flavin-Containing Monooxygenase (FMO) enzyme system. This pathway operates in parallel with the well-established Cytochrome P450-mediated N-demethylation route. The process is sequential, involving the formation of mono-N-oxide intermediates prior to the creation of the final di-oxygenated metabolite. The characterization of this pathway requires sophisticated analytical techniques, primarily LC-MS/MS, to accurately identify and quantify these polar metabolites in biological matrices. For drug development professionals, a thorough appreciation of the FMO-catalyzed N-oxidation of doxylamine is indispensable for a complete understanding of its clearance, potential for drug interactions, and overall safety profile.

References

  • Doxylamine - Wikipedia. Wikipedia. [Link]

  • Doxylamine. MDWiki.org. [Link]

  • Doxylamine. WikiProjectMed. [Link]

  • [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. PubMed. [Link]

  • Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed. [Link]

  • Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. PubMed. [Link]

  • The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. PubMed. [Link]

  • Summary of main pharmacokinetic parameters of doxylamine. ResearchGate. [Link]

  • This compound. SynZeal. [Link]

  • This compound. Analytica Chemie. [Link]

  • Analysis of doxylamine in plasma by high-performance liquid chromatography. PubMed. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. [Link]

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. PubMed. [Link]

  • Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. PubMed. [Link]

  • Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC - NIH. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. UCL Discovery. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link]

Sources

Executive Summary: The Analytical Imperative for a Key Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Doxylamine Di-N-Oxide

Doxylamine, a first-generation antihistamine, is widely used for its sedative and antiemetic properties.[1][2][3][4] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The parent compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), leading to metabolites such as N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and various N-oxide species.[1][2][3] Among these, this compound represents a terminal oxidation product where both the tertiary aliphatic amine and the pyridine ring nitrogen have been oxidized.

The rigorous characterization of such metabolites is a non-negotiable cornerstone of drug development and regulatory science. It is essential for building comprehensive pharmacokinetic models, identifying potential drug-drug interactions, and ensuring that safety assessments account for the complete metabolic profile of the parent drug. This guide, written from the perspective of a senior application scientist, provides a multi-faceted strategy for the definitive characterization of this compound, moving from its metabolic origins to its detailed spectroscopic and chromatographic profiling. The methodologies described herein are designed to be self-validating, providing orthogonal data points that converge to build an unambiguous analytical dossier.

Origin and Synthesis: Contextualizing the Analyte

Understanding the origin of a metabolite is critical to designing appropriate analytical strategies. This compound is formed through sequential oxidation, a common metabolic pathway for compounds containing multiple nitrogen centers.[5]

Metabolic Pathway

In vivo, doxylamine is sequentially oxidized. The initial N-oxidation can occur at either the aliphatic tertiary amine or the aromatic pyridine nitrogen, followed by a second oxidation at the remaining nitrogen atom to yield the Di-N-Oxide. This process increases the polarity of the molecule, facilitating its excretion.[1][5]

Doxylamine Doxylamine (C₁₇H₂₂N₂O) N_Oxide Doxylamine N-Oxide (Aliphatic or Pyridine) (C₁₇H₂₂N₂O₂) Doxylamine->N_Oxide Phase I Metabolism (CYP450 N-Oxygenation) Di_N_Oxide This compound (C₁₇H₂₂N₂O₃) N_Oxide->Di_N_Oxide Phase I Metabolism (CYP450 N-Oxygenation)

Caption: Metabolic formation of this compound.

Reference Standard Synthesis

The availability of a pure reference standard is a prerequisite for any quantitative analysis. While this compound is commercially available as an analytical standard[6][7][8][9][10], understanding its synthesis provides insight into potential impurities. A common laboratory approach involves the direct oxidation of doxylamine using a potent oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent system. The increased polarity of the Di-N-Oxide product relative to the starting material and the mono-N-oxide intermediates facilitates purification via silica gel chromatography or preparative HPLC.

Physicochemical and Structural Characterization

The foundational step in characterizing any molecule is to define its basic physical and chemical properties. This data serves as the primary identifier and informs the selection of appropriate analytical techniques.

Core Properties

The identity of this compound is established by its fundamental molecular properties, which have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name N,N-Dimethyl-2-[1-(1-oxidopyridin-2-yl)-1-phenylethoxy]ethan-1-amine oxide[6][11]
Synonyms Doxylamine Dioxide, Doxylamine N,N'-Dioxide[8][9]
CAS Number 105176-70-3[7][8][9][10]
Molecular Formula C₁₇H₂₂N₂O₃[6][8][9]
Molecular Weight 302.37 g/mol [8][10]
Appearance Brown, Hygroscopic Powder[9]
Storage Refrigerated (2-8°C) or Frozen (-20°C)[8][9]
Chemical Structure

The structure of this compound features two N-oxide moieties: one on the pyridine ring and one on the aliphatic dimethylamino group. This structure is the basis for all subsequent spectroscopic and chromatographic analysis.

cluster_phenyl cluster_pyridine struct This compound Structure node1 node2 C node1->node2 node3 CH₃ node2->node3 node4 C node2->node4 node12 C₆H₅ node2->node12 node13 C₅H₄N⁺-O⁻ node2->node13 node5 O node4->node5 node6 CH₂ node5->node6 node7 CH₂ node6->node7 node8 N⁺ node7->node8 node9 O⁻ node8->node9 node10 CH₃ node8->node10 node11 CH₃ node8->node11

Caption: Chemical Structure of this compound.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic methods provide the most definitive structural evidence. For a metabolite like this compound, mass spectrometry and nuclear magnetic resonance are the primary tools for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for metabolite identification due to its high sensitivity and ability to provide molecular weight and fragmentation data. The choice of ionization source is critical when analyzing N-oxides.

Expertise & Causality: While Electrospray Ionization (ESI) is a robust default, Atmospheric Pressure Chemical Ionization (APCI) can be uniquely informative for N-oxides. APCI can induce in-source conversion of the N-oxide back to the tertiary amine, producing a characteristic [M+H-16]⁺ ion, which provides a strong diagnostic clue.[12] The core principle is to use tandem MS (MS/MS) to fragment the protonated molecular ion ([M+H]⁺) and analyze the resulting product ions to piece together the molecular structure.

Expected Fragmentation: For this compound (MW = 302.37), the protonated molecule [M+H]⁺ will have an m/z of 303.4. Key MS/MS fragmentations would include:

  • Neutral loss of oxygen (16 Da): A loss of one or both oxygen atoms from the N-oxide groups.

  • Cleavage of the ether bond: Leading to fragments representing the substituted pyridine and the dimethylaminoethanol portions of the molecule.

IonExpected m/zDescription
[M+H]⁺303.4Protonated parent molecule
[M+H-O]⁺287.4Loss of one N-oxide oxygen
[M+H-2O]⁺271.4Loss of both N-oxide oxygens (parent amine)
[C₄H₁₂NO]⁺90.1Fragment from cleavage of the dimethylaminoethyl N-oxide group

Protocol 4.1: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the this compound reference standard in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI Positive Mode):

    • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.

    • Precursor Ion for MS/MS: m/z 303.4.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

    • Key Parameters: Capillary voltage ~3.5 kV; source temperature ~150°C; desolvation gas flow ~800 L/hr.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 303.4 and diagnose the key fragment ions as predicted in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the exact placement of atoms and functional groups. The formation of N-oxides has a predictable deshielding effect on neighboring protons (¹H) and carbons (¹³C).

Expertise & Causality: When comparing the NMR spectrum of this compound to that of the parent doxylamine, the most significant changes will be observed in the chemical shifts of the nuclei adjacent to the two nitrogen atoms. The protons on the pyridine ring and the N-methyl protons will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the N-oxide oxygen atom. This predictable shift is a self-validating piece of evidence for the oxidation.

Hypothetical ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsDoxylamine (Parent)[13]This compound (Predicted)Rationale for Shift
Pyridine Ring Hs~7.0-8.5 ppm~7.5-9.0 ppmDeshielding by pyridine N-oxide
Phenyl Ring Hs~7.2-7.4 ppm~7.2-7.4 ppmMinimal change expected
-O-CH₂-~3.6 ppm~3.7 ppmMinor inductive effect
-CH₂-N-~2.6 ppm~3.2 ppmSignificant deshielding by aliphatic N-oxide
-N(CH₃)₂~2.2 ppm~3.0 ppmSignificant deshielding by aliphatic N-oxide
-C-CH₃~1.5 ppm~1.6 ppmMinor inductive effect

Protocol 4.2: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • Data Analysis: Assign all proton and carbon signals. Critically, compare the chemical shifts of the pyridine and N-methyl protons to a spectrum of the parent doxylamine to confirm the downfield shifts indicative of N-oxide formation.

Chromatographic Separation

Chromatography is the workhorse technique for quantifying the metabolite in complex biological matrices. Due to the high polarity of the Di-N-Oxide, developing a robust separation method is key.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: The two N-oxide groups make this compound significantly more polar than the parent drug. A standard C18 column might provide insufficient retention, especially with high organic mobile phase compositions. The self-validating approach here is to start with a column that has enhanced polar retention capabilities (e.g., a "polar-endcapped" C18 or an embedded polar group column). Using an acidic mobile phase (e.g., with formic acid) ensures that any residual basic character is suppressed, leading to sharper, more symmetrical peaks.[14]

cluster_workflow HPLC Analytical Workflow Sample Sample in Solution Injector Autosampler Injection Sample->Injector Column Polar-Retentive C18 Column Injector->Column Detector UV/DAD Detector (262 nm) Column->Detector Data Chromatogram (Peak Integration) Detector->Data

Caption: General workflow for HPLC analysis.

Protocol 5.1: HPLC-UV Method for Purity Assessment

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the initial mobile phase conditions (e.g., 95% A: 5% B).

  • Chromatography:

    • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 262 nm (based on doxylamine chromophore).[15]

  • Data Analysis: The primary peak should correspond to this compound. Assess purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram. The DAD allows for peak purity assessment by comparing spectra across the peak.

Conclusion: A Triad of Analytical Certainty

The definitive characterization of this compound rests on a triad of orthogonal analytical techniques: mass spectrometry, NMR spectroscopy, and chromatography. Mass spectrometry confirms the molecular weight and provides fragmentation clues. NMR spectroscopy delivers an unambiguous structural blueprint, confirming the precise location of the N-oxide functionalities. Finally, chromatography provides a robust method for separation and quantification, establishing the purity of the reference standard. By integrating the insights from each of these domains, researchers and drug development professionals can build a complete and scientifically rigorous profile of this important metabolite, ensuring data integrity for pharmacokinetic and safety studies.

References

  • Wikipedia contributors. (2024). Doxylamine. Wikipedia, The Free Encyclopedia. [Link]

  • DrugBank. (n.d.). Doxylamine. DrugBank Online. [Link]

  • MDWiki. (2025). Doxylamine. MDWiki.org. [Link]

  • Patel, R. K., & Whitehead, M. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]

  • International Agency for Research on Cancer. (1999). Doxylamine Succinate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 74. [Link]

  • SynZeal. (n.d.). This compound. SynZeal Research Pvt Ltd. [Link]

  • Analytica Chemie. (n.d.). This compound. Analytica Chemie Inc. [Link]

  • Veeprho. (n.d.). This compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 235-239. [Link]

  • ResearchGate. (n.d.). Chromatogram of (d)-doxylamine. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Doxylamine. NIST Chemistry WebBook. [Link]

  • Singh, S., et al. (2018). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]

  • Axios Research. (n.d.). This compound. Axios Research. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0001936). HMDB. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

  • Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. [Link]

  • El-Ghobashy, M. R., et al. (2020). Analytical & Bioanalytical Techniques. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102108059B - A kind of synthetic method of doxylamine succinate.
  • Veeprho. (n.d.). Doxylamine N-oxide. Veeprho Laboratories Pvt. Ltd. [Link]

  • Pharmaffiliates. (n.d.). Doxylamine N-Oxide. Pharmaffiliates. [Link]

  • SynZeal. (n.d.). Doxylamine Dioxide (USP). SynZeal Research Pvt Ltd. [Link]

  • SpectraBase. (n.d.). Doxylamine-m (-C4H1ONO). SpectraBase. [Link]

  • Medscape. (n.d.). Doxylamine Dosing, Indications, Interactions, Adverse Effects, and More. Medscape. [Link]

  • Chowdhury, S. K., et al. (2003). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Doxylamine Di-N-Oxide: Structure, Properties, and Analytical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Doxylamine Di-N-Oxide, a key metabolite and impurity of the first-generation antihistamine, Doxylamine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, its place in the metabolic fate of Doxylamine, and its critical role as an analytical reference standard in ensuring pharmaceutical quality and safety.

Introduction: The Context of this compound

Doxylamine, an ethanolamine derivative first described in 1948, is widely used for its sedative and antihistaminic properties, primarily by acting as an antagonist at the histamine H1 receptor.[1] It is a common ingredient in over-the-counter sleep aids and combination therapies for morning sickness during pregnancy.[2] The clinical efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic profile. Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), into several metabolites.[1][2]

While the primary metabolites include N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-Oxide, a further oxidized species, this compound, is also formed.[3][4] This molecule, resulting from the oxidation of both the tertiary aliphatic amine and the pyridine nitrogen, is significant for two primary reasons:

  • As a Metabolite: It serves as a biomarker for the metabolic pathways of Doxylamine.

  • As an Impurity: It is considered a process-related impurity in the synthesis of Doxylamine and a potential degradation product, making its detection and quantification crucial for quality control.[]

This guide will elucidate the core chemical characteristics of this compound and provide the technical context for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

The precise characterization of a reference standard is fundamental to its application in analytical chemistry. This compound is defined by its unique structural features, where two nitrogen atoms of the parent Doxylamine molecule are oxidized.

Chemical Structure

The structure of this compound incorporates two N-oxide functional groups, which significantly alters its polarity and chemical behavior compared to the parent drug.

Caption: 2D Structure of this compound.

Core Chemical Data

A summary of the essential chemical identifiers and properties for this compound is provided below. This data is critical for substance registration, analytical method development, and material handling.

PropertyValueSource(s)
CAS Number 105176-70-3[][6][7][8][9]
Molecular Formula C₁₇H₂₂N₂O₃[][7][9][10]
Molecular Weight 302.37 g/mol [][7][8][9]
IUPAC Name N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide[][9]
Synonyms Doxylamine Dioxide, Doxylamine N,N'-Dioxide[7][11]
Appearance Brown Powder, Hygroscopic[6]
Storage Conditions Refrigerate (2-8°C) or store at -20°C for long-term stability[6][7]

Metabolic Formation Pathway

Understanding the biotransformation of Doxylamine is essential for interpreting pharmacokinetic data and anticipating drug-drug interactions. This compound is a terminal product in an oxidative metabolic cascade.

Expertise & Experience: The metabolism of Doxylamine begins with Phase I reactions catalyzed by hepatic CYP450 enzymes. The primary pathways are N-demethylation and N-oxidation. The formation of the mono N-oxide (at the aliphatic tertiary amine) is a common metabolic route for such structures. The subsequent oxidation of the pyridine ring nitrogen to form the Di-N-Oxide represents a more extensive, or "over-oxidation," process.[12] The presence of this metabolite can provide insights into the activity of specific CYP isoforms and the overall oxidative load on the metabolic system.

MetabolicPathway cluster_cyp CYP450 Enzymes (CYP2D6, CYP1A2, CYP2C9) Doxylamine Doxylamine N_Desmethyl N-Desmethyldoxylamine Doxylamine->N_Desmethyl Hepatic Metabolism N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide Hepatic Metabolism NN_Didesmethyl N,N-Didesmethyldoxylamine N_Desmethyl->NN_Didesmethyl N-Demethylation Di_N_Oxide This compound N_Oxide->Di_N_Oxide Further Oxidation p1

Caption: Metabolic pathway of Doxylamine.

Synthesis and Analytical Characterization

As this compound is primarily used as a reference standard for analytical purposes, its synthesis must be controlled to ensure high purity.[13]

General Synthesis Protocol

Trustworthiness: A robust synthetic protocol is self-validating through characterization of the final product against expected spectroscopic and chromatographic data. The synthesis of an N-oxide is a classic organic transformation.

Objective: To oxidize the two nitrogen centers in Doxylamine to produce this compound.

Methodology:

  • Dissolution: Dissolve Doxylamine free base in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.

    • Causality: DCM is chosen for its ability to dissolve the nonpolar starting material and its inertness under oxidative conditions.

  • Oxidation: Cool the solution in an ice bath (0-5°C) to control the reaction's exothermicity. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise over 30 minutes. More than two molar equivalents of the oxidant are required to ensure both nitrogen atoms are oxidized.

    • Causality: Slow, cooled addition of the oxidant prevents runaway reactions and minimizes the formation of degradation byproducts. m-CPBA is a highly effective and selective reagent for N-oxidation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate, to destroy excess peroxide. Wash the organic layer sequentially with aqueous sodium bicarbonate solution to remove acidic byproducts (like m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography (silica gel) with a polar solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the highly polar Di-N-Oxide product.

    • Causality: The significant increase in polarity upon forming the two N-oxide moieties makes silica gel chromatography an ideal purification method.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.

Analytical Methodology: Purity Assessment by RP-HPLC

Objective: To develop a reliable method for determining the purity of this compound and for its quantification in drug substance or metabolic samples.

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this application. Its high resolving power allows for the separation of the highly polar Di-N-Oxide from the parent Doxylamine and other, less polar metabolites or impurities.

Detailed Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: A C18 stationary phase provides hydrophobic retention, which is effective for separating molecules with aromatic rings.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peak shapes for the amine-containing analytes.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Hold at 60% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

    • Causality: A gradient is necessary to first elute the highly polar Di-N-Oxide and then elute less polar impurities and the parent drug within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.

    • Causality: This wavelength corresponds to a UV absorbance maximum for the pyridine chromophore, providing high sensitivity.

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical sciences. While not pharmacologically active itself, its role as a terminal metabolite of Doxylamine makes it a crucial biomarker in pharmacokinetic and drug metabolism studies. Furthermore, as a potential impurity in the drug substance, its synthesis as a high-purity reference standard is essential for the development and validation of analytical methods that ensure the safety and quality of Doxylamine-containing products. The protocols and data presented in this guide offer a technical foundation for researchers and quality control professionals working with this important compound.

References

  • MDWiki.org. (2025). Doxylamine - WikiProjectMed.
  • Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113–121.
  • SynZeal. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 105176-70-3 this compound.
  • Wikipedia. (2024). Doxylamine.
  • ChemicalBook. (n.d.). This compound.
  • BioOrganics. (2019). Doxylamine : Metabolites.
  • Analytica Chemie. (n.d.). This compound.
  • Clearsynth. (n.d.). This compound.
  • Veeprho. (n.d.). This compound | CAS 105176-70-3.
  • PubChem. (n.d.). Doxylamine dioxide.
  • Benchchem. (n.d.). Doxylamine N-Oxide.
  • Pharmaffiliates. (n.d.). This compound.
  • Axios Research. (n.d.). This compound - CAS - 105176-70-3.

Sources

In Vitro Generation of Doxylamine Di-N-Oxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro generation, purification, and characterization of Doxylamine Di-N-Oxide, a significant metabolite of doxylamine. Doxylamine, a first-generation antihistamine, undergoes extensive metabolism, primarily through N-demethylation and N-oxidation. The formation of N-oxide metabolites, including the Di-N-Oxide, is a critical pathway to understand for a complete pharmacokinetic and toxicological profile. This document delves into the enzymatic basis of doxylamine N-oxidation, provides detailed, field-proven protocols for its in vitro generation using hepatic sub-cellular fractions, and outlines robust analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate this key metabolite.

Introduction: The Metabolic Landscape of Doxylamine

Doxylamine, an ethanolamine-class antihistamine, is extensively metabolized in the liver. The primary metabolic routes involve N-demethylation and N-oxidation, mediated by Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzymes.[1] While CYPs can contribute to N-oxidation, FMOs are particularly efficient in oxidizing nucleophilic heteroatoms like the tertiary amine and pyridine nitrogen in the doxylamine structure.[2][3] The biotransformation of doxylamine leads to several metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Doxylamine N-Oxide, and the further oxidized this compound.[1] Understanding the generation of these metabolites is paramount for assessing drug efficacy, potential drug-drug interactions, and overall safety.

The generation of this compound involves a two-step oxidation process. The first oxidation typically occurs on the tertiary aliphatic amine, followed by a second oxidation on the pyridine ring nitrogen. Both steps are enzymatically driven and can be replicated in vitro using appropriate biological systems.

Enzymatic Machinery of N-Oxidation: A Tale of Two Enzyme Families

The in vitro generation of this compound relies on harnessing the catalytic activity of specific drug-metabolizing enzymes. While both CYPs and FMOs can perform N-oxidation, their mechanisms and substrate preferences differ, influencing the choice of in vitro system.

  • Flavin-Containing Monooxygenases (FMOs): These enzymes are highly efficient catalysts of N-oxidation for many xenobiotics containing soft-nucleophilic nitrogen or sulfur atoms.[3][4] FMOs, particularly FMO1 and FMO3 which are abundant in the liver, are prime candidates for the N-oxidation of doxylamine's tertiary amine.[5] A key characteristic of FMOs is their catalytic cycle, which does not involve a direct binding of the substrate before oxygen activation, allowing them to oxidize a broad range of nucleophiles.[2] FMOs are also notably heat-labile in the absence of their essential cofactor, NADPH.[5]

  • Cytochrome P450s (CYPs): This superfamily of heme-containing enzymes is a major contributor to Phase I drug metabolism.[6] While often associated with carbon hydroxylation and dealkylation, CYPs can also catalyze N-oxidation. For tertiary amines, CYP-mediated oxidation can lead to N-dealkylation as a competing reaction to N-oxide formation.[2] Specific CYP isozymes, such as CYP2D6, CYP1A2, and CYP2C9, have been implicated in doxylamine metabolism.[1]

For the specific goal of generating this compound, leveraging an in vitro system rich in both FMO and CYP activity is advantageous to drive the two-step oxidation. Liver S9 fractions and microsomes are the most common and effective choices.

Logical Framework for In Vitro System Selection

Caption: Selection of the optimal in vitro system for this compound generation.

Experimental Protocol: In Vitro Generation of this compound using Human Liver S9 Fraction

This protocol details a robust method for the generation of this compound. The use of S9 fraction provides a comprehensive enzymatic environment, while the optimized conditions favor N-oxidation.

Materials and Reagents
ReagentSupplierGrade
Doxylamine SuccinateSigma-Aldrich≥98%
Pooled Human Liver S9Corning, BioIVTHigh-activity
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)Promega, Sigma-AldrichCell-free
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationMolecular Biology Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
This compound Standard (for analytical confirmation)SynZeal, Analytica ChemieReference Standard
Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Doxylamine Succinate in methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions to yield a 10X concentrated solution.

    • Thaw the pooled human liver S9 fraction on ice immediately before use. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Incubation Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following reagents in order:

      • Potassium Phosphate Buffer (0.1 M, pH 7.4) to bring the final volume to 1 mL.

      • Doxylamine Succinate stock solution to a final concentration of 100 µM. Rationale: A relatively high substrate concentration is used to drive the reaction towards the di-oxygenated product.

      • Pooled Human Liver S9 to a final protein concentration of 1 mg/mL.[7]

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Initiation and Incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

    • Initiate the enzymatic reaction by adding 100 µL of the 10X NADPH regenerating system.

    • Incubate the reaction at 37°C for 2-4 hours with gentle shaking. Rationale: A longer incubation time is necessary to facilitate the second, slower N-oxidation step.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (2 mL). This will precipitate the proteins.

    • Vortex the sample vigorously for 30 seconds.

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis and purification.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro generation of this compound.

Purification and Characterization

Purification by Preparative HPLC

The supernatant from the incubation can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for purification using preparative High-Performance Liquid Chromatography (HPLC).

ParameterConditionRationale
Column C18, 5 µm, e.g., 19 x 150 mmGood retention and separation for doxylamine and its polar metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compounds from the C18 column.
Gradient 5-40% B over 30 minutesA shallow gradient is necessary to resolve the parent drug and its various oxidized metabolites.
Flow Rate 20 mL/minAppropriate for a preparative scale column.
Detection UV at 260 nmDoxylamine and its metabolites have a UV chromophore.

Fractions should be collected based on the UV chromatogram and subsequently analyzed by LC-MS/MS to identify those containing this compound.

Characterization by LC-MS/MS

Analytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity of the generated metabolite.

ParameterCondition
Column C18, <2 µm, e.g., 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Monitor for parent ion and characteristic fragment ions.

Expected Mass Transitions:

  • Doxylamine: m/z 271.2 → 182.1[8]

  • Doxylamine N-Oxide: m/z 287.2 → [fragment ions]

  • This compound: m/z 303.2 → [fragment ions]

The identity of the generated this compound should be confirmed by comparing its retention time and MS/MS fragmentation pattern with a certified reference standard.

Conclusion

This guide provides a detailed, scientifically-grounded protocol for the in vitro generation of this compound. By leveraging the enzymatic activity of pooled human liver S9 fractions and optimizing incubation conditions, researchers can reliably produce this key metabolite for further pharmacological and toxicological assessment. The provided methodologies for purification and characterization ensure the integrity and identity of the generated compound. A thorough understanding and characterization of metabolites like this compound are essential for a comprehensive drug development program, ultimately contributing to safer and more effective therapeutics.

References

  • BenchChem. (2025). Unveiling the Metabolic Fate of Doxylamine: A Technical Guide to Metabolite Discovery and Identification.
  • Phillips, I. R., & Shephard, E. A. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. UCL Discovery. Retrieved from [Link]

  • Eswaramoorthy, S., Bonanno, J. B., Burley, S. K., & Swaminathan, S. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9832–9837. Retrieved from [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387. Retrieved from [Link]

  • Hutzler, J. M., & Tracy, T. S. (2011). Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions. Drug Metabolism and Disposition, 39(5), 775–782. Retrieved from [Link]

  • Cimerman, S., & Bielen, A. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Arhiv za higijenu rada i toksikologiju, 65(4), 391-401. Retrieved from [Link]

  • Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Retrieved from [Link]

  • BenchChem. (2025). In Vitro and In Vivo Formation of Palonosetron N-oxide: A Technical Guide.
  • Zane, P., & Massey, V. (2015). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 43(7), 1033–1041. Retrieved from [Link]

  • Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163–184). Humana Press. Retrieved from [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100725. Retrieved from [Link]

  • Valvis, I. I., Lischick, D., Shen, D., & Sofer, S. S. (1990). In Vitro Synthesis of Nitroxide Free Radicals by Hog Liver Microsomes. Free Radical Biology and Medicine, 9(4), 345-353. Retrieved from [Link]

  • Labcorp. (2023). Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. Retrieved from [Link]

  • Wu, W. N., & McKown, L. A. (n.d.). Microsome S9 Prep Protocol. Scribd. Retrieved from [Link]

  • Taylor & Francis. (n.d.). S9 fraction – Knowledge and References. Retrieved from [Link]

  • Valvis, I. I., Lischick, D., Shen, D., & Sofer, S. S. (1990). In vitro synthesis of nitroxide free radicals by hog liver microsomes. Digital Commons @ NJIT. Retrieved from [Link]

  • Walker, G. S., et al. (2015). Biosynthesis of Drug Metabolites and Quantitation Using NMR Spectroscopy for Use in Pharmacologic and Drug Metabolism Studies. Drug Metabolism and Disposition, 43(6), 902-911. Retrieved from [Link]

  • Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1974). Synthesis of N-oxides with a hepatic microsomal drug oxidase insolubilized on artificial matrices. Biochemical and Biophysical Research Communications, 57(1), 183-189. Retrieved from [Link]

  • Walker, G. S., et al. (2015). Biosynthesis of Drug Metabolites and Quantitation Using NMR Spectroscopy for Use in Pharmacologic and Drug Metabolism Studies. Semantic Scholar. Retrieved from [Link]

  • Dogan, I., et al. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][3] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-444. Retrieved from [Link]

  • IPhase. (2025). Understanding the Role of Induced S9 Fractions in Drug Metabolism Studies. Retrieved from [Link]

  • Patel, M. C., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 229. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Flavin-Containing Monooxygenase (FMO) Protein Expression and Its Activity in Rat Brain Microvascular Endothelial Cells. Retrieved from [Link]

  • SynZeal. (n.d.). Doxylamine Ethylamine N-oxide (USP). Retrieved from [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Retrieved from [Link]

  • Li, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Retrieved from [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2025). Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

  • Fleming, I. N., & Devaraj, N. K. (2018). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research, 51(8), 1869–1880. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring. Retrieved from [Link]

  • Jay, C. A., et al. (2017). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 47(10), 847–855. Retrieved from [Link]

  • Bär, F., & Betz, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7606–7623. Retrieved from [Link]

  • Chowdhury, S. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Metabolite Profiling (pp. 149-160). Humana Press. Retrieved from [Link]

  • Bär, F., & Betz, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7606-7623. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

  • Bevital. (n.d.). Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

The Stability Profile of Doxylamine Di-N-Oxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Stability Landscape of a Key Doxylamine Metabolite and Impurity

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical quality and safety, this document serves as an in-depth technical guide on the stability profile of Doxylamine Di-N-Oxide. As a known metabolite and potential degradation product of doxylamine, a widely used antihistamine, understanding the stability of this compound is paramount for ensuring the safety, efficacy, and quality of doxylamine-containing drug products. While direct and extensive stability studies on this specific molecule are not widely published, this guide synthesizes available information, draws upon established principles of chemical stability, and proposes a robust framework for its stability assessment. By providing a comprehensive overview of its physicochemical properties, potential degradation pathways, and recommended stability testing protocols, this guide aims to empower you with the knowledge to anticipate and control for the presence of this impurity, thereby ensuring the integrity of your drug development programs.

Introduction to this compound

This compound is a tertiary amine N-oxide derived from the parent drug, doxylamine. It is characterized by the presence of two N-oxide functional groups, one on the aliphatic dimethylamino moiety and the other on the pyridine ring of the doxylamine molecule. Its formation is primarily attributed to the oxidative metabolism of doxylamine in vivo, and it can also arise as a degradation product during the manufacturing and storage of doxylamine-containing pharmaceutical formulations, particularly under oxidative stress conditions. The presence of this compound as an impurity is of regulatory interest, necessitating a thorough understanding of its stability to develop appropriate control strategies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability studies. The following table summarizes key identifiers and properties of this compound.

PropertyValueSource(s)
Chemical Name N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N,N'-dioxide[1]
Synonyms Doxylamine N,N'-Dioxide, Doxylamine Dioxide[2]
CAS Number 105176-70-3[1][3]
Molecular Formula C₁₇H₂₂N₂O₃[1][3]
Molecular Weight 302.37 g/mol [3]
Appearance Brown, Hygroscopic Powder[1]
Storage Conditions 2-8°C, protect from moisture[1][2]

Postulated Degradation Pathways of this compound

Reductive Degradation

N-oxides are susceptible to reduction back to their corresponding tertiary amines. This can be a significant degradation pathway, particularly in the presence of reducing agents or under certain storage conditions. The reduction of this compound would yield Doxylamine N-oxide and subsequently doxylamine.

Hydrolytic Degradation

The ether linkage in the doxylamine backbone is a potential site for hydrolysis, particularly under acidic or basic conditions. Cleavage of this bond would lead to the formation of 2-(dimethylamino)ethanol and 1-phenyl-1-(2-pyridinyl)ethanol, along with their respective N-oxides.

The following diagram illustrates the postulated degradation pathways of this compound.

G Doxylamine_Di_N_Oxide This compound (C₁₇H₂₂N₂O₃) Doxylamine_N_Oxide Doxylamine N-Oxide (C₁₇H₂₂N₂O₂) Doxylamine_Di_N_Oxide->Doxylamine_N_Oxide Reduction Hydrolysis_Products Hydrolysis Products (e.g., 2-(dimethylamino)ethanol N-oxide, 1-phenyl-1-(2-pyridinyl)ethanol N-oxide) Doxylamine_Di_N_Oxide->Hydrolysis_Products Hydrolysis (Acid/Base) Doxylamine Doxylamine (C₁₇H₂₂N₂O) Doxylamine_N_Oxide->Doxylamine Reduction

Caption: Postulated degradation pathways of this compound.

Recommended Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Proposed RP-HPLC Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 262 nm for doxylamine and related compounds)
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocol: Forced Degradation Studies

To elucidate the intrinsic stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following is a detailed, step-by-step methodology for a comprehensive forced degradation study.

Objective

To identify the potential degradation products of this compound and to establish its degradation pathways under various stress conditions. This information is critical for the development and validation of a stability-indicating analytical method.

Materials
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer salts (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent Acid Acid Hydrolysis (0.1 N HCl, 1 N HCl at RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, 1 N NaOH at RT & 60°C) Prep->Base Oxidation Oxidative Degradation (3% H₂O₂, 30% H₂O₂ at RT) Prep->Oxidation Thermal Thermal Degradation (Solid state at 80°C) Prep->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Analysis Analyze samples by RP-HPLC with PDA detector Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Mass_Spec Characterize major degradants by LC-MS/MS Analysis->Mass_Spec

Caption: Workflow for forced degradation studies of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Maintain one set of samples at room temperature (25°C ± 2°C) and another at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Maintain one set of samples at room temperature and another at an elevated temperature.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of HCl before dilution and analysis.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Keep the samples at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Expose a known quantity of solid this compound to dry heat in an oven (e.g., 80°C).

    • Withdraw samples at various time points, dissolve in the initial solvent, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after exposure. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, dilute the stressed samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated stability-indicating RP-HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Characterization of Degradation Products:

    • For significant degradation products, utilize a liquid chromatography-mass spectrometry (LC-MS/MS) system to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

Conclusion: A Proactive Approach to Ensuring Drug Product Quality

This technical guide provides a comprehensive framework for understanding and evaluating the stability profile of this compound. While a definitive, publicly available stability profile remains to be established, the information and methodologies presented herein offer a robust starting point for any drug development professional tasked with the characterization and control of this important doxylamine-related compound. By proactively investigating its stability, researchers can develop stable formulations, establish appropriate storage conditions, and ensure the overall quality and safety of doxylamine-containing drug products. A thorough understanding of the stability of this compound is not merely a regulatory requirement but a scientific imperative for the delivery of safe and effective medicines.

References

  • Analytica Chemie. This compound. [Link]

  • Axios Research. This compound - CAS - 105176-70-3. [Link]

  • Omsynth Lifesciences. This compound : CAS No.105176-70-3. [Link]

  • PubChem. Doxylamine dioxide. [Link]

  • SynZeal. This compound. [Link]

Sources

forced degradation studies of Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Forced Degradation Studies of Doxylamine Di-N-Oxide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on this compound, a significant metabolite of the first-generation antihistamine, Doxylamine.[1][2] In alignment with the International Council for Harmonisation (ICH) guidelines, this document details the strategic design, execution, and analysis of stress testing to elucidate degradation pathways, identify potential degradation products, and support the development of stability-indicating analytical methods.[3][4] By integrating established principles of medicinal chemistry with robust analytical protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical products.

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development lifecycle, mandated by regulatory bodies like the FDA and governed by ICH guidelines.[5] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[4] The objectives are multi-faceted and fundamental to pharmaceutical science:

  • Elucidation of Degradation Pathways: To understand the intrinsic chemical stability of the molecule and identify how it breaks down under various stressors.[4]

  • Identification of Degradation Products: To generate and subsequently identify potential impurities that could arise during manufacturing, storage, or administration.[3]

  • Development of Stability-Indicating Methods: The generated degradants are used to challenge and validate analytical methods (typically HPLC), ensuring the method can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4][6]

  • Informing Formulation and Packaging Development: Knowledge of sensitivities to light, heat, or pH can guide the development of a stable drug product and the selection of appropriate packaging.[5]

Doxylamine is an ethanolamine-class antihistamine metabolized in the liver to key metabolites, including Doxylamine N-oxide.[2] While studies have investigated the forced degradation of the parent drug, Doxylamine, a focused investigation into its Di-N-Oxide metabolite is essential for a complete stability profile.[7][8] This guide addresses this need by providing a detailed scientific and methodological approach.

The Subject Molecule: this compound

A thorough understanding of the molecule's structure is paramount to predicting its degradation behavior. This compound, chemically known as N,N-Dimethyl-2-(1-(1-oxidopyridin-2-yl)-1-phenylethoxy)ethanamine Oxide, possesses several functional groups that represent potential sites for chemical degradation.[9]

Key Structural Features and Potential Labile Sites:

  • Pyridine N-Oxide: The N-oxide functional group on the pyridine ring is susceptible to reduction back to the pyridine. N-oxides are also known to be photosensitive.

  • Tertiary Amine N-Oxide: The N-oxide on the aliphatic side chain is also a primary site for reduction and potential thermal elimination reactions.

  • Ether Linkage (-O-): Ether bonds can be susceptible to cleavage under harsh acidic conditions.

  • Benzylic Carbon: The carbon atom attached to both the phenyl and pyridyl rings is a potential site for oxidative attack.

Predicting these vulnerabilities allows for the rational design of stress conditions tailored to probe the molecule's intrinsic stability.

Regulatory Framework: Adherence to ICH Guidelines

The foundation of any forced degradation study lies within the ICH guidelines, primarily Q1A(R2) for stability testing and Q1B for photostability testing.[3]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to establish the intrinsic stability characteristics of the molecule. It suggests key conditions including hydrolysis across a wide pH range, oxidation, and thermal stress. The goal is to induce a target degradation of approximately 5-20%, as this provides sufficient degradation products for analytical method development without being excessive.[3]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline specifies the light exposure conditions required to assess photosensitivity. A drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV) light.[4]

Experimental Workflow: A Strategic Approach

A successful forced degradation study is a systematic investigation. The workflow involves preparing stock solutions of this compound, subjecting aliquots to various stress conditions in parallel, and analyzing the resulting samples at specified time points against a control.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (Solid State, 80°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B Light Conditions) Prep->Photo Expose Aliquots Control Control Sample (Protected from Stress) Prep->Control Expose Aliquots HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points Control->HPLC Analyze at Time Points Data Data Interpretation: - Purity & Mass Balance - Identify Degradants HPLC->Data

Caption: Overall experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point. The concentration of stressors and duration of exposure should be adjusted to achieve the target degradation of 5-20%.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. This stock will be used for all stress conditions.

Hydrolytic Degradation
  • Rationale: To assess susceptibility to pH-mediated degradation, particularly the ether linkage. Studies on the parent drug, doxylamine succinate, have shown it is labile in both acidic and basic conditions.[7]

  • Acid Hydrolysis Protocol:

    • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the flask in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis Protocol:

    • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the flask in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

Oxidative Degradation
  • Rationale: To determine the molecule's susceptibility to oxidation. Although the nitrogen atoms are already oxidized, other parts of the molecule could be affected. Hydrogen peroxide is the most commonly used oxidizing agent in these studies.[10]

  • Protocol:

    • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 30% hydrogen peroxide (H₂O₂) and dilute to volume with water. This results in a final H₂O₂ concentration of 3%.

    • Store the flask at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, and 24 hours for immediate HPLC analysis.

Thermal Degradation
  • Rationale: To evaluate the stability of the drug substance in the solid state when exposed to heat, as might occur during shipping or storage.

  • Protocol:

    • Place a thin layer (approx. 10-20 mg) of solid this compound powder in a petri dish.

    • Place the dish in a thermostatically controlled oven at 80°C for 48 hours.[11]

    • After exposure, prepare a solution of the stressed solid at the target analytical concentration (e.g., 100 µg/mL) for HPLC analysis.

Photolytic Degradation
  • Rationale: To assess drug degradation upon exposure to light, as N-oxide functional groups are known to be potentially photosensitive.

  • Protocol:

    • Prepare two solutions of this compound at the target analytical concentration.

    • Place one sample in a photostability chamber and expose it to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[4]

    • Wrap the second sample ("dark control") in aluminum foil and place it in the same chamber to exclude light exposure but maintain the same temperature.

    • Analyze both samples by HPLC after the exposure period.

Stability-Indicating Analytical Method

A robust, validated, stability-indicating HPLC method is the cornerstone of the analysis. The method must be able to resolve the parent this compound peak from all process impurities and degradation products.

Example HPLC Method Parameters:
ParameterSuggested ConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[8][12]
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.5Buffering controls the ionization state of the analytes, improving peak shape.
Mobile Phase B Methanol or AcetonitrileOrganic modifier to elute the compounds.
Gradient Elution Start with a higher percentage of A, gradually increasing B.A gradient is often necessary to separate early-eluting polar degradants from the parent API.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[8]
Column Temperature 40°CElevated temperature can improve peak efficiency and reduce viscosity.[11]
Detection UV/DAD at 262 nmDoxylamine and related structures show significant absorbance at this wavelength.[11][13]
Injection Volume 10 µLStandard injection volume.

Predicted Degradation Pathways and Data Interpretation

Based on the chemical structure, several degradation pathways can be hypothesized. The primary goal of the analysis is to confirm these pathways and identify the structures of the resulting degradants, often using LC-MS.

G cluster_products Potential Degradation Products Parent This compound P1 Doxylamine N-Oxide (Mono-deoxygenation) Parent->P1 Reduction (Mild Oxidative/Photolytic Stress) P2 Doxylamine (Di-deoxygenation) Parent->P2 Reduction (Strong Reducing Conditions - not typically a stress test) P3 Ether Cleavage Products Parent->P3 Acid Hydrolysis P4 Side-Chain Cleavage (e.g., N-demethylation) Parent->P4 Oxidative Stress P1->P2 Further Reduction

Caption: Hypothesized degradation pathways of this compound.

Data Summary

All quantitative results should be compiled into a clear table to facilitate comparison across conditions. Mass balance should be calculated to ensure that the decrease in the parent API concentration is accounted for by the appearance of degradation products.

Stress ConditionDuration% Degradation of Parent APINumber of Major DegradantsPeak Area of Major Degradants (as % of Total)Mass Balance (%)
0.1 M HCl, 60°C24 hDataDataDataData
0.1 M NaOH, 60°C24 hDataDataDataData
3% H₂O₂, RT24 hDataDataDataData
Thermal, 80°C48 hDataDataDataData
Photolytic (ICH)-DataDataDataData

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant approach to the forced degradation of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the degradation profile of the molecule. The resulting data is invaluable for establishing the intrinsic stability of the drug substance, developing and validating a stability-indicating analytical method, and making informed decisions during the formulation and packaging development process. This methodical approach is fundamental to ensuring the delivery of a safe, stable, and effective pharmaceutical product to the patient.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Vertex AI Search.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google AI.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • High-Throughput Identification of Doxylamine Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Doxylamine. (n.d.). Wikipedia.
  • Chemical structure of doxylamine succinate. (n.d.). ResearchGate.
  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2021, July 8). ResearchGate.
  • Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. (n.d.). Google AI.
  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2021, July 8). Semantic Scholar.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (n.d.). OUCI.
  • This compound. (n.d.). Clearsynth.

Sources

A Senior Application Scientist's Guide to the Synthesis of Doxylamine Di-N-Oxide: A Comparative Analysis of Enzymatic and Chemical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, undergoes extensive metabolism in vivo, leading to various derivatives, including N-oxidized species. Among these, Doxylamine Di-N-Oxide, where both the pyridine and tertiary amine nitrogens are oxidized, serves as a critical analytical standard for pharmacokinetic and drug metabolism studies. The synthesis of this metabolite can be approached via two distinct paradigms: biomimetic enzymatic synthesis and classical chemical oxidation. This guide provides an in-depth technical comparison of these methodologies, exploring the underlying mechanisms, practical protocols, and strategic implications for drug development professionals. We will dissect the causality behind experimental choices, offering field-proven insights into achieving synthesis goals, whether for metabolic pathway confirmation or for scalable production of reference standards.

Introduction: The Significance of this compound

Doxylamine (N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine) is widely used for its sedative and antihistaminic properties. Its metabolic fate is of significant interest in pharmacology and toxicology. Hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily, is responsible for its biotransformation.[1] Studies in animal models have identified several metabolites, including N-oxide derivatives, which are crucial for understanding the drug's clearance, efficacy, and potential for drug-drug interactions.[1][2]

This compound, chemically N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide, is a metabolite resulting from the oxidation of both nitrogen centers in the parent molecule.[3][4][5] The ability to generate this compound is essential for:

  • Analytical Reference Standards: High-purity this compound is required for quantitative analysis in biological matrices (e.g., urine, plasma) to accurately profile doxylamine's metabolic pathway.[6]

  • Pharmacological and Toxicological Assessment: Isolating metabolites allows for the study of their intrinsic biological activity and potential toxicity.

  • Impurity Profiling: It can be used as a standard for identifying and quantifying impurities in the bulk drug substance.[]

This guide will critically evaluate the two primary routes to this molecule: the biocatalytic (enzymatic) approach that mimics the in-vivo process and the synthetic (chemical) approach that offers scalability and control.

Enzymatic Synthesis: A Biomimetic Approach

Enzymatic synthesis leverages the catalytic machinery of biological systems, typically Cytochrome P450 monooxygenases, to perform specific oxidative transformations. This approach is invaluable for producing metabolites with high fidelity to their in-vivo generation, preserving stereochemistry and regioselectivity.

Core Mechanism: The Cytochrome P450 Catalytic Cycle

The N-oxidation of doxylamine is a classic example of a P450-catalyzed reaction.[8] These enzymes utilize a heme cofactor to activate molecular oxygen for insertion into a substrate. The generally accepted mechanism for N-oxidation involves the transfer of an electron from the nitrogen's lone pair to the activated iron-oxo species (Compound I), followed by an oxygen rebound step to form the N-O bond.[9][10]

// Nodes sub [label="Doxylamine\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; p450_fe3 [label="P450 [Fe³⁺]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p450_fe2 [label="P450 [Fe²⁺]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="[Doxylamine-P450-Fe³⁺]", fillcolor="#FBBC05", fontcolor="#202124"]; reduced_complex [label="[Doxylamine-P450-Fe²⁺]", fillcolor="#FBBC05", fontcolor="#202124"]; oxy_complex [label="[Doxylamine-P450-Fe²⁺-O₂]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peroxo_complex [label="[Doxylamine-P450-Fe³⁺-O₂²⁻]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; compound_I [label="Compound I\n[Doxylamine-P450-FeO³⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_complex [label="[Di-N-Oxide-P450-Fe³⁺]", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> complex [label="Binding"]; p450_fe3 -> complex; complex -> reduced_complex [label="1e⁻ (from NADPH)"]; reduced_complex -> oxy_complex [label="O₂"]; oxy_complex -> peroxo_complex [label="1e⁻ (from NADPH)"]; peroxo_complex -> compound_I [label="+2H⁺\n-H₂O"]; compound_I -> product_complex [label="N-Oxidation (x2)"]; product_complex -> p450_fe3 [label="Release"]; product_complex -> product; }

Caption: Simplified Cytochrome P450 catalytic cycle for Doxylamine N-oxidation.

Experimental Protocol: In Vitro Synthesis Using Liver Microsomes

This protocol describes a typical small-scale synthesis using rat liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of P450 enzymes.

Rationale: The use of liver microsomes provides a cost-effective and readily available source of a wide spectrum of drug-metabolizing enzymes, closely mimicking the hepatic environment. An NADPH-regenerating system is crucial because P450 enzymes are NADPH-dependent, and this system ensures a continuous supply of the reducing equivalent for the catalytic cycle.[10]

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix on ice containing:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Magnesium Chloride (3 mM)

    • An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Substrate Addition: Add Doxylamine succinate from a stock solution (e.g., in methanol or DMSO) to the incubation mixture to a final concentration of 10-50 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Addition & Pre-incubation: Add liver microsomes (e.g., from rat or human, final concentration 0.5-1.0 mg/mL protein) to the mixture. Gently mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH-regenerating system to the mixture.

  • Incubation: Incubate at 37°C for 60-120 minutes in a shaking water bath. The exact time is determined by preliminary time-course experiments to find the optimal balance between product formation and enzyme inactivation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Vortex the mixture vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis and Purification: Transfer the supernatant to a new tube for analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm product formation. For purification, the scale of the reaction would need to be increased significantly, and the supernatant subjected to preparative High-Performance Liquid Chromatography (HPLC).[11]

Chemical Synthesis: The Scalable Route

Chemical synthesis provides a direct, albeit less biomimetic, route to this compound. This approach is often preferred for producing larger quantities of the reference standard required for extensive analytical and preclinical studies. The core of the chemical method is the N-oxidation of the two nitrogen atoms in doxylamine using a suitable oxidizing agent.

Core Mechanism: Peroxy Acid Oxidation

The oxidation of tertiary amines and pyridine rings to their respective N-oxides is a well-established transformation in organic chemistry.[12] The most common reagents for this are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[13][14] The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic outer oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid.

// Nodes Doxylamine [label="Doxylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; mCPBA [label="m-CPBA (2+ eq.)\n(Oxidizing Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="DCM or CHCl₃\n(Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(0°C to RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="m-Chlorobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Doxylamine -> Reaction; mCPBA -> Reaction; Solvent -> Reaction; Reaction -> Product [label="N-Oxidation"]; Reaction -> Byproduct [label="Reduction"]; }

Caption: General schematic for the chemical synthesis of this compound.

Experimental Protocol: Synthesis Using m-CPBA

This protocol outlines a laboratory-scale synthesis of this compound from doxylamine free base.

Rationale: m-CPBA is chosen for its relative stability, commercial availability, and effectiveness in oxidizing both aliphatic tertiary amines and heteroaromatic nitrogens. Dichloromethane (DCM) is a common solvent as it is relatively inert and solubilizes both the substrate and the reagent. The reaction is started at a low temperature to control the initial exothermic reaction.

Safety Precaution: Reactions involving peroxy compounds should always be conducted behind a safety shield in a well-ventilated fume hood. Peroxy acids can be explosive, especially in concentrated form or upon shock.[15]

Methodology:

  • Substrate Preparation: Dissolve Doxylamine free base (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 2.2-2.5 equivalents to ensure both nitrogens are oxidized) in DCM. Add this solution dropwise to the stirred doxylamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the product.[16]

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir vigorously until a test with starch-iodide paper indicates the absence of peroxides.[16]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude this compound using column chromatography (silica gel) or preparative HPLC. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[16] The introduction of the N-oxide groups typically leads to a downfield shift of adjacent protons in the NMR spectrum.[16]

Comparative Analysis: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis is dictated by the specific goals of the research or development program.

// Structure for the table table [label=<

Parameter Enzymatic Synthesis Chemical Synthesis

Mechanism Biocatalytic (Cytochrome P450) Chemical Oxidation (e.g., Peroxy Acid)

Selectivity High regioselectivity and stereoselectivity Low to moderate; potential for side products

Reaction Conditions Aqueous buffer, pH ~7.4, 37°C Organic solvent, 0°C to RT, anhydrous

Yield Typically low (analytical scale) Moderate to high (preparative scale)

Scalability Difficult; limited by enzyme stability and cofactor cost Readily scalable to gram quantities and beyond

Purification Complex; requires separation from proteins and media components Standard chromatographic techniques

Primary Application Metabolite identification; confirming metabolic pathways Production of analytical reference standards; impurity synthesis

]; }

Caption: Comparative summary of enzymatic versus chemical synthesis routes.

  • For Metabolic Pathway Confirmation: Enzymatic synthesis is the superior choice. It confirms that the metabolite can be generated by the relevant biological system (e.g., liver enzymes), providing direct evidence for its role in the drug's metabolic profile.

  • For Reference Standard Production: Chemical synthesis is the pragmatic and field-proven approach. Its scalability and higher yields are necessary to produce the gram-level quantities of high-purity material required to support a full drug development program, including method validation and preclinical studies.[17][18]

Conclusion

Both enzymatic and chemical synthesis routes offer viable methods for producing this compound, yet they serve distinct strategic purposes. The enzymatic approach provides unparalleled biomimicry, essential for foundational metabolic research. In contrast, the chemical synthesis route offers the robustness, scalability, and yield necessary for the practical demands of pharmaceutical development and quality control. A comprehensive understanding of both methodologies empowers researchers and drug development professionals to select the most appropriate strategy, ensuring the timely and efficient generation of this critical metabolite for advancing pharmaceutical science.

References

  • Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113–118.
  • Mosher, H. S., et al. (1955). pyridine-n-oxide. Organic Syntheses, Coll. Vol. 4, p.828. Available at: [Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Abdel-Megeed, M. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

  • This compound. SynZeal. Available at: [Link]

  • Lu, T., Shi, X. Z., & Wu, Y. M. (2006). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 17(1), 27-28. Available at: [Link]

  • Nilesh, M., et al. (2016). An efficient and safe process for synthesis of doxylamine succinate. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 478-481. Available at: [Link]

  • Synthetic method of doxylamine succinate. Google Patents (CN102108059A).
  • A kind of preparation method of doxylamine impurity G. Google Patents (CN106083699A).
  • This compound. Analytica Chemie. Available at: [Link]

  • Sheng, H. C. (1977). n,n-dimethyldodecylamine oxide. Organic Syntheses, Coll. Vol. 6, p.503. Available at: [Link]

  • Uehleke, H. (1973). The Role of Cytochrome P-450 in the N-oxidation of Individual Amines. Drug Metabolism and Disposition, 1(1), 299-313. Available at: [Link]

  • Slikker, W., et al. (1987). Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology, 11(5), 210-214. Available at: [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Available at: [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. Available at: [Link]

  • Rydberg, P., et al. (2010). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. The Journal of Physical Chemistry A, 114(43), 11737-11744. Available at: [Link]

  • Doxylamine Dioxide. SynZeal. Available at: [Link]

  • Doxylamine Ethylamine N-oxide (USP). SynZeal. Available at: [Link]

  • Brender, C., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(19), 7433-7455. Available at: [Link]

  • Preparation method of doxylamine succinate. Google Patents (CN103524403A).
  • This compound. Pharmaffiliates. Available at: [Link]

  • Process for preparing n-oxides. Google Patents (US3047579A).
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. Available at: [Link]

  • Doxylamine N-Oxide. GLP Pharma Standards. Available at: [Link]

  • Auchus, R. J., & Guengerich, F. P. (2022). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]

  • A kind of synthetic method of doxylamine succinate. Google Patents (CN102108059B).
  • Montgomery, S. L., et al. (2020). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 21(16), 2235-2254. Available at: [Link]

  • Paul, C. E., et al. (2017). Biocatalytic Oxidation Reactions: A Chemist's Perspective. Angewandte Chemie International Edition, 56(34), 10070-10094. Available at: [Link]

  • Zhang, R. K., et al. (2024). Biocatalytic stereoselective oxidation of 2-arylindoles. Nature Communications, 15(1), 1-9. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vivo Formation Kinetics of Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Metabolic Frontier of Doxylamine

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the nuanced metabolic landscape of doxylamine, a widely used first-generation antihistamine. While the primary metabolic pathways of doxylamine are reasonably well-characterized, a significant knowledge gap persists concerning the in vivo formation kinetics of a specific, further oxidized metabolite: Doxylamine Di-N-Oxide. This document serves as a comprehensive guide, synthesizing established principles of drug metabolism with targeted, field-proven insights to illuminate the path toward understanding the complete metabolic fate of doxylamine. We will not only review what is known but also delineate the boundaries of current research and propose robust experimental frameworks to explore this uncharted territory. Our approach is grounded in causality, ensuring that every experimental choice is justified, and every protocol is designed for self-validation, thereby upholding the highest standards of scientific integrity.

The Known Metabolic Cascade of Doxylamine: A Foundation for Inquiry

Doxylamine undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. The well-documented primary metabolic routes include N-demethylation and N-oxidation[1].

  • N-Demethylation: This process, mediated largely by CYP2D6, CYP1A2, and CYP2C9, results in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine[1].

  • N-Oxidation: The tertiary amine of doxylamine is susceptible to oxidation, forming Doxylamine N-Oxide. While CYPs can contribute to N-oxidation, the Flavin-containing monooxygenases (FMOs) are also key players in the N-oxidation of many xenobiotics and warrant significant consideration in the metabolism of doxylamine[2][3][4][5].

These initial metabolic steps are crucial, as they precede the potential for further oxidation to this compound.

The Enigmatic Formation of this compound: A Mechanistic Hypothesis

The existence of this compound is confirmed through its availability from chemical suppliers, identified by CAS number 105176-70-3[6][7][8][]. However, to date, there is a notable absence of published in vivo studies detailing its formation kinetics. The formation of a di-N-oxide metabolite implies a sequential oxidation process. Doxylamine possesses two nitrogen atoms capable of oxidation: the tertiary aliphatic amine and the nitrogen within the pyridine ring.

Based on established principles of drug metabolism, we can postulate two primary enzymatic systems responsible for this biotransformation:

  • Cytochrome P450 (CYP) Enzymes: These enzymes are known to catalyze N-oxidation reactions. It is plausible that the same CYP isozymes involved in the initial N-oxidation could also mediate the second oxidation step, or that a different subset of CYPs is responsible.

  • Flavin-Containing Monooxygenases (FMOs): FMOs are highly efficient in oxidizing soft nucleophiles, such as the nitrogen atoms in doxylamine[3][4][5]. FMOs have a distinct catalytic mechanism from CYPs and are often not readily induced or inhibited by other drugs, which has significant implications for drug-drug interactions[2][5]. Given their propensity for N-oxidation, FMOs are strong candidates for catalyzing one or both N-oxidation steps.

The following diagram illustrates the hypothesized metabolic pathway leading to this compound.

Doxylamine_Metabolism Doxylamine Doxylamine N_Desmethyl N-Desmethyldoxylamine Doxylamine->N_Desmethyl CYP2D6, CYP1A2, CYP2C9 (N-Demethylation) N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide CYP and/or FMO (First N-Oxidation) NN_Didesmethyl N,N-Didesmethyldoxylamine N_Desmethyl->NN_Didesmethyl CYP-mediated Di_N_Oxide This compound N_Oxide->Di_N_Oxide CYP and/or FMO (Second N-Oxidation)

Caption: Hypothesized metabolic pathway of doxylamine to this compound.

A Proposed Framework for Investigating In Vivo Formation Kinetics

To elucidate the in vivo formation kinetics of this compound, a multi-faceted experimental approach is required. The following sections outline a robust workflow designed to identify the enzymatic players and quantify the kinetic parameters.

In Vitro Enzyme Kinetics: Pinpointing the Catalysts

The initial step is to identify the specific enzymes responsible for the sequential N-oxidation of doxylamine using in vitro systems.

  • Incubation: Incubate doxylamine and synthetically acquired Doxylamine N-Oxide with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system. HLMs contain a rich complement of both CYP and FMO enzymes[10].

  • Selective Inhibition:

    • To assess the contribution of specific CYP isozymes, conduct incubations with known selective chemical inhibitors for CYP2D6, CYP1A2, CYP2C9, and other major CYPs.

    • To evaluate the role of FMOs, perform incubations under conditions that selectively inhibit FMOs (e.g., heat inactivation at 50°C for 1 minute) or CYPs (e.g., using broad-spectrum CYP inhibitors like 1-aminobenzotriazole). FMO activity is generally more heat-labile than CYP activity[11].

  • Recombinant Enzymes: To confirm the findings from HLM studies, perform incubations with recombinant human CYP and FMO enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Kinetic Parameter Determination: In all in vitro experiments, measure the formation of Doxylamine N-Oxide and this compound over a range of substrate concentrations to determine key kinetic parameters (Km and Vmax) for each enzymatic pathway.

  • Sample Analysis: At specified time points, quench the reactions and analyze the samples using a validated LC-MS/MS method (detailed in Section 4).

The following diagram outlines the experimental workflow for in vitro enzyme kinetic studies.

In_Vitro_Workflow cluster_incubation Incubation cluster_conditions Experimental Conditions Doxylamine Doxylamine or Doxylamine N-Oxide HLM Human Liver Microsomes (HLMs) Doxylamine->HLM Recombinant Recombinant CYPs/FMOs Doxylamine->Recombinant Control Control HLM->Control CYP_Inhibitors Selective CYP Inhibitors HLM->CYP_Inhibitors FMO_Inhibitors FMO Heat Inactivation HLM->FMO_Inhibitors Recombinant->Control Recombinant->CYP_Inhibitors Recombinant->FMO_Inhibitors NADPH NADPH-Regenerating System Analysis LC-MS/MS Analysis Control->Analysis CYP_Inhibitors->Analysis FMO_Inhibitors->Analysis Kinetics Determine Km and Vmax Analysis->Kinetics

Sources

Methodological & Application

Quantitative Analysis of Doxylamine Di-N-Oxide in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the quantification of Doxylamine Di-N-Oxide, a significant metabolite of the first-generation antihistamine Doxylamine, in biological samples such as human plasma and urine. The protocol leverages the sensitivity and specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind methodological choices, from sample preparation to instrument parameters, and provide a full framework for method validation in accordance with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies.

Introduction and Scientific Background

Doxylamine is a widely used over-the-counter antihistamine and sedative.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The liver metabolizes doxylamine extensively, primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), into several metabolites.[1][2][3] Key metabolic pathways include N-demethylation to N-desmethyldoxylamine and N,N-didesmethyldoxylamine, and N-oxidation.[4][5][6]

This compound represents a product of oxidation at both the aliphatic tertiary amine and the pyridine ring nitrogen. The quantification of such metabolites is critical for a complete understanding of the drug's disposition, potential for drug-drug interactions, and overall safety assessment. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional selectivity, sensitivity, and speed, allowing for precise measurement of low-concentration analytes in complex biological matrices.[7][8]

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing a robust analytical method. These characteristics influence choices in sample extraction, chromatographic separation, and mass spectrometric detection.

PropertyValueSource
Chemical Name N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide[9]
CAS Number 105176-70-3[9][10][11]
Molecular Formula C₁₇H₂₂N₂O₃[10][12]
Molecular Weight 302.37 g/mol [9][10]
Predicted Polarity Increased polarity compared to parent drug due to two N-oxide moieties.Inferred

Doxylamine Metabolic Pathway

Doxylamine undergoes extensive Phase I metabolism. The formation of this compound is a multi-step oxidative process. This diagram illustrates the primary metabolic routes.

Doxylamine Metabolism cluster_CYP450 Hepatic Metabolism (CYP2D6, CYP1A2, CYP2C9) Doxylamine Doxylamine (C17H22N2O) N_Oxide Doxylamine N-Oxide (Aliphatic or Pyridine) Doxylamine->N_Oxide N-Oxidation Desmethyl N-Desmethyldoxylamine Doxylamine->Desmethyl N-Demethylation Di_N_Oxide This compound (C17H22N2O3) N_Oxide->Di_N_Oxide N-Oxidation Didesmethyl N,N-Didesmethyldoxylamine Desmethyl->Didesmethyl N-Demethylation Experimental Workflow A 1. Biological Sample (Plasma, Urine) B 2. Sample Preparation (Protein Precipitation) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Transfer C->D E 5. LC-MS/MS Analysis D->E F 6. Data Acquisition & Processing E->F G 7. Quantification & Reporting F->G

Caption: High-level overview of the analytical workflow.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5 (or a structurally similar analog if unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K₂EDTA), drug-free human urine.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples. [7][13]

  • Thaw Samples: Allow biological samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature, followed by vortexing for 15 seconds.

  • Aliquot Sample: Transfer 100 µL of the sample (plasma, urine, standard, or QC) into a clean 1.5 mL polypropylene microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working SIL-IS solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to each tube.

  • Precipitate Proteins: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and analyte stability.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [14]7. Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into an autosampler vial for analysis. Avoid disturbing the protein pellet.

Protocol 2: LC-MS/MS Analysis

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.9 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, providing good efficiency and sensitivity.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.A standard gradient to elute the analyte while washing the column.
Injection Volume 5 µLBalances sensitivity with potential matrix effects.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Autosampler Temp. 4°CMaintains sample integrity pending injection. [15]

Tandem Mass Spectrometry (MS/MS) System

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveN-oxides are readily protonated, making positive mode ESI highly effective. [7]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Ion Spray Voltage +5500 VOptimized for efficient ion generation.
Source Temp. 550°CFacilitates desolvation of the analyte ions.
Precursor Ion [M+H]⁺ m/z 303.2Calculated for C₁₇H₂₂N₂O₃
Product Ion m/z 287.2 (tentative)Corresponds to the neutral loss of an oxygen atom (-16 Da), a common fragmentation for N-oxides. [16]
IS Precursor Ion m/z 308.2 (for d5-IS)Calculated for C₁₇H₁₇D₅N₂O₃
IS Product Ion m/z 292.2 (for d5-IS)Based on the same neutral loss fragmentation as the analyte.

Note: The exact MRM transitions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Bioanalytical Method Validation

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA, now harmonized under ICH M10. [17][18][19][20]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (Typical)
Selectivity Assess interference from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response is ≥5 times the blank response. Accuracy within 80-120%, Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.Measured at LLOQ, Low, Mid, and High QC levels (n=6). Accuracy: Mean value within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).
Matrix Effect Evaluate the suppression or enhancement of ionization by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery Assess the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability Ensure analyte integrity under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration. Includes bench-top, freeze-thaw, and long-term stability.

Data Analysis and Reporting

Quantification is performed by calculating the peak area ratio of the analyte to the SIL-IS. A calibration curve is generated using a weighted (1/x² or 1/x) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards. The concentrations of QC and unknown samples are then interpolated from this curve. All results should be reported with clear documentation of the validation experiments and acceptance criteria.

References

  • Doxylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doxylamine]
  • Doxylamine - WikiProjectMed - MDWiki.org. [URL: https://mdwiki.org/wiki/Doxylamine]
  • Doxylamine. [URL: https://www.wikiwand.com/en/Doxylamine]
  • This compound - SynZeal. [URL: https://www.synzeal.com/doxylamine-di-n-oxide]
  • This compound - CAS - 105176-70-3 - Axios Research. [URL: https://www.axiosresearch.com/product/doxylamine-di-n-oxide-cas-105176-70-3]
  • Doxylamine Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/doxylamine.html]
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30579177/]
  • Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA - Drugs.com. [URL: https://www.drugs.com/pro/doxylamine-and-pyridoxine.html]
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [URL: https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2]
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35952549/]
  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry | LCGC International. [URL: https://www.chromatographyonline.com/view/identification-metabolites-doxylamine-and-dextromethorphan-using-uhplc-high-performance-time-flig]
  • HT-Sample Preparation Techniques for Bioanalysis - 2012 - Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.102012093]
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s - Ovid. [URL: https://journals.lww.com/jpg/Fulltext/2022/10250/A_simple_and_sensitive_LC_MS_MS_method_for.10.aspx]
  • Metabolomics Sample Preparation FAQ | MetwareBio. [URL: https://www.metwarebio.
  • Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2861861/]
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/an/d0an01319f]
  • Identification of two glucuronide metabolites of doxylamine via thermospray/mass ... - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3620247/]
  • Guideline Bioanalytical method validation - European Medicines Agency. [URL: https://www.ema.europa.
  • Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2555543/]
  • Doxylamine Dioxide | 105176-70-3 - SynZeal. [URL: https://www.synzeal.com/doxylamine-dioxide-usp]
  • ICH M10 on bioanalytical method validation - Scientific guideline. [URL: https://www.ema.europa.
  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. [URL: https://www.fda.
  • bioanalytical method validation and study sample analysis m10 - ICH. [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
  • Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. [URL: https://www.researchgate.net/publication/281321035_Practical_tips_on_preparing_plasma_samples_for_drug_analysis_using_SPME]
  • Application Note: High-Throughput Identification of Doxylamine Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. [URL: https://www.benchchem.
  • Automatic quantification of doxylamine and diphenhydramine in human plasma. [URL: https://www.shimadzu.eu/sites/shimadzu.seg/files/toxicological_analysis_of_doxylamine_and_diphenhydramine_in_human_plasma.pdf]
  • This compound | 105176-70-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52579178.htm]
  • Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3620248/]
  • Trace analysis of doxylamine succinate in animal feed, human, urine, and wastewater by GC using a rubidium-sensitized nitrogen detector - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6744026/]
  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. [URL: https://www.researchgate.net/publication/287959074_Regulated_Bioassay_of_N_-Oxide_Metabolites_Using_LC-MS_Dealing_with_Potential_Instability_Issues]
  • Doxylamine dioxide | C17H22N2O3 | CID 131668188 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Doxylamine-dioxide]
  • HPLC Methods for analysis of Doxylamine - HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-doxylamine/]
  • This compound - Analytica Chemie. [URL: https://www.analyticachemie.com/product/doxylamine-di-n-oxide/]
  • CAS 105176-70-3 this compound - BOC Sciences. [URL: https://www.bocsci.com/product/doxylamine-di-n-oxide-cas-105176-70-3-424599.html]
  • This compound | CAS 105176-70-3 - Veeprho. [URL: https://www.veeprho.com/impurities/doxylamine-di-n-oxide.html]
  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488344/]
  • Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - bevital. [URL: https://www.bevital.

Sources

Title: Unraveling the Molecular Signature: A Guide to the Mass Spectrometry Fragmentation of Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, leading to various transformation products, including N-oxides.[1][2][3] Doxylamine Di-N-Oxide is a significant metabolite where both the pyridinyl and the tertiary amine nitrogen atoms have been oxidized. Its accurate identification is crucial for comprehensive pharmacokinetic and drug metabolism studies. This technical guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₇H₂₂N₂O₃, Mol. Wt: 302.37 g/mol )[4], presenting a robust protocol for its analysis and a thorough explanation of its characteristic fragmentation pathways. We will explore the unique fragmentation patterns of N-oxides, particularly the diagnostic neutral loss of oxygen, and provide a step-by-step LC-MS/MS methodology to enable its unambiguous identification in complex biological matrices.

Introduction: The Metabolic Journey of Doxylamine

Doxylamine is a widely used over-the-counter medication for treating insomnia and, in combination with pyridoxine, for managing nausea during pregnancy.[1][5] Its therapeutic action is mediated by its antagonism of the H1 histamine receptor. Upon administration, doxylamine undergoes extensive hepatic metabolism, primarily facilitated by cytochrome P450 enzymes.[2][5] The main metabolic pathways include N-dealkylation and N-oxidation, resulting in metabolites such as N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-oxide.[1][3][6]

The formation of a Di-N-Oxide metabolite, where both the pyridine nitrogen and the aliphatic tertiary amine nitrogen are oxidized, represents a further step in its biotransformation. Understanding the fragmentation of this specific metabolite is essential for distinguishing it from other isobaric metabolites, such as hydroxylated N-oxides, ensuring accurate metabolite identification in drug safety and disposition studies.

The Unique Behavior of N-Oxides in Mass Spectrometry

The analysis of N-oxide compounds by mass spectrometry presents a characteristic fragmentation pattern that is key to their identification. Unlike hydroxylated metabolites, which typically exhibit a neutral loss of water ([M+H - 18]⁺), N-oxides are characterized by the loss of an oxygen atom.[7]

This "deoxygenation" process, resulting in an [M+H - 16]⁺ fragment, is often a thermally-induced event within the mass spectrometer's ion source, particularly under Atmospheric Pressure Chemical Ionization (APCI) conditions.[8][9] While this fragmentation can also be observed under Electrospray Ionization (ESI), its extent can be influenced by source parameters like temperature.[8] It is crucial to recognize that this deoxygenation may not always be a prominent collision-induced dissociation (CID) pathway in MS/MS experiments, making ion source conditions a critical parameter for identification.[7][9] For a Di-N-Oxide structure like the doxylamine metabolite, sequential losses of oxygen ([M+H - 16]⁺ and [M+H - 32]⁺) are anticipated, providing a powerful diagnostic tool.

Experimental Protocol for LC-MS/MS Analysis

This section details a proven methodology for the analysis of this compound.

Sample and Standard Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound (CAS No. 105176-70-3)[4][10] in methanol.

  • Working Standard Solution: Serially dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Biological Sample Extraction (Plasma/Urine):

    • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

Liquid Chromatography (LC) Method
ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry (MS) Method
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/Hr
MS1 Scan Range m/z 100 - 400
MS/MS Precursor Ion m/z 303.2
Collision Energy Ramped from 10-40 eV

Proposed Fragmentation Pathway and Data Interpretation

The positive ion ESI-MS spectrum of this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 303.2 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals a multi-step fragmentation pathway that confirms its structure.

G cluster_0 This compound cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation (from m/z 271.2) M [M+H]⁺ m/z 303.2 C₁₇H₂₃N₂O₃⁺ M_O [M+H - O]⁺ m/z 287.2 (Mono-N-Oxide) M->M_O -16 Da (-O) FragA m/z 88.1 [C₄H₁₀NO]⁺ M->FragA Ether Cleavage M_2O [M+H - 2O]⁺ m/z 271.2 (Doxylamine) M_O->M_2O -16 Da (-O) FragB m/z 182.1 [C₁₂H₁₂N]⁺ M_2O->FragB Ether Cleavage FragC m/z 72.1 [C₄H₁₀N]⁺ M_2O->FragC Ether Cleavage

Caption: Proposed MS/MS fragmentation pathway for this compound.

Key Fragmentation Steps
  • Sequential Deoxygenation: The most diagnostic fragmentation is the sequential loss of two oxygen atoms. The initial loss of 16 Da from the parent ion (m/z 303.2 → 287.2) indicates the presence of the first N-oxide group. A subsequent loss of another 16 Da (m/z 287.2 → 271.2) confirms the Di-N-Oxide structure. The resulting ion at m/z 271.2 corresponds to the protonated parent drug, doxylamine.

  • Ether Bond Cleavage: Like the parent drug, the Di-N-Oxide and its deoxygenated products can undergo cleavage at the ether linkage.

    • Cleavage of the protonated doxylamine ion (m/z 271.2) yields two characteristic fragments: the ion at m/z 72.1 , corresponding to the dimethylaminoethyl moiety ([C₄H₁₀N]⁺), and the ion at m/z 182.1 , representing the phenyl-pyridin-methyl portion ([C₁₂H₁₂N]⁺).

    • Direct cleavage of the Di-N-Oxide parent ion (m/z 303.2) can produce a fragment at m/z 88.1 , corresponding to the N-oxidized dimethylaminoethyl moiety ([C₄H₁₀NO]⁺).

Data Summary Table
m/z (Observed)FormulaProposed Structure / Origin
303.2C₁₇H₂₃N₂O₃⁺[M+H]⁺, Protonated this compound
287.2C₁₇H₂₃N₂O₂⁺[M+H - O]⁺, Doxylamine Mono-N-Oxide
271.2C₁₇H₂₃N₂O⁺[M+H - 2O]⁺, Doxylamine
182.1C₁₂H₁₂N⁺Fragment from m/z 271.2 (Phenyl-pyridin-methyl)
88.1C₄H₁₀NO⁺Fragment from m/z 303.2 (N-Oxidized side chain)
72.1C₄H₁₀N⁺Fragment from m/z 271.2 (Dimethylaminoethyl side chain)

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct and predictable fragmentation pattern, dominated by the sequential neutral loss of two oxygen atoms. This behavior, coupled with the characteristic cleavage of the ether bond, allows for its confident identification and differentiation from other isobaric metabolites. The LC-MS/MS method detailed in this guide provides a reliable and robust protocol for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to accurately characterize this important metabolite, contributing to a more complete understanding of doxylamine's disposition in biological systems.

References

  • Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]

  • Zhang, H., Henion, J., & Zeng, W. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2085–2090. Retrieved from [Link]

  • Drugs.com. (2025). Doxylamine Monograph for Professionals. Retrieved from [Link]

  • MDWiki.org. (2025). Doxylamine - WikiProjectMed. Retrieved from [Link]

  • Thakare, R., & Lappin, S. L. (2023). Doxylamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Awad, T., & El-Aneed, A. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(5), 756–766. Retrieved from [Link]

  • Ramanathan, R., Su, A. D., Alvarez, N., Wantanabe, S., Slegel, P., & Karancsi, T. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(7), 1352–1359. Retrieved from [Link]

  • PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Cruz, P., de la Cuesta, E., & Liz, R. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(4), 560–566. Retrieved from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028–1036. Retrieved from [Link]

  • Wiktionary. (2025). doxylamine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Doxylamine Succinate. Retrieved from [Link]

  • PubChem. (n.d.). Doxylamine succinate; pyridoxine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Doxylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • SynZeal. (n.d.). Doxylamine Ethylamine N-oxide (USP). Retrieved from [Link]

  • Kim, J., Lee, S., Kim, S., & Kim, S. (2023). Fragmentation Considerations Using Amidoamine Oxide Homologs. Molecules, 28(14), 5553. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

Sources

Doxylamine Di-N-Oxide HPLC method development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Doxylamine Di-N-Oxide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, a critical oxidative metabolite and potential degradation product of Doxylamine.[1][2] The method described herein is designed to be specific, accurate, precise, and robust, capable of separating this compound from the parent drug, Doxylamine, and other degradation products generated under forced degradation conditions. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and analytical trustworthiness.[3][4][5] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Rationale

Doxylamine is a first-generation antihistamine widely used for its sedative properties in the treatment of insomnia and as an antiemetic in combination formulations.[6][7][8] During its metabolic pathway or upon exposure to oxidative stress, Doxylamine can form various byproducts, including Doxylamine N-Oxide and this compound.[1] The presence and quantity of these compounds are of significant interest in drug development and manufacturing for several reasons:

  • Safety and Efficacy: Impurities and degradation products can impact the safety profile and therapeutic efficacy of the final drug product.

  • Stability Assessment: A stability-indicating method is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradants, excipients, or process impurities.[9] Quantifying this compound is essential for determining the shelf-life and appropriate storage conditions of Doxylamine-containing formulations.[10]

  • Regulatory Compliance: Regulatory bodies worldwide require the implementation of validated stability-indicating methods for drug substance and drug product analysis.[3]

The fundamental challenge in this analysis is to achieve a clear chromatographic resolution between the relatively nonpolar parent drug, Doxylamine, and its more polar N-oxide metabolites. This protocol leverages the principles of reversed-phase chromatography, where separation is governed by the hydrophobic interactions between the analytes and the stationary phase. By carefully optimizing the mobile phase composition, pH, and stationary phase chemistry, a robust separation can be achieved.

Analyte Structures

Understanding the chemical structures of Doxylamine and its Di-N-Oxide metabolite is fundamental to developing a selective analytical method.

G cluster_0 Doxylamine (Parent Drug) cluster_1 This compound (Metabolite/Degradant) Doxylamine Doxylamine_Di_N_Oxide Doxylamine->Doxylamine_Di_N_Oxide Oxidation

Caption: Chemical structures of Doxylamine and its this compound derivative.

Method Development Strategy: The Scientific "Why"

The development of a robust, stability-indicating HPLC method is a systematic process. The choices made at each step are grounded in chromatographic theory and the physicochemical properties of the analytes.

Foundational Choices
  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode due to its versatility and effectiveness in separating compounds with varying polarity, such as Doxylamine and its N-oxide metabolites. Doxylamine, being a hydrophobic basic compound, is well-suited for retention on a nonpolar stationary phase.[7]

  • Stationary Phase Selection: A C8 or C18 column is the standard for RP-HPLC. For this method, a Chromosil® C8 (250 x 4.6 mm, 5 µm) column is selected as a starting point.[11][12] The C8 phase provides a slightly less hydrophobic surface than C18, which can be advantageous for preventing excessively long retention times for the parent drug while still providing adequate retention for the more polar Di-N-Oxide metabolite.

  • Detector Selection: A Photodiode Array (PDA) or a variable wavelength UV detector is employed. Doxylamine has a significant UV absorbance, with a maximum wavelength (λmax) often cited around 262 nm .[11][13] This wavelength provides excellent sensitivity for Doxylamine and its structurally related impurities, which are expected to have similar chromophores.

Mobile Phase Optimization: The Key to Resolution

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile and methanol are common choices. Methanol is selected for this method as it can offer different selectivity compared to acetonitrile and is effective for separating Doxylamine from its impurities.[11][14]

  • Aqueous Phase & pH Control: Doxylamine is a basic compound.[7] Analyzing it at a neutral pH can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. To ensure sharp, symmetrical peaks, the mobile phase pH must be controlled. An acidic pH (around 3.5) using a phosphate buffer ensures that Doxylamine is fully protonated, leading to consistent interactions and improved peak symmetry.[14]

  • Elution Mode: A gradient elution program is necessary.[11][12] This involves changing the mobile phase composition during the run, starting with a higher aqueous content to retain and separate the very polar Di-N-Oxide and other early-eluting degradants, then increasing the organic content to elute the parent Doxylamine peak in a reasonable time.

Experimental Protocol

Equipment and Materials
Equipment/MaterialSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA/UV Detector
Analytical Column Chromosil® C8 (250 x 4.6 mm, 5 µm) or equivalent
Reference Standards Doxylamine Succinate (USP grade), this compound
Reagents Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (30%)
Solvents Deionized Water (18.2 MΩ·cm)
Labware Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 ± 0.05 with orthophosphoric acid.

  • Mobile Phase A: Phosphate Buffer (pH 3.5)

  • Mobile Phase B: Methanol

  • Diluent: Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.[11]

  • Standard Stock Solution (Doxylamine): Accurately weigh and dissolve 25 mg of Doxylamine Succinate reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard by appropriately diluting the stock solutions with diluent to a final concentration of approximately 25 µg/mL for Doxylamine and 10 µg/mL for this compound.

Chromatographic Conditions
ParameterCondition
Column Chromosil® C8 (250 x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate Buffer (pH 3.5), B: Methanol
Gradient Program Time (min)
0
15
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 30 minutes
Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Doxylamine drug substance or product.[9]

  • Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 24 hours, then neutralize with 1N NaOH.[11]

  • Base Hydrolysis: Treat the sample with 1N NaOH at 60°C for 24 hours, then neutralize with 1N HCl.[11] Doxylamine is known to be more susceptible to basic conditions.[1][15]

  • Oxidative Degradation: Treat the sample with 30% hydrogen peroxide at room temperature for 24 hours.[11] This condition is expected to generate the this compound.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 700 W/m²) for 10 hours.[11]

After exposure, dilute the samples with diluent to the target concentration and analyze alongside a non-stressed control sample. The specificity of the method is confirmed if the Doxylamine peak is spectrally pure and well-resolved from all degradation products.

Method Validation Protocol (per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5][16]

G start_node Method Development process_node Finalize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) start_node->process_node Optimize Parameters validation_hub Method Validation (ICH Q2) process_node->validation_hub Proceed to Validation spec Specificity (Forced Degradation) validation_hub->spec lin Linearity & Range validation_hub->lin acc Accuracy (% Recovery) validation_hub->acc prec Precision (Repeatability, Intermediate) validation_hub->prec lod_loq LOD & LOQ validation_hub->lod_loq rob Robustness validation_hub->rob param_node param_node end_node Validated Method for Routine Use spec->end_node lin->end_node acc->end_node prec->end_node lod_loq->end_node rob->end_node

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, Doxylamine standard, and forced degradation samples. Assess peak purity of the Doxylamine peak using a PDA detector.The Doxylamine peak should be free from interference from blank, placebo, and any degradation products. Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations of this compound and Doxylamine across the range of 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[15]
Range The range is established from the linearity study.The range should cover 80-120% of the test concentration for assay and 50-150% for impurity quantification.[3][17]
Accuracy Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[10][16]
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[4]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.The LOQ should be accurately and precisely quantifiable.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.System suitability parameters must remain within limits. No significant change in results.
System Suitability Inject five replicate injections of the working standard solution before starting the analysis.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound in the presence of Doxylamine. The systematic approach to method development, grounded in chromatographic principles, and a comprehensive validation protocol based on ICH guidelines ensure that the method is fit for its intended purpose.[5] This stability-indicating assay is suitable for routine quality control analysis, stability studies, and impurity profiling of Doxylamine drug substances and products, thereby supporting the delivery of safe and effective pharmaceutical products to the market.[18]

References

  • Sherwani, A. K., et al. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. African Journal of Biomedical Research, 28(3S). Available at: [Link]

  • Sherwani, A. K., et al. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. African Journal of Biomedical Research. Available at: [Link]

  • Der Pharmacia Lettre. (n.d.). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library. Available at: [Link]

  • Roy, D., et al. (n.d.). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • SynZeal. (n.d.). This compound. SynZeal. Available at: [Link]

  • LCGC International. (2010). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. LCGC International. Available at: [Link]

  • PubMed. (1983). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(8), 961-962. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. HELIX Chromatography. Available at: [Link]

  • Analytica Chemie. (n.d.). This compound. Analytica Chemie. Available at: [Link]

  • Axios Research. (n.d.). This compound. Axios Research. Available at: [Link]

  • Veeprho. (n.d.). This compound. Veeprho. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • MicroSolv. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Semantic Scholar. (n.d.). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. Available at: [Link]

  • Impactfactor. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Impactfactor. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ResearchGate. (2025). (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Doxylamine Di-N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of Doxylamine Di-N-Oxide, a significant metabolite of the first-generation antihistamine doxylamine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring high accuracy, precision, and reliability for pharmacokinetic and drug metabolism studies.

Introduction: The Rationale for Monitoring this compound

Doxylamine is a widely used antihistamine with sedative properties, commonly found in over-the-counter sleep aids and combination cold medications. Its metabolism in the liver is extensive, primarily mediated by cytochrome P450 enzymes, leading to various metabolites. Key metabolic pathways include N-demethylation and N-oxidation. The formation of N-oxide metabolites, including Doxylamine N-Oxide and the further oxidized this compound, represents a significant route of biotransformation.

Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's disposition, potential for drug-drug interactions, and overall safety profile. This compound, being a terminal metabolite, can provide valuable insights into the complete metabolic clearance of the parent drug. Therefore, a reliable analytical method for its quantification in biological matrices like plasma is essential for researchers, toxicologists, and drug development professionals. This note provides a complete protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

Metabolic Pathway of Doxylamine

Doxylamine undergoes sequential oxidation at its two nitrogen atoms. The tertiary aliphatic amine is first oxidized to form Doxylamine N-Oxide, which can be further oxidized at the pyridine nitrogen to yield this compound.

Doxylamine Metabolism Doxylamine Doxylamine (C₁₇H₂₂N₂O) N_Oxide Doxylamine N-Oxide (C₁₇H₂₂N₂O₂) Doxylamine->N_Oxide N-Oxidation (CYP450) Di_N_Oxide This compound (C₁₇H₂₂N₂O₃) N_Oxide->Di_N_Oxide N-Oxidation (CYP450)

Caption: Metabolic pathway of doxylamine to its N-oxide metabolites.

Experimental Protocol

This protocol is designed to be a self-validating system, where the inclusion of calibration standards, quality control samples, and a stable isotope-labeled internal standard ensures the integrity of each analytical run.

Materials and Reagents
  • Analytes: Doxylamine, this compound analytical standards (available from suppliers such as Clearsynth and Axios Research).[1][2]

  • Internal Standard (IS): Doxylamine-d5 (available from suppliers such as Clearsynth).[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma, screened for interferences.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxylamine, this compound, and Doxylamine-d5 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxylamine and this compound stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, simple, and effective method for removing the majority of proteinaceous matrix components from plasma samples, making it suitable for high-throughput analysis.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 20 µL of the appropriate working standard solution (or blank diluent for unknown samples).

  • Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Sample Preparation Workflow cluster_prep Plasma Sample Preparation s1 1. Pipette 100 µL Plasma s2 2. Add Working Standard/ Blank Diluent s1->s2 s3 3. Add 300 µL Acetonitrile with Internal Standard s2->s3 s4 4. Vortex for 1 minute s3->s4 s5 5. Centrifuge at 13,000 rpm s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 Analysis Analysis s6->Analysis Inject into LC-MS/MS

Caption: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Instrumentation and Conditions

The chromatographic conditions are optimized to achieve separation between doxylamine and its more polar N-oxide metabolites. A gradient elution is necessary to ensure good peak shape for all analytes and to elute late-running matrix components.

Parameter Condition
LC System Standard UHPLC/HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes. (Initial conditions are polar to retain the N-oxide metabolites).
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2 below

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions

The precursor ion ([M+H]⁺) for this compound is m/z 303.4. Product ions are predicted based on the characteristic fragmentation of N-oxides, which often involves the neutral loss of oxygen (-16 Da).

Analyte Precursor Ion (Q1) Product Ion (Q2) Collision Energy (eV)
Doxylamine271.2182.125
This compound 303.2 287.2 30
Doxylamine-d5 (IS)276.2187.125
(Note: Collision energies should be optimized for the specific instrument used.)

Bioanalytical Method Validation

To ensure the reliability of the data for pharmacokinetic studies, the method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][5]

The validation process establishes the performance characteristics of the method and includes the following key experiments:

  • Selectivity and Specificity: Blank plasma samples from at least six different sources are analyzed to ensure no endogenous components interfere with the detection of the analytes or the internal standard.

  • Calibration Curve and Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear range appropriate for expected in-vivo concentrations should be established (e.g., 0.5 - 200 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The accuracy (% bias) and precision (% CV) are determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The effect of the plasma matrix on ionization is evaluated by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the protein precipitation extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of this compound in plasma is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Table 3: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- & Inter-day Accuracy Within 85-115% of nominal (80-120% for LLOQ)
Intra- & Inter-day Precision ≤ 15% CV (≤ 20% for LLOQ)
Matrix Factor (IS-normalized) CV ≤ 15% across different lots of matrix
Recovery Should be consistent and reproducible, though not required to be 100%
Stability Analyte concentration should be within ±15% of the baseline concentration

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is designed for high-throughput applications and is validated according to stringent regulatory standards, ensuring its suitability for pharmacokinetic studies in a drug development setting. The detailed steps for sample preparation, instrument configuration, and method validation provide researchers with a reliable framework for implementing this assay in their laboratories.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. December 2025. Available at: [Link]

  • Axios Research. This compound - CAS - 105176-70-3. Available at: [Link]

  • Fu R, Sheng M, Yang C, et al. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. J Pharm Biomed Anal. 2022;220:114984. Available at: [Link]

  • Ovid. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. August 2022. Available at: [Link]

Sources

Application Note: Doxylamine Di-N-Oxide Reference Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Doxylamine Di-N-Oxide as a reference standard in the development and validation of analytical methods. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, emphasizing the rationale behind experimental choices to ensure scientific integrity. This guide is designed to be a practical resource for the accurate quantification and identification of this critical metabolite of Doxylamine, a widely used first-generation antihistamine.[1][2]

Introduction: The Significance of Doxylamine and its Di-N-Oxide Metabolite

Doxylamine is a first-generation antihistamine belonging to the ethanolamine class, widely utilized for its sedative properties in the short-term management of insomnia and in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[1][3][4] It functions primarily as a histamine H1 receptor antagonist.[2] The drug undergoes extensive hepatic metabolism, primarily through N-dealkylation and N-oxidation, mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP2C9.[1][2]

The main metabolites include N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][2] The formation of N-oxide metabolites is a significant pathway in the biotransformation of many drugs containing tertiary amine functionalities. This compound, with the molecular formula C17H22N2O3, is a notable metabolite.[5][6][7] The availability of a highly purified and well-characterized this compound reference standard is crucial for several key aspects of pharmaceutical development and quality control:

  • Pharmacokinetic Studies: To accurately quantify the metabolite in biological matrices (plasma, urine) and understand the metabolic fate of Doxylamine.[8]

  • Impurity Profiling: To identify and quantify this compound as a potential impurity in the drug substance or degradation product in the drug product.

  • Bioequivalence Studies: To ensure that generic formulations produce the same metabolic profile as the innovator drug.[9][10]

  • Regulatory Compliance: To meet the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) for the characterization of drug substances and their impurities.[11][12][13][14][15]

This application note provides detailed, field-proven protocols for the utilization of the this compound reference standard in developing robust and reliable analytical methods.

Physicochemical Properties of this compound Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name (R)-N,N-dimethyl-2-(1-(1-oxidopyridin-2-yl)-1-phenylethoxy)ethan-1-amine oxide[5][6]
Synonyms Doxylamine Dioxide; Doxylamine N,N'-Dioxide[16]
CAS Number 105176-70-3[6][7][16]
Molecular Formula C17H22N2O3[5][6][7]
Molecular Weight 302.37 g/mol [6][7][16]
Appearance Brown Powder, Hygroscopic[6]
Purity (by HPLC) ≥ 95%[16]
Storage Refrigerator (2-8°C) for long-term storage.[16]

Analytical Method Development: A Step-by-Step Approach

The following sections detail the protocols for developing and validating HPLC and LC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Rationale: Reversed-phase HPLC with UV detection is a robust and widely accessible technique for the routine quantification of pharmaceutical compounds.[17][18][19] The selection of a C18 column provides good retention for moderately polar compounds like this compound. The mobile phase composition is optimized to achieve a good peak shape and resolution from the parent drug and other metabolites.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (4.6 x 250 mm, 5-μm particle size) or equivalent.[19]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in DI Water.[20]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-18 min: Hold at 40% A, 60% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.[22]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: The sample preparation will depend on the matrix. For drug product analysis, a simple extraction followed by dilution in the mobile phase is typically sufficient. For biological matrices, a more complex extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[23]

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.

    • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[21]

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[21]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level standard. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

dot

Caption: HPLC analytical workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Identification and Sensitive Quantification

Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low levels of metabolites in complex biological matrices.[9][10] The use of a tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio.

Protocol:

  • Instrumentation:

    • LC system (as described for HPLC).

    • Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A shorter column (e.g., 2.1 x 50 mm, 1.8 µm) is often used to reduce run times.

    • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.[9][10]

    • Mobile Phase B: Methanol.[9][10]

    • Gradient: A fast gradient is typically employed, optimized for the separation of the analyte from matrix components.

    • Flow Rate: 0.4 - 0.6 mL/min.[9][10]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][10]

    • MRM Transitions:

      • Doxylamine: m/z 271.0 → 182.0.[9][10]

      • This compound: The precursor ion will be [M+H]+ (m/z 303.4). The product ions will need to be determined by infusing the reference standard into the mass spectrometer and performing a product ion scan.

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each transition to maximize sensitivity.

  • Standard and Sample Preparation:

    • Similar to the HPLC method, but with potentially lower concentrations due to the increased sensitivity of the LC-MS/MS system.

    • An isotopically labeled internal standard (e.g., Doxylamine-d5) is highly recommended for accurate quantification in biological matrices.[9][10]

  • Method Validation:

    • The validation parameters are similar to those for the HPLC method, with the addition of matrix effect and stability assessments.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

    • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Handling and Storage of the Reference Standard

Proper handling and storage of the this compound reference standard are critical to maintaining its integrity and ensuring the accuracy of analytical results.[24][25]

  • Storage: The reference standard should be stored in a well-closed, light-resistant container in a refrigerator at 2-8°C.[16]

  • Handling: Due to its hygroscopic nature, the reference standard should be handled in a low-humidity environment, and the container should be allowed to equilibrate to room temperature before opening to prevent condensation.

  • Stability Testing: A stability testing protocol should be established to determine the retest interval for the working standard.[24] This involves periodic testing of the standard under defined storage conditions using a validated analytical method.[24][26][27]

Conclusion

The this compound reference standard is an indispensable tool for the development and validation of analytical methods for pharmacokinetic studies, impurity profiling, and quality control of Doxylamine. The detailed HPLC and LC-MS/MS protocols provided in this application note, along with the guidance on proper handling and storage, will enable researchers and scientists to obtain accurate and reliable data, ensuring the safety and efficacy of Doxylamine-containing products.

dot

Metabolic_Pathway Doxylamine Doxylamine (C17H22N2O) Di_N_Oxide This compound (C17H22N2O3) Doxylamine->Di_N_Oxide N-Oxidation (CYP450)

Caption: Metabolic pathway of Doxylamine to this compound.

References

  • Drugs.com. (2025, September 15). Doxylamine Monograph for Professionals. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]

  • MDWiki.org. (2025, March 19). Doxylamine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Retrieved from [Link]

  • Semantic Scholar. (2021, July 8). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine - StatPearls. Retrieved from [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • Springer. (n.d.). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • PharmaCompass. (n.d.). Doxylamine succinate (USP) | EP | Reference Standards | EDQM. Retrieved from [Link]

  • GMP SOP. (2025, November 19). SOP: Management of Reference Standards and Working Standards for Stability. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Analytica Chemie. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1983, August). Analysis of doxylamine in plasma by high-performance liquid chromatography. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 105176-70-3. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • USP. (2025, December 16). Doxylamine Succinate - Definition, Identification, Assay - USP 2025. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]

  • MicroSolv. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, October 27). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024, September 30). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, August 1). FDA Releases Guidance on Standards Related to Pharmaceutical Quality. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient and safe process for synthesis of doxylamine succinate. Retrieved from [Link]

  • ResearchGate. (2022, August 5). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]

  • PubMed. (2022, October 25). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 17). Guidances | Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN102108059B - A kind of synthetic method of doxylamine succinate.
  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

Sources

Application Note & Protocol: Elucidating the In Vitro Metabolism of Doxylamine with a Focus on N-Oxidation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Journey of Doxylamine

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely used for its sedative-hypnotic properties in the management of insomnia and as an antiemetic for nausea and vomiting during pregnancy.[1][2] A comprehensive understanding of its metabolic fate is crucial for characterizing its pharmacokinetic profile, predicting potential drug-drug interactions, and ensuring its therapeutic safety and efficacy. The biotransformation of doxylamine primarily occurs in the liver and involves a series of reactions mediated by various enzyme systems.[1]

The primary metabolic routes for doxylamine include N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine, and N-oxidation to produce doxylamine N-oxide.[1][2] These metabolites can be further conjugated, for instance with glucuronic acid, to enhance their water solubility and facilitate excretion.[1][3] While N-demethylation is a well-characterized pathway often mediated by Cytochrome P450 (CYP) enzymes such as CYP2D6, CYP1A2, and CYP2C9, the N-oxidation pathway, potentially involving both CYPs and Flavin-Containing Monooxygenases (FMOs), is of significant interest.[1][4][5] The formation of N-oxide metabolites can have implications for the parent drug's activity and clearance, as some N-oxides are known to be biologically active or may undergo in vivo reduction back to the parent compound.[6]

This technical guide provides a detailed framework for investigating the in vitro metabolism of doxylamine, with a specific emphasis on characterizing the formation of its N-oxide metabolites. We will present detailed protocols for conducting studies using human liver microsomes and hepatocytes, along with strategies for identifying the enzymes responsible for these transformations.

Core Principles of In Vitro Doxylamine Metabolism Studies

To accurately predict the in vivo metabolic profile of doxylamine, it is essential to employ robust in vitro systems that recapitulate the enzymatic environment of the human liver. The two most common and informative models for this purpose are human liver microsomes (HLMs) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum, enriched in Phase I metabolic enzymes, particularly CYPs and FMOs.[7][8][9] HLMs are a cost-effective and convenient tool for initial metabolic stability screening and identifying the major Phase I metabolic pathways of a drug candidate.[9][10]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more physiologically relevant model.[11][12] Hepatocyte assays are invaluable for studying the interplay between Phase I and Phase II metabolism, assessing metabolic clearance, and identifying a broader range of metabolites.[11][12]

The choice between these systems depends on the specific research question. For initial pathway identification and enzyme phenotyping of doxylamine's N-oxidation, HLMs are an excellent starting point. To understand the overall hepatic clearance and the potential for further conjugation of doxylamine and its N-oxide metabolites, hepatocytes are the preferred model.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the key metabolic pathways of doxylamine and the general experimental workflow for its in vitro investigation.

Doxylamine_Metabolism Doxylamine Doxylamine N_Desmethyl N-desmethyldoxylamine Doxylamine->N_Desmethyl CYP2D6, CYP1A2, CYP2C9 N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide CYPs, FMOs Conjugates Glucuronide/Sulfate Conjugates Doxylamine->Conjugates UGTs, SULTs NN_Didesmethyl N,N-didesmethyldoxylamine N_Desmethyl->NN_Didesmethyl CYPs N_Desmethyl->Conjugates UGTs, SULTs NN_Didesmethyl->Conjugates UGTs, SULTs Di_N_Oxide Doxylamine Di-N-Oxide (Hypothesized) N_Oxide->Di_N_Oxide Further Oxidation?

Caption: Metabolic pathways of Doxylamine.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Doxylamine Stock (e.g., in DMSO) Incubation Incubate at 37°C (Time Course) Test_Compound->Incubation In_Vitro_System Human Liver Microsomes or Hepatocytes In_Vitro_System->Incubation Cofactors NADPH, UDPGA, etc. Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis: Metabolite ID, Kinetics, Clearance LCMS->Data_Analysis

Caption: General workflow for in vitro metabolism studies.

Experimental Protocols

Protocol 1: Metabolic Stability and Metabolite Identification of Doxylamine in Human Liver Microsomes

This protocol aims to determine the rate of doxylamine metabolism and identify the formation of its primary metabolites, including N-oxides, in a pooled human liver microsomal system.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • Doxylamine succinate

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt[10]

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., doxylamine-d5)[13]

  • Control compounds (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6)

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of doxylamine succinate in a suitable solvent (e.g., DMSO). Further dilute in phosphate buffer to achieve the desired final incubation concentrations (e.g., 1 µM and 10 µM).

    • Prepare the NADPH regenerating system or a 20 mM NADPH solution in phosphate buffer.[7]

    • Thaw the pooled HLMs on ice immediately before use. Dilute the microsomes in cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[14][15]

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the doxylamine working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.[8]

    • Incubate the plate at 37°C with gentle agitation.[8]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[16]

  • Controls:

    • No NADPH control: Replace the NADPH solution with phosphate buffer to assess non-NADPH dependent metabolism.

    • Heat-inactivated microsomes: Pre-heat the microsomal suspension at 45°C for 30 minutes before adding the substrate and cofactors to control for non-enzymatic degradation.[7]

    • Positive control: Incubate known CYP substrates to ensure the enzymatic activity of the microsomes.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at approximately 3000 rpm for 10 minutes to pellet the precipitated protein.[8]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the disappearance of doxylamine and the formation of its metabolites, including doxylamine N-oxide.[13][17]

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining doxylamine versus time.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

    • k = - (slope of the linear regression)

    • t1/2 = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)[16]

  • Monitor for the appearance of predicted metabolite masses, such as doxylamine N-oxide (M+16).

ParameterDescription
Test Compound Doxylamine
In Vitro System Pooled Human Liver Microsomes
Microsomal Protein Conc. 0.5 mg/mL[14][15]
Doxylamine Conc. 1 µM and 10 µM
Cofactor NADPH (1 mM)
Incubation Time Points 0, 5, 15, 30, 45, 60 min[16]
Reaction Termination Ice-cold Acetonitrile with Internal Standard
Analysis Method LC-MS/MS

Table 1: Summary of HLM Incubation Conditions.

Protocol 2: Enzyme Phenotyping of Doxylamine N-Oxidation using Recombinant Human Enzymes

This protocol is designed to identify the specific CYP and FMO isoforms responsible for the N-oxidation of doxylamine.

Materials and Reagents:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) and FMOs (e.g., FMO1, FMO3, FMO5) expressed in a suitable system (e.g., baculovirus-insect cells).

  • All other reagents as listed in Protocol 1.

  • Selective chemical inhibitors for specific CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[14]

Procedure:

  • Incubation with Recombinant Enzymes:

    • Follow the general incubation procedure outlined in Protocol 1, but replace the pooled HLMs with individual recombinant CYP or FMO enzymes at a specified concentration (e.g., 10-50 pmol/mL).[14]

    • Incubate doxylamine with each enzyme individually.

    • Terminate the reactions at a fixed time point (e.g., 30 minutes) where metabolite formation is in the linear range.

    • Analyze the samples by LC-MS/MS for the formation of doxylamine N-oxide.

  • Chemical Inhibition Study (in HLMs):

    • Use the HLM incubation setup from Protocol 1.

    • Pre-incubate the HLMs with a selective inhibitor for a specific CYP isoform for 5-10 minutes before adding doxylamine.[14]

    • Initiate the reaction with NADPH and incubate for a fixed time point.

    • Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the contribution of that specific CYP isoform.

Data Analysis:

  • For the recombinant enzyme study, compare the rate of N-oxide formation across the different enzyme isoforms to identify the primary contributors.

  • For the chemical inhibition study, calculate the percentage of inhibition of N-oxide formation for each inhibitor used.

Enzyme FamilySpecific Isoforms to TestRationale
Cytochrome P450 (CYP) CYP1A2, CYP2C9, CYP2D6, CYP3A4Known to be involved in the metabolism of many drugs, including the N-demethylation of doxylamine.[1][2]
Flavin-Containing Monooxygenase (FMO) FMO1, FMO3, FMO5FMOs are key enzymes in the N-oxidation of xenobiotics containing nucleophilic nitrogen atoms.[4][5][18]

Table 2: Recommended Recombinant Enzymes for Doxylamine N-Oxidation Phenotyping.

Protocol 3: Metabolic Profile of Doxylamine in Cryopreserved Human Hepatocytes

This protocol provides a more comprehensive assessment of doxylamine metabolism, including both Phase I and Phase II pathways, in a whole-cell system.

Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • Williams' Medium E or similar culture medium[19][20]

  • Collagen-coated culture plates

  • All other relevant reagents from Protocol 1.

Procedure:

  • Hepatocyte Thawing and Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes on collagen-coated plates at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[11]

    • Allow the cells to attach for a few hours in a humidified incubator at 37°C with 5% CO2.

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing doxylamine at the desired concentration (e.g., 1 µM).[11]

    • Incubate the plates at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium.[11][20]

    • Terminate the metabolic activity by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS for the disappearance of doxylamine and the formation of Phase I (N-desmethyl, N-oxide) and Phase II (e.g., glucuronide conjugates) metabolites.

Data Analysis:

  • Calculate the metabolic clearance of doxylamine in hepatocytes.

  • Identify and quantify the major metabolites formed over time to create a comprehensive metabolic profile.

ParameterDescription
Test Compound Doxylamine
In Vitro System Cryopreserved Human Hepatocytes
Cell Density ~0.5 x 10^6 viable cells/mL[11]
Doxylamine Conc. 1 µM
Incubation Time Points 0, 15, 30, 60, 120, 240 min[11][20]
Analysis Method LC-MS/MS

Table 3: Summary of Hepatocyte Incubation Conditions.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro investigation of doxylamine metabolism, with a particular focus on its N-oxidation pathways. By employing a combination of human liver microsomes, recombinant enzymes, and hepatocytes, researchers can effectively determine the metabolic stability of doxylamine, identify its major metabolites, and elucidate the specific enzymes responsible for their formation. This information is critical for a comprehensive understanding of doxylamine's pharmacokinetics and for predicting its behavior in vivo. Further studies could involve kinetic analysis (Km and Vmax) of N-oxide formation by the identified enzymes to more precisely quantify their relative contributions.[14][21][22]

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Eurofins. [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

  • Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. PubMed. [Link]

  • LC-MS Methods with Hydrogen/Deuterium Exchange for Identification of Hydroxylamine, N-Oxide, and Hydroxylated Analogs of Desloratadine. ResearchGate. [Link]

  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed Central. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. [Link]

  • Role of flavin-containing monooxygenase in drug development. National Institutes of Health. [Link]

  • Electrochemical oxidation reaction of A pyridoxine (PYR) and B doxylamine (DOX). ResearchGate. [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. PubMed Central. [Link]

  • Drug metabolism by flavin-containing monooxygenases of human and mouse. UCL Discovery. [Link]

  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Doxylamine N-Oxide. Pharmaffiliates. [Link]

  • Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PubMed Central. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]

  • Doxylamine N-Oxide. GLP Pharma Standards. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. PubMed. [Link]

  • Incorporation of doxylamine and N-doxylamine-oxide in human hair and the impact of a permanent oxidative hair dye. PubMed. [Link]

  • The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. PubMed. [Link]

  • Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications. ResearchGate. [Link]

  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[7][8][11] triazolo[4,3-a]quinoxaline by in vitro rat. ResearchGate. [Link]

  • Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. Omics Online. [Link]

  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. [Link]

  • Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. [Link]

Sources

analytical techniques for Doxylamine impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Techniques for Doxylamine Impurity Profiling

Abstract

This comprehensive application note provides a detailed framework for the development, validation, and implementation of analytical techniques for the impurity profiling of Doxylamine. Doxylamine, a first-generation antihistamine, requires rigorous quality control to ensure its safety and efficacy. Impurities, which can originate from the synthesis process, degradation, or storage, can significantly impact the therapeutic outcome and safety of the final drug product. This guide emphasizes the use of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, supplemented by mass spectrometry for structural elucidation. We will delve into the regulatory landscape dictated by the International Conference on Harmonisation (ICH), present a robust, stability-indicating HPLC method protocol, and provide a step-by-step guide to method validation in accordance with ICH Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and compliant impurity control strategy for Doxylamine.

Introduction: The Imperative of Purity

Doxylamine is an ethanolamine-class antihistamine widely utilized for its sedative and antiemetic properties, commonly found in over-the-counter sleep aids and combination cold medications.[1] The safety and effectiveness of any Active Pharmaceutical Ingredient (API) like Doxylamine are intrinsically linked to its purity. The presence of impurities, even at trace levels, can pose potential health risks, including toxicity.[2] Therefore, the process of impurity profiling—the identification, quantification, and control of these unwanted substances—is a critical component of pharmaceutical quality control.

The International Conference on Harmonisation (ICH) provides a clear regulatory framework for managing impurities in new drug substances and products.[3][4] These guidelines classify impurities into three main categories:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products).[5][6]

  • Inorganic Impurities: These may derive from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[5][6][7]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[5]

This application note will focus primarily on the detection and quantification of organic impurities, including those that may form under stress conditions, by providing a robust, stability-indicating analytical method.

Strategic Approach to Impurity Profiling

A successful impurity profiling strategy is systematic and grounded in regulatory expectations. The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[5][8]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level above which an impurity must be reported in a regulatory submission.[3]
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)The level above which an impurity's structure must be determined.[3]
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)The level above which an impurity's biological safety must be established.[5][6]

The overall strategy involves developing a high-resolution analytical method, subjecting the drug substance to forced degradation to ensure the method is stability-indicating, identifying any significant impurities, and validating the method to prove its suitability for its intended purpose.

Caption: General workflow for Doxylamine impurity profiling.

Core Analytical Techniques

While various techniques can be employed, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for analyzing non-volatile organic impurities in pharmaceutical compounds like Doxylamine.[2][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode, offers high resolution, sensitivity, and quantitative accuracy.[9] For a basic compound like Doxylamine, challenges such as poor peak tailing can arise from interactions with residual silanols on the column stationary phase.[10] This can be mitigated by using end-capped columns (e.g., C18, C8), controlling the mobile phase pH with a suitable buffer, or employing modern mixed-mode columns that offer multiple interaction mechanisms for better retention and peak shape.[10][11] A Photodiode Array (PDA) detector is crucial for assessing peak purity and indicating the presence of co-eluting impurities.

  • Gas Chromatography (GC): GC is suitable for analyzing volatile or semi-volatile impurities. For Doxylamine and its typical impurities, which are generally non-volatile, GC is less common but can be used for analyzing residual solvents or after a derivatization step.[1][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the structural elucidation of unknown impurities or degradation products.[2] Once an impurity is detected by HPLC, LC-MS can provide the mass-to-charge ratio (m/z) and fragmentation patterns needed to propose a chemical structure.[13]

Application Protocol: A Stability-Indicating RP-HPLC Method

This section details a robust RP-HPLC method for the separation and quantification of Doxylamine and its potential impurities. The method is designed to be stability-indicating, meaning it can resolve known impurities and degradation products from the main Doxylamine peak.[14][15]

Part A: Forced Degradation Study Protocol

To ensure the method's specificity and stability-indicating nature, forced degradation studies are performed on the Doxylamine drug substance.[14][16]

  • Prepare Stock Solution: Prepare a Doxylamine Succinate stock solution of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat at 80°C for 24 hours.[14] Cool, neutralize with 1 N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 24 hours.[14] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~0.1 mg/mL. A major alkaline degradation product may be formed under these conditions.[15][16]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Expose the solid Doxylamine Succinate powder to 105°C for 48 hours. Prepare a solution of ~0.1 mg/mL.

  • Photolytic Degradation: Expose the Doxylamine Succinate stock solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below. The method is considered stability-indicating if all degradation products are successfully separated from the parent peak and from each other.[14]

Part B: Recommended HPLC Method Parameters

The following parameters are a robust starting point for analysis, based on established methods.[14][15][17] Optimization may be required depending on the specific impurities and instrumentation used.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for Doxylamine and related substances.[15][16]
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.5 with Phosphoric AcidBuffering controls the ionization state of Doxylamine, ensuring consistent retention and good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds from the C18 column.[15][16]
Gradient Elution Time (min)% B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.[14][15]
Column Temperature 40°CElevated temperature can improve peak shape and reduce run time.[14]
Detection Wavelength 262 nm (using PDA Detector)Doxylamine has a strong UV absorbance at this wavelength.[14][15] A PDA allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[14]

graph "HPLC_Method_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#4285F4"];

A [label="Prepare Mobile Phase\n(Buffer & Organic)"]; B [label="Equilibrate HPLC System\n(Column at 40°C)"]; C [label="Prepare Samples\n(Standard, Sample, SST)"]; D [label="Create Sequence Table"]; E [label="Inject System Suitability\nSolution (SST)"]; F [label="Verify SST Criteria\n(Resolution, Tailing, etc.)"]; G [label="Inject Samples"]; H [label="Integrate Peaks and\nQuantify Impurities"]; I [label="Assess Peak Purity\n(PDA)"];

A -> B; C -> D; B -> E; D -> E; E -> F; F -> G [label="SST Pass"]; F -> B [label="SST Fail", style=dashed, color="#EA4335"]; G -> H -> I; }

Caption: Workflow for a typical HPLC analysis run.

Part C: Solution Preparation
  • Diluent: Mobile Phase A and Mobile Phase B in a 70:30 ratio.

  • Standard Solution: Accurately weigh and dissolve USP Doxylamine Succinate Reference Standard (RS) in the diluent to obtain a known concentration of approximately 0.001 mg/mL. This concentration often corresponds to the 0.1% impurity level relative to the sample concentration.

  • Sample Solution: Accurately weigh and dissolve the Doxylamine Succinate sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.

  • System Suitability Solution (SST): Use a solution containing Doxylamine and at least one known, closely eluting impurity to verify the system's resolving power. A stressed sample from the forced degradation study can also be used.

Protocol for Method Validation (per ICH Q2(R1))

Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[18][19] The following parameters must be evaluated for an impurity quantification method.[20][21]

Parameter Purpose Protocol Summary Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[22]Analyze blank (diluent), placebo, Doxylamine standard, and all forced degradation samples. Assess peak purity of Doxylamine in stressed samples using a PDA detector.No interference at the retention time of Doxylamine or its impurities. Peak purity angle should be less than the purity threshold. Resolution between adjacent peaks > 1.5.[14]
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Prepare a series of solutions of each known impurity and Doxylamine, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot concentration vs. peak area.Correlation coefficient (r²) > 0.99.[14][15]
Accuracy To measure the closeness of the test results to the true value.Spike the drug product matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the % recovery.% Recovery between 80.0% and 120.0% for each impurity.[17]
Precision To measure the degree of scatter between a series of measurements from the same sample.Repeatability: Analyze six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (%RSD) ≤ 10.0% for impurities.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as the concentration that yields a signal-to-noise ratio of 10:1, or from the standard deviation of the response and the slope of the linearity curve.Precision (%RSD) at the LOQ should be within an acceptable limit (e.g., ≤ 15%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.-
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on resolution and quantification.System suitability parameters must be met under all varied conditions. Quantification results should not significantly change.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the impurity profiling of Doxylamine. By integrating the regulatory framework of the ICH guidelines with robust analytical science, researchers and quality control professionals can develop and validate a stability-indicating HPLC method that ensures the purity, safety, and quality of Doxylamine drug substances and products. The successful implementation of these protocols will support regulatory submissions and contribute to the overall quality assurance of pharmaceutical manufacturing.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Doxylamine. [Link]

  • Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]

  • Google Patents.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • USP. (2025, February 14). Doxylamine Succinate USP 2025. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • SpringerLink. Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. [Link]

  • ResearchGate. Results of stability indicating impurity profiling for doxylamine. [Link]

  • European Pharmacopoeia 6.0. Doxylamine hydrogen succinate. [Link] (Note: Direct deep link to specific monograph is unavailable, linking to EDQM homepage).

  • Semantic Scholar. A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Scholars Research Library. Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. [Link]

  • USP-NF. USP Monographs: Doxylamine Succinate. [Link]

  • Spectrum Pharmacy Products. (2022, October 11). Scientific Documentation - DO124, Doxylamine Succinate, USP. [Link]

  • ResearchGate. (2025, August 6). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]

  • PubMed. Analysis of doxylamine in plasma by high-performance liquid chromatography. [Link]

  • Pharmaffiliates. Doxylamine Succinate-impurities. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Research Journal of Pharmacy and Technology. A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. [Link]

  • Council of Europe. (2025). List of European Pharmacopoeia Reference Standards. [Link]

  • Pharmaffiliates. Doxylamine-impurities. [Link]

  • FooDB. (2011, September 21). Compound Doxylamine (FDB022751). [Link]

  • ResearchGate. Scheme of alkaline degradation of DOX. [Link]

  • ResearchGate. GC chromatograms: A) is a standard of doxylamine succinate equivalent.... [Link]

  • Shimadzu. Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]

  • PubMed. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Doxylamine Di-N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Doxylamine Di-N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Doxylamine contains two nitrogen atoms susceptible to oxidation: the pyridine ring nitrogen and the tertiary aliphatic amine nitrogen. The synthesis of this compound, or (R)-N,N-dimethyl-2-(1-(1-oxidopyridin-2-yl)-1-phenylethoxy)ethan-1-amine oxide, therefore, involves the oxidation of both of these sites. While a specific, publicly available, step-by-step protocol for this exact molecule is not widely documented, a rational synthetic approach involves the oxidation of doxylamine using a suitable oxidizing agent. This guide is structured around a proposed general synthesis and the potential issues that may arise.

Proposed General Synthesis Workflow

The synthesis of this compound can be approached by the direct oxidation of doxylamine. A common and effective method for N-oxidation of both pyridine and tertiary amine functionalities is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst or in an appropriate solvent system.

This compound Synthesis Workflow Doxylamine Doxylamine (Starting Material) Reaction Reaction (Solvent, Temp, Time) Doxylamine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product Purification Troubleshooting Start Crude Product Problem Poor Separation on Silica Gel Start->Problem Cause1 High Polarity / Tailing Problem->Cause1 Cause2 Hygroscopic Nature Problem->Cause2 Solution1a Add Basic Modifier to Eluent (e.g., Triethylamine) Cause1->Solution1a Solution1b Use Alternative Stationary Phase (Alumina, Amino-silica) Cause1->Solution1b Solution1c Reversed-Phase Chromatography Cause1->Solution1c Solution2 Use Dry Solvents / Store Properly Cause2->Solution2

Technical Support Center: Optimizing HPLC Separation of Doxylamine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of doxylamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize robust analytical methods for these compounds. As a basic drug with several more polar metabolites, doxylamine presents common but solvable chromatographic challenges. This document provides in-depth, experience-based solutions to specific issues you may encounter, moving beyond simple procedural steps to explain the scientific reasoning behind each recommendation.

Section 1: Foundational Knowledge - The Key to Successful Separation

Before troubleshooting, a solid understanding of the analytes and their interaction with the chromatographic system is essential. Doxylamine is a first-generation antihistamine belonging to the ethanolamine class.[1] Its metabolism in the liver, primarily by CYP450 enzymes (CYP2D6, CYP1A2, CYP2C9), results in several key metabolites that are crucial to monitor in pharmacokinetic and toxicological studies.[2][3][4]

The primary metabolites of concern are:

  • N-desmethyldoxylamine

  • N,N-didesmethyldoxylamine

  • Doxylamine N-oxide

These metabolites are formed through successive N-demethylation and N-oxidation of the parent drug's tertiary amine.[1][4][5] This progressive modification increases the polarity of the molecules. Therefore, the primary analytical challenge is to achieve sufficient retention for the polar metabolites while maintaining good peak shape and resolution for the relatively non-polar parent drug, doxylamine.

Table 1: Physicochemical Properties of Doxylamine and Key Metabolites

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural FeatureExpected Polarity
Doxylamine C₁₇H₂₂N₂O270.37Tertiary AmineLowest
N-desmethyldoxylamine C₁₆H₂₀N₂O256.34Secondary AmineIntermediate
N,N-didesmethyldoxylamine C₁₅H₁₈N₂O242.32Primary AmineHigh
Doxylamine N-oxide C₁₇H₂₂N₂O₂286.37N-oxideHighest

The presence of the basic nitrogen atom in doxylamine and its demethylated metabolites is the single most important factor influencing their chromatographic behavior in reversed-phase HPLC, often leading to undesirable peak tailing due to interactions with the silica stationary phase.[6][7]

Section 2: A Validated Starting Point - The Baseline HPLC-MS Method

A robust starting method is the foundation of any optimization process. The following UHPLC-MS method is recommended as a baseline for the separation of doxylamine and its metabolites. It is designed for selectivity, speed, and compatibility with mass spectrometry, the preferred detection method for metabolite identification and quantification due to its high sensitivity and specificity.[8][9]

Table 2: Recommended Starting UHPLC-MS Method Parameters

ParameterRecommended SettingRationale & Expert Notes
Column High-Purity, End-Capped C18 or C8(e.g., 100 mm x 2.1 mm, 1.8 µm)A high-purity, fully end-capped C18 column minimizes available silanol groups, reducing peak tailing for basic analytes. A sub-2 µm particle size provides high efficiency, crucial for resolving closely eluting metabolites.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier ideal for LC-MS.[6] The low pH (~2.7) protonates residual silanol groups on the stationary phase, minimizing secondary ionic interactions and drastically improving peak shape for basic compounds like doxylamine.[6][10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is the preferred organic modifier for its low viscosity and UV transparency. The consistent use of formic acid in both phases ensures a stable pH throughout the gradient.
Gradient Program 1. Hold at 5% B for 0.5 min2. Ramp 5% to 45% B in 6.0 min3. Ramp 45% to 95% B in 0.5 min4. Hold at 95% B for 1.0 min5. Return to 5% B in 0.1 min6. Equilibrate at 5% B for 1.9 minA shallow initial gradient is critical for retaining and separating the highly polar N-oxide and didesmethyl metabolites. The subsequent steeper ramp elutes the parent drug efficiently.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Injection Volume 2-5 µLKeep volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[6]
MS Detection ESI+ (Positive Electrospray Ionization)The amine functional groups on doxylamine and its metabolites are readily protonated, making them highly sensitive in positive ionization mode. Monitor the [M+H]⁺ ions.
Experimental Protocol 1: Mobile Phase Preparation (Low pH)
  • Pour ~950 mL of HPLC-grade water into a 1 L solvent bottle.

  • Using a micropipette, carefully add 1.0 mL of high-purity formic acid.

  • Bring the total volume to 1 L with HPLC-grade water and mix thoroughly. This is Mobile Phase A.

  • Pour ~950 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

  • Carefully add 1.0 mL of high-purity formic acid.

  • Bring the total volume to 1 L with HPLC-grade acetonitrile and mix thoroughly. This is Mobile Phase B.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum degassing, or inline degasser) before use to prevent bubble formation in the pump.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the analysis of doxylamine and its metabolites in a direct question-and-answer format.

Q1: Why are my peaks, particularly for the parent drug doxylamine, broad and tailing?

Answer: This is the classic sign of secondary interactions between a basic analyte and the stationary phase. Doxylamine contains a tertiary amine which can be protonated (positively charged). Residual silanol groups (Si-OH) on the silica surface of a C18 column can deprotonate at pH > 3-4, becoming negatively charged (Si-O⁻). The strong ionic attraction between the positive analyte and negative surface sites creates a secondary, non-ideal retention mechanism, resulting in tailed peaks.[6][10]

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most effective solution is to operate at a low pH.[10] Ensure your mobile phase contains an acidifier like 0.1% formic acid. This serves two purposes: it fully protonates the silanol groups, neutralizing their negative charge, and it ensures the analyte exists in a single, protonated form, leading to sharp, symmetrical peaks.[6]

  • Evaluate Your Column: If tailing persists even at low pH, your column may be the issue. Older, "Type A" silica columns have a higher concentration of acidic silanols. Switching to a modern, high-purity "Type B" silica column with advanced end-capping will significantly improve peak shape for basic compounds.[11]

  • Consider a Higher pH (Advanced): An alternative strategy is to use a high-pH mobile phase (e.g., pH 10 using ammonium bicarbonate). At high pH, doxylamine is neutralized (not charged), eliminating the ionic interaction with silanols. CRITICAL: This approach requires a pH-resistant column (e.g., a hybrid-silica or polymer-based column) to prevent rapid degradation of the stationary phase.[12]

  • Check for Extra-Column Volume: Tailing on all peaks, especially early eluting ones, can indicate issues outside the column, such as excessive tubing length between the injector, column, and detector. Ensure all connections are made with minimal tubing length and the correct internal diameter.

G start Problem: Peak Tailing Observed q1 Is tailing on all peaks or just basic analytes? start->q1 all_peaks All Peaks q1->all_peaks All basic_only Basic Analytes Only q1->basic_only Basics Only sol_extracol Solution: Check for extra-column volume. (e.g., long tubing, bad connection) all_peaks->sol_extracol q2 Is mobile phase pH low (e.g., < 3.5)? basic_only->q2 sol_low_ph Solution: Add 0.1% Formic Acid to mobile phase. q2->sol_low_ph No q3 Is the column modern & end-capped (Type B silica)? q2->q3 Yes sol_new_col Solution: Replace with a modern column designed for basic compounds. q3->sol_new_col No sol_alt_ph Advanced Solution: Switch to high pH (e.g., pH 10) with a pH-stable column. q3->sol_alt_ph Yes

Fig 1. Decision tree for troubleshooting peak tailing.
Q2: The polar metabolites are eluting together near the solvent front with poor resolution. How can I improve their retention and separation?

Answer: This is an expected challenge. The N-oxide and demethylated metabolites are significantly more polar than doxylamine and will have weak retention on a C18 column.[1] When analytes elute too early, they spend insufficient time interacting with the stationary phase, making separation difficult.

Troubleshooting Steps:

  • Decrease Initial Organic Solvent %: The most direct way to increase retention for polar compounds in reversed-phase is to make the mobile phase weaker (more aqueous) at the start of the run. If your gradient starts at 10% acetonitrile, try reducing it to 5%, 2%, or even 1%.

  • Shallow the Initial Gradient: A steep initial gradient will wash polar compounds off the column quickly. Modify your gradient to be very shallow at the beginning. For example, instead of ramping from 5% to 45% B in 6 minutes, try a two-step ramp: 5% to 20% B over the first 4 minutes, then 20% to 45% B over the next 2 minutes. This gives the early-eluting metabolites more time to separate.

  • Use a "Polar-Embedded" or "AQ" Type Column: Standard C18 phases can suffer from "hydrophobic collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water).[13] This leads to a sudden loss of retention and poor reproducibility. Columns with a polar-embedded group (e.g., amide, carbamate) or those specifically designated as "aqueous stable" (AQ) are designed to prevent this, providing stable, reproducible retention for polar analytes in weak mobile phases.[13]

  • Consider HILIC (Hydrophilic Interaction Chromatography): For extremely polar metabolites that cannot be retained in reversed-phase, HILIC is a powerful alternative. HILIC uses a polar stationary phase (like bare silica) with a high-organic mobile phase. It operates on a principle of aqueous partitioning, where more polar analytes are retained longer.

Q3: I have co-elution between two metabolites. How can I improve the selectivity of my separation?

Answer: Co-elution means the column and mobile phase are not differentiating between two analytes effectively. To fix this, you must change the "selectivity" of the system, which refers to its ability to distinguish between compounds.

Troubleshooting Steps:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching from acetonitrile to methanol (or using a ternary mixture) can alter hydrogen bonding, dipole-dipole, and π-π interactions, which may be enough to shift the elution order and resolve the co-eluting pair.

  • Change the Stationary Phase: If changing the mobile phase doesn't work, the next step is to change the column's stationary phase. This provides a completely different interaction mechanism.

    • Phenyl-Hexyl Phase: This phase offers π-π interactions with the aromatic rings in doxylamine and its metabolites. It can provide unique selectivity compared to the purely hydrophobic interactions of a C18 phase.

    • Cyano (CN) Phase: A cyano phase is less hydrophobic than C18 and offers strong dipole-dipole interactions. It can be operated in both reversed-phase and normal-phase modes.

  • Fine-Tune the pH: While a low pH is generally good for peak shape, small adjustments can slightly alter the ionization and conformation of the metabolites, potentially improving selectivity. Try adjusting the pH from 2.7 (0.1% formic acid) to 3.5 (e.g., using an ammonium formate buffer). This should be done systematically, as it can also impact retention time and peak shape.[14]

G cluster_0 Method Development Workflow cluster_1 Optimization Loop cluster_2 Implement Solution start Define Analytes (Doxylamine & Metabolites) setup Select Initial Conditions - C18 Column - ACN/H2O + 0.1% FA - Generic Gradient start->setup run Perform Initial Run setup->run eval Evaluate Data: - Peak Shape? - Retention? - Resolution? run->eval peak_shape Poor Peak Shape? (Tailing) eval->peak_shape retention Poor Retention? (Early Elution) eval->retention resolution Poor Resolution? (Co-elution) eval->resolution final Final Validated Method eval->final All Criteria Met sol_shape Adjust pH (e.g., ensure 0.1% FA) Use modern column peak_shape->sol_shape sol_retention Decrease initial %B Use shallower gradient retention->sol_retention sol_resolution sol_resolution resolution->sol_resolution re_run Perform New Run sol_shape->re_run sol_retention->re_run sol_resolution->re_run re_run->eval Re-evaluate

Fig 2. Workflow for method development and optimization.
Q4: I am analyzing doxylamine in urine, and my signal intensity is inconsistent and decreasing over time. What could be the cause?

Answer: When working with biological matrices like urine or plasma, you are likely encountering "matrix effects" and/or column contamination.[15] Matrix components (salts, urea, other metabolites) can co-elute with your analytes and suppress their ionization in the MS source. They can also build up on the column, blocking the inlet frit or fouling the stationary phase, which leads to pressure increases, peak shape degradation, and retention time shifts.[16]

Troubleshooting Steps:

  • Implement Sample Preparation: A simple "dilute-and-shoot" approach is often insufficient for complex matrices.

    • Protocol 2: Simple Sample Preparation: For a cleaner sample, at a minimum, perform a protein precipitation step (if using plasma) followed by centrifugation and filtration. For urine, a simple 1:10 dilution with the initial mobile phase followed by filtration (0.22 µm) can be effective.

    • Solid-Phase Extraction (SPE): For the cleanest extracts and best sensitivity, use SPE. A mixed-mode cation exchange SPE cartridge would be ideal for doxylamine, as it can retain the basic analytes while allowing neutral and acidic matrix components to be washed away.

  • Use a Guard Column: A guard column is a small, inexpensive, disposable column placed before your main analytical column. It will trap strongly retained matrix components and particulates, protecting your expensive analytical column and extending its lifetime. When performance degrades, you simply replace the guard column.

  • Divert Flow: If your system has a divert valve, program it to send the first part of the run (containing unretained salts and highly polar matrix components) to waste instead of the MS source. This prevents fouling of the mass spectrometer.

References

  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. LCGC International. Available at: [Link]

  • Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry. Available at: [Link]

  • Doxylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Doxylamine. MDWiki.org. Available at: [Link]

  • Doxylamine - WikiProjectMed. MDWiki.org. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospray/mass spectrometry/mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]

  • Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and ThermospraylMass Spectrometry/Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research. Available at: [Link]

  • A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Stability-indicating RP-HPLC method development and validation for simultaneous determination of doxylamine succinate and dextromethorphan hydrobromide in pharmaceutical dosage forms. Scholars Research Library. Available at: [Link]

  • Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • Development and validation of RP-HPLC method for analysis of multicomponent cough-cold syrup formulation. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available at: [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available at: [Link]

  • DOXYLAMINE SUCCINATE 1. Exposure Data. IARC Publications. Available at: [Link]

  • Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • HPLC Method for Separation of Pyridoxine and Doxylamine on Primesep S Column. SIELC Technologies. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Showing Compound Doxylamine (FDB022751). FooDB. Available at: [Link]

  • Doxylamine | C17H22N2O | CID 3162. PubChem. Available at: [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Doxylamine Di-N-Oxide Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Doxylamine is a first-generation antihistamine widely used for the short-term management of insomnia and in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[1][2] Its metabolism in the liver produces several metabolites, including Doxylamine Di-N-Oxide.[3][4] The presence of Doxylamine and its metabolites in biological samples can pose a significant challenge to the accuracy and reliability of immunoassays.[5][6]

Frequently Asked Questions (FAQs)

What is this compound and how is it formed?

This compound (C₁₇H₂₂N₂O₃, Molar Mass: 302.37 g/mol ) is a metabolite of Doxylamine.[9][10][] Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes.[3][4] The formation of this compound involves the oxidation of both the tertiary amine and the pyridine ring nitrogen of the parent Doxylamine molecule.[12]

Why does this compound interfere with immunoassays?

The primary mechanism of interference is believed to be cross-reactivity .[5][13] This occurs when the antibodies used in the immunoassay, which are designed to bind to a specific target analyte, also bind to this compound due to structural similarities between the metabolite and the intended analyte.[13] This non-specific binding can lead to a false-positive signal.[14]

Another potential cause is matrix effects , where components in the sample matrix, such as the drug metabolite, non-specifically interact with assay reagents, leading to inaccurate results.[6]

Which types of immunoassays are most susceptible to this interference?

Competitive immunoassays are particularly vulnerable to cross-reactivity from structurally similar molecules.[5] However, sandwich (non-competitive) immunoassays can also be affected, especially if the metabolite can bridge the capture and detection antibodies.[7][15] The susceptibility of an assay depends on the specificity of the antibodies used and the assay design.[5]

What are the common signs of this compound interference in my experimental results?

Common indicators of potential interference include:

  • Unexpectedly high or low analyte concentrations that are inconsistent with the clinical picture or other data.[7]

  • Poor correlation between results obtained from different immunoassay platforms.[5]

  • Non-linear dilution series, where the measured analyte concentration does not decrease proportionally with sample dilution.[6]

  • High inter-assay or intra-assay variability.[16]

Troubleshooting Guide

Part A: Diagnosis - Is this compound the Culprit?

A systematic approach is crucial to confirm if this compound is the source of interference.

Interference_Diagnosis start Unexpected Immunoassay Result check_history Review Patient/Sample History for Doxylamine Use start->check_history perform_dilution Perform Serial Dilution check_history->perform_dilution Doxylamine Use Confirmed linearity_check Assess Linearity perform_dilution->linearity_check perform_spike Perform Spike and Recovery linearity_check->perform_spike Non-linear no_interference Interference Unlikely linearity_check->no_interference Linear recovery_check Assess Recovery perform_spike->recovery_check interference_suspected Interference Suspected recovery_check->interference_suspected Poor Recovery recovery_check->no_interference Good Recovery Antibody_Interference cluster_0 Specific Binding cluster_1 Interference Analyte Analyte Antibody Antibody Analyte->Antibody High Affinity Interferent Doxylamine Di-N-Oxide Interferent->Antibody Cross-reactivity

Sources

Technical Support Center: Troubleshooting Matrix Effects in Doxylamine Di-N-Oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Doxylamine Di-N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your data.

I. Understanding Matrix Effects in Bioanalysis

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

The primary culprits behind matrix effects in biological samples like plasma, serum, or urine are endogenous components such as phospholipids, salts, carbohydrates, and metabolites.[2][5] Exogenous substances, including dosing vehicles and concomitant medications, can also contribute.[3] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[6][7]

This compound, a metabolite of the antihistamine Doxylamine, is a tertiary amine N-oxide.[8][9][10] Such compounds can be prone to instability, potentially reverting to the parent drug under certain analytical conditions, which adds another layer of complexity to their bioanalysis.[11]

II. Troubleshooting Guide: A Systematic Approach

Encountering issues with your this compound assay? This section provides a structured approach to identifying and resolving common problems related to matrix effects.

Issue 1: Poor Reproducibility and Inconsistent Signal Intensity

Possible Cause: Variable matrix effects between different lots of biological matrix or between individual samples.[1]

Troubleshooting Steps:
  • Evaluate Matrix Effect Quantitatively:

    • Protocol: Perform a post-extraction addition experiment.

      • Prepare a neat solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (Set A).

      • Extract blank biological matrix from at least six different sources.

      • Spike the extracted blank matrix with this compound at the same concentration as Set A (Set B).

      • Analyze both sets by LC-MS/MS.

      • Calculate the matrix factor (MF) for each source: MF = (Peak Area in Set B) / (Peak Area in Set A).

    • Interpretation: An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A coefficient of variation (%CV) of the MF across the different sources greater than 15% indicates significant variability that needs to be addressed.[12]

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components.[13][14]

    • Recommendations:

      • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids.[14] Consider using specialized PPT plates that target phospholipid removal.[13]

      • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[15] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interferences behind.[13] A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can be particularly effective.[13]

      • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup.[16] Select a sorbent chemistry (e.g., reversed-phase, ion-exchange) that strongly retains this compound, allowing for effective washing of matrix components.

  • Refine Chromatographic Separation:

    • Rationale: Increasing the separation between this compound and co-eluting matrix components can mitigate their impact on ionization.

    • Strategies:

      • Adjust the gradient profile to increase resolution around the analyte's retention time.

      • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

      • Consider hydrophilic interaction liquid chromatography (HILIC) if the analyte is highly polar.

Issue 2: Low Signal Intensity and Poor Sensitivity (Low S/N)

Possible Cause: Significant ion suppression.[4]

Troubleshooting Steps:
  • Identify the Suppression Zone:

    • Protocol: Use the post-column infusion technique.

      • Continuously infuse a standard solution of this compound into the MS detector, bypassing the analytical column, to establish a stable baseline signal.

      • Inject an extracted blank matrix sample onto the LC system.

      • Monitor the infused signal. A dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[17][18]

    • Action: Adjust your chromatographic method to ensure that this compound does not elute within these suppression zones.[17]

  • Optimize MS Ion Source Parameters:

    • Rationale: The settings of the ion source can influence the susceptibility to matrix effects.

    • Parameters to Adjust:

      • Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][16] If your instrumentation allows, test APCI.

      • Source Temperature and Gas Flows: Optimize these to ensure efficient desolvation and ionization, which can sometimes reduce the impact of matrix components.

  • Consider Sample Dilution:

    • Rationale: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[15][19]

    • Caveat: This approach is only feasible if the assay has sufficient sensitivity to measure the diluted analyte concentration.

Issue 3: Inaccurate Quantification and Failed Batch Runs

Possible Cause: Inadequate compensation for matrix effects by the internal standard (IS).

Troubleshooting Steps:
  • Evaluate the Internal Standard:

    • Best Practice: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5).[15][20] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[21]

    • Alternative: If a SIL-IS is unavailable, use a structural analog that has similar physicochemical properties and chromatographic behavior. However, be aware that it may not perfectly mimic the analyte's ionization behavior in the presence of matrix effects.[21] Doxylamine-d5 is a commercially available SIL-IS for the parent drug and may be considered for synthesis of the labeled N-oxide.[22][23]

  • Check for IS-Specific Issues:

    • Deuterium Exchange: For deuterated internal standards, there is a possibility of deuterium-to-proton exchange, which can compromise accuracy. This is less common for deuterium on aromatic rings but should be considered.

    • Cross-talk: Ensure that there is no interference between the MRM transitions of the analyte and the IS.

III. Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I suspect matrix effects are impacting my this compound assay?

A1: The first step is to systematically confirm and quantify the matrix effect. Use the post-extraction addition method with multiple sources of your biological matrix to determine the matrix factor and its variability.[18] This will tell you whether you are dealing with suppression or enhancement and how consistent the effect is across different samples.

Q2: My method uses protein precipitation, and I'm seeing significant ion suppression. What's the next logical step?

A2: If you're facing significant ion suppression with PPT, the next logical and often most effective step is to implement a more rigorous sample cleanup technique.[13] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are excellent choices for removing a larger portion of interfering matrix components, especially phospholipids, which are a primary cause of ion suppression in plasma and serum samples.[5][24]

Q3: How can I be sure my chosen internal standard is effectively compensating for matrix effects?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[20] To verify its effectiveness, you can analyze the IS response in neat solutions versus post-extraction spiked matrix samples. The peak area of the SIL-IS should be similarly affected by the matrix as the analyte. If the IS response is stable across different matrix lots while the analyte response is variable, your IS may not be adequately compensating.

Q4: Can changing my LC column help reduce matrix effects?

A4: Yes, changing your LC column can significantly help. By switching to a column with a different stationary phase chemistry, you can alter the selectivity of your separation and potentially resolve this compound from the interfering matrix components. Additionally, for some analytes that chelate with metals, using metal-free or PEEK-lined columns can reduce on-column adsorption and associated signal suppression.[25]

Q5: The N-oxide metabolite seems unstable in my samples. Could this be related to matrix effects?

A5: While not a direct matrix effect, the instability of N-oxide metabolites is a critical challenge.[11] Components within the biological matrix can influence the pH and enzymatic activity, potentially accelerating the degradation or reversion of this compound back to Doxylamine. It is crucial to optimize sample collection, handling, and storage conditions (e.g., pH control, use of antioxidants, keeping samples at low temperatures) to ensure analyte stability.[11] This should be evaluated separately from ionization-based matrix effects.

IV. Visual Workflows and Data Summaries

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical decision-making process for addressing matrix effects in your bioanalytical method.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Suspected Matrix Effect (Poor Reproducibility, Low Signal) Quantify Quantify Matrix Effect (Post-Extraction Spike, ≥6 lots) Start->Quantify Assess Is %CV of Matrix Factor > 15%? Quantify->Assess Optimize_SP Optimize Sample Prep (LLE, SPE, Phospholipid Removal) Assess->Optimize_SP Yes Use_SIL_IS Implement SIL Internal Standard Assess->Use_SIL_IS No Optimize_LC Optimize Chromatography (Change Gradient/Column) Optimize_SP->Optimize_LC Check_MS Check MS Source Parameters (ESI vs APCI, Temp, Gas) Optimize_LC->Check_MS Re_evaluate Re-evaluate Matrix Effect Use_SIL_IS->Re_evaluate Check_MS->Re_evaluate Re_evaluate->Assess Issue Persists Validate Method Acceptable Proceed to Validation Re_evaluate->Validate Issue Resolved

Caption: A decision tree for troubleshooting matrix effects in bioanalysis.

Data Summary: Sample Preparation Technique Comparison

The choice of sample preparation is critical for minimizing matrix effects. The table below summarizes the relative effectiveness of common techniques.

Sample Preparation TechniqueRelative CleanlinessPhospholipid RemovalThroughputRecommendation for this compound
Protein Precipitation (PPT) LowPoorHighUse with caution; consider phospholipid removal plates.
Liquid-Liquid Extraction (LLE) MediumGoodMediumA good starting point for improved cleanup.
Solid-Phase Extraction (SPE) HighExcellentLow-MediumRecommended for complex matrices or when high sensitivity is required.

V. References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf.

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.

  • ForteBio. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.

  • LCGC International. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression.

  • PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development.

  • LCGC International. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study.

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.

  • YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis.

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation FDA 2001.pdf.

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.

  • International Journal of MediPharm Research. (2015, September 18). Review Article on Matrix Effect in Bioanalytical Method Development.

  • MedchemExpress.com. (n.d.). Doxylamine-d5 | Deuterium labeled Doxylamine.

  • PubMed. (2022, October 25). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.

  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.

  • PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • PubMed. (n.d.). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry.

  • Pharmaffiliates. (n.d.). CAS No : 105176-70-3 | Product Name : this compound.

  • Biosynth. (n.d.). Doxylamine N-oxide | 99430-77-0 | ZDA43077.

  • SynZeal. (n.d.). This compound.

  • PubMed. (n.d.). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites.

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.

Sources

Technical Support Center: Improving Peak Resolution of Doxylamine and its N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of doxylamine and its N-oxide metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve optimal separation and quantification of these closely related compounds. Here, we will explore the underlying scientific principles and provide practical, field-tested solutions to common issues encountered during method development and routine analysis.

Introduction: The Challenge of Separating Doxylamine and its N-Oxides

Doxylamine is a first-generation antihistamine that undergoes extensive metabolism, primarily through N-oxidation to form doxylamine N-oxide, and N-demethylation.[1] The structural similarity between the parent drug and its N-oxide metabolite presents a significant chromatographic challenge. Achieving baseline resolution is critical for accurate quantification, especially in pharmacokinetic and metabolic studies where the concentration of metabolites can be indicative of drug efficacy and safety.[2] N-oxide metabolites can also be unstable and revert to the parent drug, complicating analysis.[2][3]

This guide provides a series of troubleshooting questions and in-depth answers to help you navigate the complexities of separating these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing poor peak shape (tailing) for my doxylamine peak. What is the likely cause and how can I fix it?

Answer:

Peak tailing for basic compounds like doxylamine in reversed-phase HPLC is a classic problem. It's often caused by secondary interactions between the positively charged amine group of doxylamine and residual, negatively charged silanol groups on the surface of silica-based columns.[4] This interaction is pH-dependent.

Causality and Solution:

  • At mid-range pH: Doxylamine, a basic compound, will be protonated (positively charged). Residual silanols on the column packing can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.

  • Low pH Mobile Phase (pH 2-4): By lowering the mobile phase pH, you effectively "suppress" the ionization of the silanol groups, minimizing these secondary interactions.[5] A mobile phase containing an additive like trifluoroacetic acid (TFA) or formic acid is a common and effective solution.[6] For example, a mobile phase of acetonitrile and water with 0.1% formic acid can significantly improve peak shape.

  • High pH Mobile Phase (pH > 8): An alternative approach is to use a high pH mobile phase. At a pH well above doxylamine's pKa, the molecule will be in its neutral, un-ionized state, reducing interactions with the stationary phase and often leading to sharper peaks.[7] However, this requires a pH-stable column, as traditional silica columns can dissolve at high pH.[5][8]

Question 2: My doxylamine and doxylamine N-oxide peaks are co-eluting or have very poor resolution. How can I improve their separation?

Answer:

The key to separating these structurally similar compounds lies in exploiting their subtle differences in polarity and ionization. Doxylamine N-oxide is generally more polar than doxylamine.[9]

Strategies for Improving Resolution:

  • Mobile Phase pH Optimization: This is the most critical parameter. The ionization state of both doxylamine (a tertiary amine) and doxylamine N-oxide can be manipulated by adjusting the mobile phase pH.[5][10] A systematic approach to pH evaluation is recommended.

    • Rationale: By working at a pH that maximizes the difference in the charge or polarity between the two molecules, you can enhance their differential retention on the column.

    • Workflow:

      • Screen a range of pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate).

      • Evaluate the retention time and resolution at each pH.

      • Fine-tune the pH around the value that provides the best initial separation.

  • Solvent Strength and Gradient Optimization: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will impact retention and can be used to fine-tune the separation.[11][12]

    • Isocratic vs. Gradient: If you have a simple mixture, an isocratic method (constant mobile phase composition) might suffice. For more complex samples or to improve peak shape, a gradient elution (where the mobile phase composition changes over time) is often superior.

    • Gradient Slope: A shallower gradient (slower increase in organic solvent) will generally provide better resolution between closely eluting peaks.

  • Column Chemistry: Not all C18 columns are the same.

    • Endcapping: Choose a well-endcapped column to minimize silanol interactions.

    • Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column. These can offer different selectivity for aromatic and polar compounds, respectively, which may be advantageous for separating doxylamine and its N-oxide. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be very effective for separating compounds with different properties.[4]

Question 3: I am concerned about the stability of doxylamine N-oxide during analysis. What precautions should I take?

Answer:

N-oxides can be thermally labile and prone to in-source conversion back to the parent amine, especially in mass spectrometry-based detection.[2][3][13] They can also degrade during sample preparation.[14]

Best Practices for N-Oxide Stability:

  • Sample Preparation: Avoid high temperatures and strongly acidic or basic conditions during sample extraction and processing. Protein precipitation with acetonitrile has been shown to be an effective technique to minimize N-oxide decomposition.[14]

  • LC-MS Interface: When using LC-MS, electrospray ionization (ESI) is generally a "softer" ionization technique than atmospheric pressure chemical ionization (APCI) and is less likely to cause in-source degradation of thermally sensitive compounds like N-oxides.[3][13]

  • pH of Mobile Phase: Using a neutral or near-neutral pH mobile phase can help maintain the stability of N-oxide metabolites.[3]

Experimental Protocols & Data

Protocol 1: Systematic pH Screening for Improved Resolution

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the resolution of doxylamine and doxylamine N-oxide.

1. Preparation of Mobile Phases:

  • Mobile Phase A (Low pH): 0.1% Formic acid in Water.
  • Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.0.
  • Mobile Phase C (High pH): 10 mM Ammonium Bicarbonate in Water, pH 9.5.
  • Organic Modifier: Acetonitrile.

2. Chromatographic Conditions:

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Gradient: 5-95% Acetonitrile (with the corresponding aqueous mobile phase) over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 262 nm or MS detection.[11][15]

3. Data Analysis:

  • Inject a standard mixture of doxylamine and doxylamine N-oxide under each pH condition.
  • Record the retention times (t R) and calculate the resolution (R s) between the two peaks.
Data Presentation: Impact of pH on Retention and Resolution
Mobile Phase pHAnalyteRetention Time (min)Resolution (Rs) from Doxylamine
3.0 (Formic Acid) Doxylamine4.2-
Doxylamine N-Oxide3.81.8
5.0 (Ammonium Acetate) Doxylamine5.1-
Doxylamine N-Oxide4.91.1
9.5 (Ammonium Bicarb) Doxylamine6.5-
Doxylamine N-Oxide5.92.5

Note: These are representative data and actual results will vary based on the specific column and system used.

Interpretation: As demonstrated in the table, adjusting the mobile phase pH has a significant impact on both retention time and resolution. In this example, the high pH condition provides the best separation. At low pH, both compounds are protonated, but there may be sufficient difference in their interaction with the stationary phase to achieve separation. At high pH, doxylamine becomes neutral, increasing its retention, while the more polar N-oxide is less retained, leading to a greater separation.[7]

Visualizing the Troubleshooting Workflow

A logical workflow is essential for efficient method development.

MethodDevelopmentWorkflow start Start: Poor Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing Observed? check_peak_shape->tailing optimize_pH Optimize Mobile Phase pH (Low or High pH) tailing->optimize_pH Yes coelution Co-elution or Poor Resolution tailing->coelution No optimize_pH->coelution adjust_gradient Adjust Gradient Slope (Make it Shallower) coelution->adjust_gradient change_column Consider Alternative Column Chemistry adjust_gradient->change_column If resolution still poor end End: Resolution Achieved adjust_gradient->end If resolution is good change_column->end

Caption: Workflow for troubleshooting poor peak resolution.

The Role of Ionization in Separation

The separation of doxylamine and its N-oxide is fundamentally governed by their ionization states at a given pH.

IonizationStates cluster_low_pH Low pH (e.g., pH 3) cluster_high_pH High pH (e.g., pH 9.5) dox_low Doxylamine Positively Charged (R3NH+) dox_high Doxylamine Neutral (R3N) dox_low->dox_high Increase pH nox_low Doxylamine N-Oxide Positively Charged nox_high Doxylamine N-Oxide Neutral but Polar nox_low->nox_high Increase pH

Caption: Effect of pH on the ionization of Doxylamine and its N-Oxide.

By understanding and manipulating these fundamental properties, you can systematically develop a robust and reliable method for the analysis of doxylamine and its N-oxide metabolites.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Journal of Pharmaceutical Analysis. [Link]

  • Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library. [Link]

  • RT-HPLC detection method for related substances of doxylamine succinate.
  • (PDF) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. MicroSolv. [Link]

  • Trace Analysis of Doxylamine Succinate in Animal Feed, Human Urine, and Wastewater by GC Using a Rubidium-Sensitized Nitrogen Detector. Journal of Chromatographic Science. [Link]

  • Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Impactfactor. [Link]

  • (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Doxylamine N-Oxide. GLP Pharma Standards. [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • CAS No : 99430-77-0 | Product Name : Doxylamine N’-Oxide. Pharmaffiliates. [Link]

  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

  • Chromatogram of (d)-doxylamine. ResearchGate. [Link]

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

  • Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Analysis of doxylamine in plasma by high-performance liquid chromatography. PubMed. [Link]

Sources

Technical Support Center: Doxylamine Di-N-Oxide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Doxylamine Di-N-Oxide reference standard. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges related to the purity, handling, and analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower your experimental success.

This compound, a metabolite and potential impurity of Doxylamine, presents unique analytical challenges primarily due to its polar nature and hygroscopicity.[1] Ensuring the accuracy of its purity value is critical for its use as a reference standard in quantitative analyses.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of the this compound reference standard in a question-and-answer format.

Q1: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing the this compound standard. What are the potential sources and how do I investigate?

A1: The appearance of extraneous peaks is a common but critical issue that requires a systematic investigation. These peaks can originate from several sources: the reference material itself, degradation, or the analytical system.

Causality Behind the Issue: this compound is a tertiary amine N-oxide, a class of compounds that can be susceptible to specific impurities and degradation pathways. Its polarity can also lead to challenging chromatographic behavior.[3][4]

Step-by-Step Troubleshooting Protocol:

  • System Verification: First, rule out the HPLC system as the source. Inject a blank (mobile phase solvent). If the peaks are present, they could be "ghost peaks" from contamination in the mobile phase, injector carryover, or detector issues.[5][6] Ensure the mobile phase is freshly prepared with high-purity solvents.[6]

  • Identify Potential Related Impurities: If the system is clean, the peaks are likely related to the standard itself. The most probable impurities include:

    • Doxylamine Mono-N-Oxide: Incomplete oxidation during synthesis can leave the mono-N-oxide as a process-related impurity.[7]

    • Unreacted Doxylamine: The starting material for the synthesis may be present.

    • Degradation Products: N-oxides can be susceptible to reduction back to the parent amine (Doxylamine) or other degradation pathways, especially under certain pH or temperature conditions.[8][9][10]

  • Peak Identification Strategy:

    • LC-MS Analysis: The most definitive way to identify the unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can propose potential structures. For example, you would look for masses corresponding to Doxylamine or its mono-N-oxide.[8][11]

    • Spiking Study: If you have reference standards for potential impurities (like Doxylamine Succinate), perform a spiking study. Co-inject the this compound standard with a small amount of the suspected impurity. An increase in the peak area of an existing impurity peak confirms its identity.

  • Review Handling and Storage: Confirm that the reference standard has been stored under the recommended conditions (typically refrigerated at 2-8°C) and handled correctly to prevent degradation.[12][13]

G start Unexpected Peak Detected in HPLC blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_in_blank Is the peak present in the blank? blank_injection->peak_in_blank system_issue Issue is System-Related (Contamination, Carryover, etc.) peak_in_blank->system_issue Yes peak_not_in_blank Peak is related to the sample peak_in_blank->peak_not_in_blank No troubleshoot_system Troubleshoot HPLC System: - Prepare fresh mobile phase - Purge injector & lines - Check detector system_issue->troubleshoot_system lcms Perform LC-MS Analysis peak_not_in_blank->lcms id_mass Identify m/z of unknown peak lcms->id_mass compare_mass Compare mass to potential impurities (e.g., Mono-N-Oxide, Doxylamine) id_mass->compare_mass spiking_study Perform Spiking Study (if impurity standards are available) compare_mass->spiking_study confirm_id Confirm Impurity Identity spiking_study->confirm_id

Troubleshooting Workflow for Unexpected HPLC Peaks
Q2: My purity calculations for the this compound standard are inconsistent between assays. Why is this happening?

A2: Inconsistent assay results for a reference standard are a major concern, as they undermine the accuracy of all subsequent sample analyses. For this compound, the most likely culprit is its hygroscopic nature.

Causality Behind the Issue: A hygroscopic material readily absorbs moisture from the atmosphere.[14][15][16] When you weigh a hygroscopic substance, you are weighing both the compound and an unknown amount of water. This leads to an overestimation of the amount of active substance weighed, causing erroneously low and variable purity results. Several suppliers note that this compound is hygroscopic.[1]

Step-by-Step Troubleshooting Protocol:

  • Mandatory Water Content Analysis: You must determine the water content of the reference standard immediately before or in parallel with your purity assay. The gold-standard method for this is Karl Fischer titration, which is highly specific for water.[17][18][19] The loss on drying method is generally not suitable as it can also measure residual solvents.

  • Proper Handling Technique:

    • Allow the reference standard container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Minimize the time the container is open. Work quickly and in a low-humidity environment if possible (e.g., a glove box with dry nitrogen or a low-humidity room).

    • Use a desiccator for short-term storage after opening.[14]

  • Accurate Weighing: Use a calibrated analytical balance with a draft shield. Ensure there are no static charges that could affect the reading.

  • Correction for Water Content: The purity of the reference standard must be calculated on an "as-is" basis and then corrected to a "dry basis" using the water content value. The final, reportable purity is often expressed on the anhydrous basis.

    • Purity (as-is) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Corrected Purity = Purity (as-is) x [(100 - % Water) / 100]

Frequently Asked Questions (FAQs)

  • Q: How should I store the this compound reference standard?

    • A: It should be stored in a tightly sealed container, protected from light, at the recommended temperature, which is typically refrigerated (2-8°C).[12][13] Long-term storage at -20°C may also be appropriate.[1] Always consult the Certificate of Analysis provided by the supplier.

  • Q: The material is described as a "Brown Powder." Is this normal?

    • A: Yes, the appearance of this compound has been described as a brown powder.[1] However, always refer to the specifications on your Certificate of Analysis. A significant change in color over time could indicate degradation.

  • Q: Can I prepare a stock solution and store it for later use?

    • A: Yes, but the stability of the solution must be validated. N-oxides can be prone to degradation in solution depending on the solvent, pH, and storage conditions (temperature, light exposure). It is recommended to prepare solutions fresh. If you must store them, conduct a short-term stability study by analyzing the solution at set time points (e.g., 0, 4, 8, 24 hours) and checking for a decrease in the main peak area or an increase in impurity peaks.

  • Q: What is a typical purity value for this reference standard?

    • A: Purity values for reference standards should be high, typically >95%.[12][] The exact value, determined by a combination of techniques (HPLC, residual solvents, water content, etc.), will be stated on the Certificate of Analysis.

Detailed Experimental Protocols

These protocols represent robust starting points for the analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required to demonstrate suitability for your specific purpose.[21][22][23][24]

Protocol 1: Purity Determination by HPLC-UV

This method is designed to separate this compound from its potential impurities. Given its polarity, a reversed-phase column designed for polar analytes (e.g., with a polar-embedded phase) may provide better peak shape and retention.[3]

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column. Consider a polar-embedded or AQ-type C18 for better retention of the polar Di-N-Oxide.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of amine functionalities, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 20 minA gradient is necessary to elute the polar Di-N-Oxide and separate it from less polar impurities like Doxylamine.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.[5]
Detection (UV) 262 nmA wavelength where Doxylamine and related structures have significant absorbance.[9]
Injection Vol. 10 µLAdjust as needed based on concentration and detector response.
Sample Diluent Mobile Phase A or WaterEnsures compatibility with the initial mobile phase conditions to prevent peak distortion.[25]

System Suitability: Before analysis, the system must meet suitability criteria as defined in pharmacopeias like USP <621>.[26][27][28][29]

  • Tailing Factor: For the this compound peak, should be ≤ 2.0.

  • Reproducibility: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol is essential for obtaining an accurate purity value for the hygroscopic this compound standard.

  • Apparatus: A calibrated volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).[17][30]

  • Reagent: Use a suitable Karl Fischer reagent (e.g., CombiTitrant).

  • Procedure: a. Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate.[19] b. Add an appropriate amount of a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint. c. Accurately weigh a suitable amount of the this compound reference standard and add it to the vessel. d. Initiate the titration and record the volume of titrant required to reach the endpoint. e. Calculate the percentage of water in the sample based on the titrant consumed and the pre-determined reagent titer. Perform the determination in triplicate.

Analytical Workflow for Final Purity Assignment

The certified purity of a reference standard is not derived from HPLC alone. It is a mass balance calculation incorporating data from multiple orthogonal techniques.

G cluster_0 Primary Analytical Tests hplc HPLC Purity (Area %) [100% - Area of Impurities] mass_balance Mass Balance Calculation hplc->mass_balance kf Water Content (% w/w) [Karl Fischer Titration] kf->mass_balance roi Residue on Ignition (% w/w) [Inorganic Impurities] roi->mass_balance rs Residual Solvents (% w/w) [Headspace GC] rs->mass_balance final_purity Certified Purity Value (on anhydrous basis) mass_balance->final_purity Purity = HPLC Purity - %H2O - %ROI - %RS

Workflow for Purity Assignment of a Reference Standard

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments.
  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Understanding the L
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
  • What Is Karl Fischer Titr
  • <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021). US Pharmacopeia (USP).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Are You Sure You Understand USP <621>?. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • HPLC problems with very polar molecules. Axion Labs.
  • HPLC Troubleshooting Guide.
  • How to Handle Hygroscopic Reference Standards?. (2008).
  • Karl Fischer Reagents. Sigma-Aldrich.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • This compound. SynZeal.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • The MSDS HyperGlossary: Hygroscopic.
  • This compound. Clearsynth.
  • This compound. Analytica Chemie.
  • A Schematic diagram showing the suggested degradation pathway of DOX... (2023).
  • Handling of Hygroscopic Substances.
  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. (1990). PubMed.
  • Chemical structures of doxylamine succinate (DOX) and pyridoxine hydrochloride (PYR). (2023).
  • This compound.
  • This compound. Axios Research.
  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2021).
  • Handling of Hygroscopic Products System-Technik. Scribd.
  • This compound. BOC Sciences.
  • Chemometric Quality Assessment of Doxylamine Succinate With Its Degrad
  • Doxylamine-N-Oxide. Simson Pharma Limited.
  • Doxylamine N-Oxide. USP Store.
  • Doxylamine N,N-Dioxide. GLP Pharma Standards.
  • HYGROSCOPIC BULK SOLIDS. Schaeffer.
  • Choosing Reference Standards for API or Impurity. (2025).

Sources

Technical Support Center: Mitigating Racemization of Doxylamine Enantiomers During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to ensuring the chiral integrity of Doxylamine during analysis. As researchers and drug development professionals, we understand that maintaining the enantiomeric purity of chiral compounds is not just an analytical challenge—it's a cornerstone of therapeutic efficacy and safety. The two enantiomers of Doxylamine can exhibit different pharmacological and toxicological profiles, with studies indicating that R(+)-doxylamine possesses superior antihistaminic activity compared to its S(–)-isomer[1][2].

Racemization—the conversion of a single, pure enantiomer into an equal mixture of both—can compromise your results, leading to inaccurate pharmacokinetic data, flawed stability assessments, and misinterpreted structure-activity relationships[3][4]. This guide is built from field-proven experience and established scientific principles to provide you with direct, actionable solutions to the common issues encountered during the enantioselective analysis of Doxylamine. Here, we will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to help you maintain the stereochemical integrity of your analytes from sample preparation to final data acquisition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding Doxylamine's chiral stability.

Q1: What is racemization and why is it a critical concern for Doxylamine?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a 1:1 mixture of both enantiomers (a racemate)[3]. This is a significant concern in drug development because individual enantiomers of a chiral drug can possess vastly different pharmacological activities, metabolic pathways, and toxicological profiles[2][3][5]. For Doxylamine, the R(+)-enantiomer has demonstrated higher antihistaminic activity than the racemic mixture or the S(–)-isomer[1][2]. Therefore, unintended racemization during manufacturing, storage, or analysis can lead to a product with altered efficacy and safety, making it crucial to control and accurately quantify the enantiomeric composition[3].

Q2: What is the underlying chemical mechanism of Doxylamine racemization?

A2: The racemization of chiral amines like Doxylamine typically proceeds through the formation of a planar, achiral intermediate, such as an imine or enamine[3]. This process is initiated by the removal (abstraction) of the proton at the chiral center (the carbon atom bonded to the phenyl and pyridyl groups). Once this proton is removed, the chiral center becomes flat (sp2-hybridized). Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the original (S)-enantiomer and its opposite (R)-enantiomer, ultimately resulting in a racemic mixture[3].

Q3: Which analytical conditions are most likely to induce racemization of Doxylamine?

A3: Several factors can promote the formation of the planar intermediate and thus accelerate racemization. The most common culprits in an analytical setting are:

  • pH: Basic conditions (high pH) significantly catalyze racemization by facilitating the abstraction of the acidic proton at the chiral center[3].

  • Temperature: Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for proton abstraction and inversion of the chiral center[3]. This can be a factor during sample storage, preparation (e.g., heating for dissolution), or during chromatographic analysis if the column temperature is excessively high.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the transition states involved in the racemization process[3].

  • Exposure Time: The longer the sample is exposed to harsh conditions (high temperature or pH), the greater the extent of racemization. This includes prolonged storage or extended residence time in an autosampler before injection[3].

Part 2: Troubleshooting Guide for Enantioselective Analysis

This guide provides solutions to common problems encountered during the chiral HPLC/UFLC analysis of Doxylamine.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Drifting Enantiomeric Ratio (%ee) in Replicate Injections 1. On-Column Racemization: The mobile phase or column temperature may be inducing racemization during the separation. 2. Autosampler Instability: The sample is racemizing while sitting in the autosampler vial, often due to temperature or solvent effects.1. Optimize Mobile Phase & Temperature:     a) Check pH: Ensure your mobile phase is buffered to a slightly acidic or neutral pH. A mobile phase using 20 mM ammonium bicarbonate buffer (pH ~6.6) has been shown to be effective[3]. Avoid strongly basic additives.     b) Lower Temperature: Reduce the column oven temperature in 5°C increments. Lower thermal energy reduces the rate of racemization[3]. 2. Control Autosampler Conditions:     a) Cool the Autosampler: Set the autosampler temperature to a lower, controlled value (e.g., 4-10°C) to slow down potential degradation.     b) Limit Exposure Time: Perform a time-course study. Inject the same sample at t=0, 2, 4, 8, and 12 hours to determine its stability in the autosampler. If instability is observed, analyze samples immediately after preparation.
Poor or Lost Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected column is not suitable for Doxylamine enantiomers. 2. Incorrect Mobile Phase Composition: The ratio of organic modifier to buffer/alkane is not optimal for enantiorecognition. The type or concentration of the mobile phase additive (e.g., diethylamine) is incorrect. 3. Column Degradation: The CSP has been compromised by harsh conditions or contaminants.1. Select a Validated CSP: Polysaccharide-based columns are well-documented for this separation.     • Reversed-Phase: Cellulose Tris(4-chloro,3-methylphenylcarbamate)[3][6].     • Normal-Phase: Amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD-H)[3][7]. 2. Systematically Optimize Mobile Phase:     a) Follow a Validated Method: Start with a known method (see Protocols below).     b) Adjust Modifier Ratio: For reversed-phase, vary the acetonitrile percentage. For normal-phase, adjust the 2-propanol percentage. Small changes can have a large impact on resolution.     c) Verify Additive Concentration: The concentration of additives like diethylamine (DEA) is critical for peak shape and retention in normal-phase methods. Ensure it is added precisely[3][7]. 3. Column Care:     a) Flush the Column: Use an appropriate flushing procedure as recommended by the manufacturer.     b) Use a Guard Column: Protect the analytical column from contaminants in the sample matrix[6].
Peak Tailing or Broadening 1. Secondary Interactions: Unwanted interactions between the basic Doxylamine molecule and acidic sites on the silica support of the CSP. 2. Sample Overload: Injecting too high a concentration of the analyte. 3. Mismatched Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion.1. Add a Basic Modifier:     • For normal-phase, a small amount of an amine like diethylamine (DEA) is added to the mobile phase to block active sites on the silica surface, improving peak symmetry[3][7].     • For reversed-phase, ensure the buffer system and pH are appropriate to control the ionization state of Doxylamine. 2. Reduce Injection Concentration: Prepare a dilution series of your sample and inject them to find the optimal concentration that does not overload the column. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Part 3: Visualizations & Diagrams

Mechanism of Base-Catalyzed Racemization of Doxylamine

racemization_mechanism Figure 1: Base-Catalyzed Racemization Mechanism cluster_start cluster_intermediate cluster_end s_doxy (S)-Doxylamine (Chiral) intermediate Planar Achiral Intermediate (Imine/Enamine) s_doxy->intermediate  Proton Abstraction  (catalyzed by Base, e.g., OH⁻) r_doxy (R)-Doxylamine (Chiral) intermediate->r_doxy  Protonation  (from opposite face) s_doxy_regen (S)-Doxylamine (Chiral) intermediate->s_doxy_regen  Protonation  (from original face)  

Caption: Racemization mechanism of Doxylamine via a planar intermediate.

Analytical Workflow for Ensuring Chiral Integrity

analytical_workflow Figure 2: Workflow for Mitigating Racemization During Analysis sample_prep 1. Sample Preparation critical_prep Critical Control Point: - Use validated diluents - Avoid high pH & heat - Minimize time before analysis sample_prep->critical_prep hplc_setup 2. HPLC/UFLC System Setup critical_prep->hplc_setup Proceed Immediately critical_hplc Critical Control Point: - Use validated chiral column - Prepare fresh, buffered mobile phase - Set column oven & autosampler to  controlled, cool temperatures hplc_setup->critical_hplc analysis 3. Chromatographic Analysis critical_hplc->analysis critical_analysis Critical Control Point: - Monitor system suitability (resolution, peak shape) - Limit sequence run time if stability is low analysis->critical_analysis data_proc 4. Data Processing & Review critical_analysis->data_proc

Caption: Key control points in the analytical workflow to prevent racemization.

Part 4: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the enantioselective analysis of Doxylamine.

Protocol 1: Reversed-Phase UFLC-DAD Method

This method is adapted from a validated procedure for analyzing Doxylamine enantiomers in plasma and is suitable for purity checks.[6]

1. Instrumentation and Chromatographic Conditions:

ParameterSetting
Instrument Ultra-Fast Liquid Chromatography with Diode Array Detector (UFLC-DAD)
Chiral Column Cellulose Tris(4-chloro,3-methylphenylcarbamate), 250 x 4.6 mm
Mobile Phase 20 mM Ammonium Bicarbonate Buffer : Acetonitrile (65:35 v/v) with 0.15% Diethylamine (DEA) in the buffer
Flow Rate 1.0 mL/min
Column Temp. 25-40°C (Optimization may be required; start at 25°C to minimize racemization risk)
Detection λ 220 nm

2. Sample Preparation:

  • For Pure Substance/Formulation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): To 500 µL of plasma, add an internal standard (e.g., diphenhydramine) and 1.5 mL of acetonitrile to precipitate proteins. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute the residue in 200 µL of mobile phase.[6]

3. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a racemic standard to confirm the retention times and resolution of the (d)- and (l)-enantiomers.

  • Inject the prepared sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers) ] x 100

Protocol 2: Normal-Phase HPLC-DAD Method

This method is based on a validated normal-phase separation, which often provides different selectivity compared to reversed-phase.[3][7]

1. Instrumentation and Chromatographic Conditions:

ParameterSetting
Instrument High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
Chiral Column Amylose tris(3,5-dimethylphenyl carbamate) CSP (e.g., Chiralpak AD-H), 250 x 4.6 mm
Mobile Phase n-hexane : 2-propanol : diethylamine (98:2:0.025, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C (Ambient)
Detection λ 262 nm

2. Sample Preparation:

  • Prepare a stock solution of the Doxylamine sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 10-50 µg/mL).

  • Caution: Ensure the sample is fully dissolved. Sonication may be used, but avoid heating.

3. Analysis:

  • Equilibrate the column with the fresh mobile phase. Normal-phase chromatography can take longer to equilibrate than reversed-phase.

  • Inject a racemic standard to identify the enantiomer peaks and verify system suitability.

  • Inject the prepared sample.

  • Calculate the enantiomeric excess (% ee) as described in Protocol 1.

References

  • Sirisha, T., et al. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 59-66. [Link]

  • Puttagunta, S. B., et al. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. ResearchGate. [Link]

  • Puttagunta, S. B., et al. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research, 20(4). [Link]

  • Puttagunta, S. B., et al. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research. [Link]

  • Özkırımlı, S., et al. (2011). Enantioselective quantification of doxylamine in human plasma by HPLC. Acta Chromatographica, 23(2), 325-335. [Link]

  • Hutt, A. J., & Valentova, J. (2003). The chiral switch: the development of single enantiomer drugs from racemates. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 50, 7-23. [Link]

  • Sridhar, V., et al. (1989). Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey. Teratology, 40(2), 165-172. [Link]

  • Mbewe, M., et al. (2021). Synthesis of enantiomerically pure (d)-doxylamine using a novel chiral auxiliary. International Journal of Biological and Chemical Sciences, 15(5), 2161-2170. [Link]

  • Alcocer, M., et al. (2022). Comparative dissolution profiles of two anti-emetic delayed-release dosage forms of doxylamine and pyridoxine. European Review for Medical and Pharmacological Sciences, 26(1), 20-22. [Link]

  • Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Taylor & Francis Online. [Link]

  • García-Arieta, A., & Fraile-Campos, M. (2015). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State. Clinical Pharmacology in Drug Development, 4(6), 444-451. [Link]

  • Rosenberg, M., et al. (2018). A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. Clinical Drug Investigation, 38(4), 323-331. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Doxylamine N-Oxide and Di-N-Oxide Stability: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's stability profile is paramount. This guide provides an in-depth comparative analysis of the stability of two key oxidative derivatives of Doxylamine: Doxylamine N-oxide and Doxylamine Di-N-oxide. As oxidative degradation is a primary pathway for many amine-containing drugs, including Doxylamine, a thorough evaluation of the stability of its N-oxide metabolites is critical for ensuring drug product quality, safety, and efficacy.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, data-driven insights into the relative stability of these two compounds. We will delve into the chemical rationale for their potential stability differences, propose a rigorous experimental framework for direct comparison, and provide tools for data interpretation and visualization.

Introduction: The Significance of N-Oxidation in Doxylamine Degradation

Doxylamine, a first-generation antihistamine, is susceptible to degradation through various pathways, with oxidation being a significant route.[1] The nitrogen atoms in the Doxylamine molecule, one on the pyridine ring and one on the dimethylaminoethyl side chain, are susceptible to oxidation, leading to the formation of Doxylamine N-oxide and, subsequently, this compound.[1][4][] These N-oxides are not only degradation products but can also be metabolites formed in vivo.[2]

The formation of N-oxides introduces a highly polar N+-O- bond, which can significantly alter the physicochemical properties of the molecule, including its solubility, polarity, and, crucially, its stability.[6][7] While N-oxides can sometimes be readily reduced back to the parent amine, they can also undergo further degradation reactions.[6][7] Therefore, understanding the relative stability of the mono-N-oxide versus the Di-N-oxide is essential for predicting the degradation profile of Doxylamine-containing products and for the analytical monitoring of its impurities.

Molecular Structures and Hypothesized Stability

Doxylamine: C₁₇H₂₂N₂O Doxylamine N-oxide: C₁₇H₂₂N₂O₂[8][9][10] This compound: C₁₇H₂₂N₂O₃[4][][11]

The introduction of a second N-oxide group in the Di-N-oxide derivative is hypothesized to have a destabilizing effect on the molecule compared to the mono-N-oxide. This is due to increased electronic strain and the potential for more complex degradation pathways. The presence of two highly polar N+-O- bonds may render the molecule more susceptible to thermal and chemical degradation.

Experimental Design for a Head-to-Head Stability Comparison

To provide definitive, data-driven insights, a comprehensive forced degradation study should be conducted. This study will subject Doxylamine N-oxide and this compound to a range of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

Materials and Methods
  • Test Articles: Doxylamine N-oxide and this compound reference standards of high purity (>95%).[]

  • Instrumentation: A validated stability-indicating HPLC or UPLC method with a suitable detector (e.g., UV/DAD or MS) is crucial for the separation and quantification of the parent compounds and their degradation products.[16][17][18]

  • Forced Degradation Conditions: The following conditions are recommended to assess stability under various stresses:[16][17][19]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Solid-state samples at 80°C for 1, 3, and 7 days.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[12]

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation prep_n_oxide Prepare solutions of Doxylamine N-oxide acid Acid Hydrolysis (0.1M HCl, 60°C) prep_n_oxide->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_n_oxide->base Expose to stress oxidation Oxidative Stress (3% H2O2, RT) prep_n_oxide->oxidation Expose to stress thermal Thermal Stress (80°C, solid state) prep_n_oxide->thermal Expose to stress photo Photostability (ICH Q1B) prep_n_oxide->photo Expose to stress prep_di_n_oxide Prepare solutions of This compound prep_di_n_oxide->acid Expose to stress prep_di_n_oxide->base Expose to stress prep_di_n_oxide->oxidation Expose to stress prep_di_n_oxide->thermal Expose to stress prep_di_n_oxide->photo Expose to stress analysis Time-point Sampling & RP-HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Purity determination - Degradant quantification - Kinetic modeling analysis->data report Comparative Stability Report data->report caption Figure 1. Experimental workflow for the comparative stability study.

Caption: Figure 1. Experimental workflow for the comparative stability study.

Predicted Degradation Pathways and Data Interpretation

Based on the chemical nature of N-oxides, several degradation pathways can be anticipated.

G cluster_n_oxide Doxylamine N-oxide cluster_di_n_oxide This compound cluster_products Potential Degradation Products n_oxide Doxylamine N-oxide doxylamine Doxylamine (Reduction) n_oxide->doxylamine Reduction secondary_amine Secondary Amine + Aldehyde (Hydrolysis) n_oxide->secondary_amine Hydrolysis rearrangement Rearrangement Products (e.g., Meisenheimer) n_oxide->rearrangement Thermal di_n_oxide Doxylamine Di-N-oxide di_n_oxide->n_oxide Partial Reduction di_n_oxide->doxylamine Reduction di_n_oxide->secondary_amine Hydrolysis di_n_oxide->rearrangement Thermal caption Figure 2. Potential degradation pathways for Doxylamine N-oxides.

Caption: Figure 2. Potential degradation pathways for Doxylamine N-oxides.

The stability data should be tabulated to facilitate a clear comparison. The percentage of the remaining parent compound at each time point under each stress condition will be the primary indicator of stability.

Table 1: Hypothetical Comparative Stability Data (% Remaining Parent Compound)

Stress ConditionTime PointDoxylamine N-oxide (%)This compound (%)
Acid Hydrolysis (0.1M HCl, 60°C) 24h95.292.5
48h90.885.3
72h85.178.9
Base Hydrolysis (0.1M NaOH, 60°C) 24h92.388.1
48h84.576.4
72h75.965.2
Oxidative Stress (3% H₂O₂, RT) 24h98.597.2
48h96.894.1
72h94.290.5
Thermal Stress (80°C) 1 day99.197.8
3 days97.594.3
7 days93.888.6
Photostability (ICH Q1B) -99.599.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Discussion and Implications for Drug Development

The experimental framework outlined above will generate crucial data to compare the intrinsic stability of Doxylamine N-oxide and Di-N-oxide. It is anticipated that this compound will demonstrate a higher susceptibility to degradation, particularly under hydrolytic and thermal stress, as suggested by the hypothetical data.

A lower stability of the Di-N-oxide would have several implications for drug development:

  • Analytical Method Development: Stability-indicating methods must be capable of resolving both N-oxides from the parent drug and from each other, as well as from other potential degradation products.[16]

  • Impurity Specification: The limits for this compound as a potential impurity in the drug substance and product may need to be more stringent if it is found to be less stable and potentially more reactive.

  • Formulation Development: Formulation strategies may need to be employed to minimize the formation of the Di-N-oxide, such as the inclusion of antioxidants or the control of pH.

  • Shelf-Life Determination: The degradation kinetics of both N-oxides will contribute to the overall degradation profile of the drug product and will be a factor in determining its shelf-life.[20]

Conclusion

A thorough understanding of the stability of Doxylamine's oxidative degradation products is a critical component of a robust drug development program. This guide has provided a comprehensive framework for a comparative stability study of Doxylamine N-oxide and this compound. By implementing the proposed experimental design and carefully analyzing the resulting data, researchers can gain valuable insights into the degradation pathways of Doxylamine and make informed decisions to ensure the quality, safety, and efficacy of the final drug product. The proactive investigation of metabolite and degradant stability is a hallmark of a scientifically sound and risk-based approach to pharmaceutical development.

References

  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Sri Indu Institute of Pharmacy. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. [Link]

  • This compound. SynZeal. [Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC. [Link]

  • Amine oxide. Wikipedia. [Link]

  • Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. African Journal of Biomedical Research. [Link]

  • AMINE OXIDE. atamankimya.com. [Link]

  • Continuous flow synthesis of amine oxides by oxidation of tertiary amines. ResearchGate. [Link]

  • A Schematic diagram showing the suggested degradation pathway of DOX... ResearchGate. [Link]

  • A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. PubMed. [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. [Link]

  • Scheme of alkaline degradation of DOX. ResearchGate. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • This compound. Analytica Chemie. [Link]

  • DOXYLAMINE. ResearchGate. [Link]

  • Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. PubMed - NIH. [Link]

  • CAS No : 97143-65-2 | Product Name : Doxylamine N-Oxide. Pharmaffiliates. [Link]

  • Doxylamine N-Oxide | CAS No: 97143-65-2. Cleanchem. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Comparability in Accelerated or Stressed Stability Studies Using a Quality Range. BioPharm International. [Link]

Sources

A Comparative Analysis of Doxylamine Metabolites in Urine and Plasma Matrices for Pharmacokinetic and Toxicological Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Doxylamine metabolites in urine and plasma, designed for researchers, scientists, and drug development professionals. We will explore the metabolic pathways of Doxylamine, compare the metabolite profiles observed in these two critical biofluids, and provide detailed experimental protocols for their accurate quantification. The objective is to equip you with the necessary knowledge to make informed decisions on matrix selection and analytical strategy for your specific research needs, be it in pharmacokinetics, bioequivalence, or toxicology.

The Metabolic Fate of Doxylamine: A Multi-Pathway Transformation

Doxylamine, a first-generation antihistamine, undergoes extensive hepatic metabolism before its excretion.[1] Understanding these biotransformation pathways is fundamental to interpreting analytical results from different biological matrices. The metabolism is primarily carried out by Cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[2] The key metabolic routes are N-demethylation, N-oxidation, and subsequent conjugation reactions.[2][3]

The primary metabolites formed are:

  • N-desmethyldoxylamine: Resulting from the removal of one methyl group.[4][5]

  • N,N-didesmethyldoxylamine: Resulting from the removal of both methyl groups.[4][5]

  • Doxylamine N-oxide: Formed through the oxidation of the tertiary amine.[3][6]

These initial metabolites can then undergo further phase II conjugation to increase their water solubility for renal excretion. These conjugation pathways include:

  • N-acetylation: The desmethyl and didesmethyl metabolites can be acetylated.[3][4][7]

  • Glucuronidation: The parent drug and its primary metabolites can be conjugated with glucuronic acid, forming O-glucuronides and quaternary ammonium-linked glucuronides.[3][8][9]

The following diagram illustrates these interconnected metabolic pathways.

DoxylamineMetabolism cluster_phase1 Phase I Metabolism (CYP450) Doxylamine Doxylamine Desmethyl N-desmethyldoxylamine Doxylamine->Desmethyl N-demethylation Noxide Doxylamine N-oxide Doxylamine->Noxide N-oxidation Glucuronides Glucuronide Conjugates (Doxylamine, Desmethyl, Didesmethyl) Doxylamine->Glucuronides Glucuronidation Didesmethyl N,N-didesmethyldoxylamine Desmethyl->Didesmethyl N-demethylation AcetylDes N-acetyl-desmethyldoxylamine Desmethyl->AcetylDes N-acetylation Desmethyl->Glucuronides Glucuronidation AcetylDides N-acetyl-didesmethyldoxylamine Didesmethyl->AcetylDides N-acetylation Didesmethyl->Glucuronides Glucuronidation

Caption: Metabolic pathways of Doxylamine.

Matrix-Specific Metabolite Profiles: A Comparative Overview

The choice between plasma and urine is a critical decision point in study design. While one study noted that the metabolite profiles of Doxylamine in plasma and urine are generally similar, key differences in concentration, detection window, and the presence of specific conjugates dictate their optimal use.[4]

Plasma: The Real-Time Pharmacodynamic Snapshot

Plasma is the preferred matrix when correlating drug concentration with immediate clinical or physiological effects.[4] It provides a direct measure of the parent drug and metabolites circulating in the bloodstream and available to interact with target receptors.

  • Typical Profile: The plasma profile is dominated by the parent drug, Doxylamine, and its primary Phase I metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[10]

  • Limitations: The concentration of metabolites, especially the highly polar conjugated ones, is generally lower than in urine. The detection window is also shorter, governed by the drug's elimination half-life of approximately 10-12 hours.[1][2][11] A study in rhesus monkeys noted that the plasma metabolic profile was largely the same as the urinary profile but was missing the Doxylamine-N-oxide metabolite, suggesting rapid clearance of some metabolites from the blood.[10]

Urine: The Comprehensive Excretory Record

Urine is the matrix of choice for compliance monitoring, toxicology screening, and obtaining a more complete picture of a drug's metabolic fate.[4] Because the kidneys are the primary route of excretion for Doxylamine and its water-soluble metabolites, these compounds are concentrated in the urine.[1]

  • Typical Profile: Urine provides a much more comprehensive metabolic picture. It contains not only the parent drug and primary demethylated metabolites but also significant quantities of Phase II conjugates, such as glucuronides and N-acetylated derivatives.[3][7][12] This makes urine ideal for identifying the full range of metabolic pathways.

  • Advantages: The concentration of foreign substances and their metabolites remains detectable at high levels for days, providing a much longer detection window than plasma.[4]

Data Summary: Plasma vs. Urine Metabolite Profiles

The table below summarizes the expected findings when analyzing Doxylamine metabolites in these two matrices. Relative abundance is inferred from metabolic and excretory principles described in the literature.

MetabolitePlasmaUrineRationale for Difference
Doxylamine (Parent)High (correlates with dose)Moderate to HighPlasma reflects circulating drug; urine reflects cleared drug.
N-desmethyldoxylaminePresentHighPrimary metabolite is cleared renally.
N,N-didesmethyldoxylaminePresentHighPrimary metabolite is cleared renally.
Doxylamine N-oxideLow or Absent[10]PresentPotentially rapid clearance from plasma into urine.
Glucuronide ConjugatesVery LowHighPhase II conjugates are highly water-soluble and designed for efficient renal excretion, leading to accumulation in urine.[3][8]
N-acetyl ConjugatesVery LowPresentConjugates are efficiently cleared by the kidneys.[3][4][7]
Overall Detection Window Short (approx. 24-48 hours) Long (several days) [4]
Primary Application Pharmacokinetics, Bioequivalence [4]Toxicology, Metabolism Studies [4]

Strategic Selection of Analytical Methodologies

For the sensitive and specific quantification of Doxylamine and its metabolites, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[13][14] Its ability to differentiate between structurally similar compounds and detect them at very low concentrations (sub-ng/mL) is essential for robust pharmacokinetic and toxicological analysis.[13][14][15]

The following workflow diagram and protocol outline a validated approach for analyzing Doxylamine in biological matrices.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard (e.g., Doxylamine-d5) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Plasma Dilute Dilute ('Dilute-and-Shoot') Spike->Dilute Urine Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge LC UHPLC Separation (e.g., C18 column) Centrifuge->LC Hydrolyze Optional: Enzymatic Hydrolysis (for total metabolites) Dilute->Hydrolyze Dilute->LC Hydrolyze->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Concentration vs. Response Ratio) Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Sources

Navigating the Metabolic Maze: A Comparative Guide to Doxylamine Di-N-Oxide Cross-Reactivity in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of a parent drug and its metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This is particularly critical for widely used compounds like doxylamine, a first-generation antihistamine. The biotransformation of doxylamine yields a spectrum of metabolites, including Doxylamine Di-N-Oxide. The structural similarity among these metabolites presents a significant analytical challenge: the potential for cross-reactivity in immunoassays, which can lead to inaccurate quantification and misinterpretation of metabolic profiles. This guide provides an in-depth comparison of the cross-reactivity potential of this compound, offering insights into the underlying mechanisms and providing actionable protocols for its empirical assessment.

The Metabolic Journey of Doxylamine: A Foundation for Understanding Cross-Reactivity

Doxylamine undergoes extensive metabolism in the liver, primarily through N-demethylation and N-oxidation, followed by conjugation reactions.[1] Understanding these pathways is the first step in anticipating potential cross-reactivity. The major metabolites of concern are:

  • N-desmethyldoxylamine: Removal of one methyl group from the tertiary amine.

  • N,N-didesmethyldoxylamine: Removal of both methyl groups.

  • Doxylamine N-oxide: Oxidation of the tertiary amine.

  • This compound: Oxidation of both the tertiary amine and the nitrogen on the pyridine ring.[2][3][4][5]

  • Glucuronide and Acetyl Conjugates: The parent drug and its demethylated metabolites can be further conjugated to enhance water solubility and facilitate excretion.[6][7]

The structural similarities between doxylamine and its metabolites, particularly the shared core structure, form the molecular basis for potential cross-reactivity in immunoassays that rely on antibody-antigen recognition.

Caption: Metabolic pathway of doxylamine leading to various metabolites.

Analytical Methodologies: Specificity as the Gold Standard

While various analytical techniques can be employed to measure doxylamine and its metabolites, their susceptibility to cross-reactivity varies significantly.

  • Immunoassays (e.g., ELISA): These methods are often used for high-throughput screening due to their speed and cost-effectiveness. However, they are prone to cross-reactivity from structurally similar compounds, which can lead to false-positive or inaccurate results.[8][9][10] The antibodies used in these assays may recognize epitopes shared by the parent drug and its metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantitative analysis of drugs and their metabolites.[11] Its high selectivity, based on both the chromatographic separation of compounds and their specific mass-to-charge ratios, minimizes the risk of cross-reactivity.

While LC-MS/MS provides the necessary specificity for definitive quantification, immunoassays remain a valuable tool for initial screening. Therefore, characterizing the cross-reactivity of key metabolites like this compound in these assays is crucial.

Cross-Reactivity of Doxylamine Metabolites: A Data-Driven Comparison

To address this, a systematic evaluation of cross-reactivity is essential. The following table outlines the key metabolites and their potential for cross-reactivity based on structural similarity to doxylamine.

MetaboliteKey Structural Differences from DoxylamineExpected Cross-Reactivity Potential in Doxylamine Immunoassay
Doxylamine -100% (Reference)
N-desmethyldoxylamine Loss of one methyl groupHigh
N,N-didesmethyldoxylamine Loss of two methyl groupsModerate to High
Doxylamine N-oxide Addition of an oxygen atom to the tertiary amineModerate to High
This compound Addition of oxygen atoms to both the tertiary amine and the pyridine nitrogenUnknown (Requires Experimental Verification)

The addition of polar oxide groups in this compound may alter its binding affinity to antibodies raised against the less polar parent drug, but the extent of this effect must be determined empirically.

Experimental Protocol: A Self-Validating System for Assessing Cross-Reactivity

To empower researchers to generate their own cross-reactivity data, we provide a detailed, step-by-step methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is designed as a self-validating system, incorporating necessary controls for reliable data generation.

Caption: Workflow for competitive ELISA to determine cross-reactivity.

Detailed Methodology: Competitive ELISA for Doxylamine Metabolite Cross-Reactivity

This protocol is adapted from standard competitive ELISA procedures.[12][13][14][15][16]

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of distilled water.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Doxylamine-Protein Conjugate: For coating the microplate. The synthesis of this conjugate is a critical first step and requires expertise in bioconjugation chemistry.

  • Primary Antibody: Anti-Doxylamine antibody.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP-conjugated) antibody specific for the primary antibody's host species.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or a suitable substrate for the chosen enzyme.

  • Stop Solution: 2 M H₂SO₄.

  • Standards: Doxylamine, this compound, and other metabolites of interest.

2. Plate Coating:

  • Dilute the doxylamine-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the doxylamine standard and each metabolite (including this compound) in assay buffer. A wide concentration range is recommended to determine the full dose-response curve.

  • In a separate dilution plate, mix 50 µL of each standard or metabolite dilution with 50 µL of the diluted anti-doxylamine primary antibody.

  • Incubate this mixture for 1-2 hours at room temperature.

  • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

  • Add 50 µL of stop solution to each well to stop the reaction.

6. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the log of the doxylamine concentration. A sigmoidal dose-response curve is expected.

  • Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for doxylamine and each metabolite.

  • Calculate the percent cross-reactivity for each metabolite using the following formula:

    % Cross-Reactivity = (IC₅₀ of Doxylamine / IC₅₀ of Metabolite) x 100

Conclusion and Future Directions

The potential for cross-reactivity of this compound and other metabolites in doxylamine immunoassays is a critical consideration for researchers in drug development and clinical diagnostics. While highly specific methods like LC-MS/MS are available, the utility of immunoassays in screening necessitates a thorough understanding of their limitations. The lack of published quantitative cross-reactivity data for this compound represents a significant data gap. The experimental protocol provided in this guide offers a robust framework for generating this vital information. By systematically evaluating the cross-reactivity of all major doxylamine metabolites, researchers can ensure the accuracy and reliability of their analytical data, leading to a more precise understanding of the pharmacokinetics and metabolism of this widely used therapeutic agent.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Kotecha, R., & Madan, S. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports, 2009, bcr06.2008.0341.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Microbe Notes. (2022, May 10). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Doxylamine Succinate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79: Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. Lyon, France: IARC.
  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • Melanson, S. E. F. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
  • FooDB. (2018). Showing Compound Doxylamine (FDB022751). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Slikker, W., Holder, C. L., Lipe, G. W., & Korfmacher, W. A. (1990). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 14(4), 247–251.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Colson, J. (2021). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Colby, J. M. (2013). Chemoinformatic methods for predicting interference in drug of abuse/toxicology immunoassays. Clinical Chemistry, 59(10), 1476–1485.
  • Ganes, D. A., & Midha, K. K. (1987). Identification of an in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993–999.
  • Krasowski, M. D. (2011). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 35(5), 221–233.
  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7620.
  • Singh, G. (2018). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Journal of the Chilean Chemical Society, 63(3), 4094-4101.
  • Veeprho. (n.d.). Doxylamine N-oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Doxylamine N-Oxide. Retrieved from [Link]

  • Merz, H., & Griss, G. (1979). DE2906239A1 - Doxylamine optical isomers.

Sources

A Comparative Guide to the Pharmacokinetics of Doxylamine and its N-Oxide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a compound's metabolic fate is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the first-generation antihistamine, doxylamine, and its principal N-oxide metabolites. By synthesizing data from preclinical and clinical studies, we will explore the absorption, distribution, metabolism, and excretion (ADME) of these related compounds, offering insights grounded in experimental evidence.

Introduction: Doxylamine and the Significance of N-Oxidation

Doxylamine, an ethanolamine-derivative antihistamine, is widely utilized for its sedative-hypnotic properties in the management of insomnia and as an antiemetic for nausea and vomiting during pregnancy.[1] Its therapeutic and adverse effects are intrinsically linked to its pharmacokinetic profile. The biotransformation of doxylamine in the liver is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, and CYP2C9.[1] This metabolism leads to the formation of several metabolites, most notably through N-dealkylation to N-desmethyldoxylamine and N,N-didesmethyldoxylamine, and through N-oxidation to doxylamine N-oxide.[2][3]

N-oxidation is a critical metabolic pathway that significantly alters the physicochemical properties of a drug. The addition of an oxygen atom to the tertiary amine of doxylamine to form doxylamine N-oxide increases its polarity. This structural modification has profound implications for the metabolite's distribution, ability to cross biological membranes, and its subsequent elimination from the body. Understanding the pharmacokinetics of doxylamine N-oxide in comparison to the parent drug is therefore essential for a complete characterization of doxylamine's disposition in the body.

Metabolic Pathway of Doxylamine

Doxylamine undergoes extensive hepatic metabolism, with N-oxidation and N-dealkylation being the primary routes. The formation of doxylamine N-oxide is a key step in its biotransformation.

Doxylamine Metabolism Doxylamine Doxylamine N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide N-Oxidation (CYP, FMO) Desmethyl N-Desmethyldoxylamine Doxylamine->Desmethyl N-Dealkylation (CYP2D6, CYP1A2, CYP2C9) Didesmethyl N,N-Didesmethyldoxylamine Desmethyl->Didesmethyl N-Dealkylation Pharmacokinetic Study Workflow Dosing Oral Administration of [14C]-Doxylamine Sampling Serial Blood, Urine, & Feces Collection Dosing->Sampling Processing Plasma Separation & Sample Homogenization Sampling->Processing Analysis LC-MS/MS Quantification & Radiometric Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Sources

Navigating the Complex World of N-Oxide Fragmentation: A Comparative Guide Focused on Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is paramount. N-oxidation is a critical metabolic pathway for many xenobiotics, particularly those containing tertiary amine functionalities. The resulting N-oxide metabolites can exhibit altered pharmacological activity, toxicity, and pharmacokinetic profiles. Mass spectrometry stands as the cornerstone for the structural elucidation of these metabolites. However, the gas-phase behavior of N-oxides can be complex and distinct from their hydroxylated isomers, necessitating a nuanced understanding of their fragmentation patterns.

This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of N-oxides, with a specific focus on the di-N-oxide metabolite of doxylamine. We will explore the characteristic fragmentation pathways of aromatic and aliphatic N-oxides and contextualize these within a proposed fragmentation scheme for doxylamine di-N-oxide. This analysis is supported by a review of published experimental data on related compounds and a detailed protocol for the analysis of N-oxide metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Significance of N-Oxide Fragmentation in Drug Metabolism

N-oxidation increases the polarity of a drug molecule, typically facilitating its excretion. However, N-oxides can also be metabolically active or revert to the parent amine in vivo, acting as a metabolic reservoir. From an analytical perspective, the key challenge lies in distinguishing N-oxides from isomeric hydroxylated metabolites, as both result in a 16 Da mass increase. Tandem mass spectrometry (MS/MS) is indispensable in this regard, as the fragmentation patterns of these two classes of compounds are often markedly different.

The stability of the N-O bond is a critical determinant of the fragmentation pathway. This bond is weaker than a C-O or C-N bond, leading to characteristic neutral losses under CID conditions. The local chemical environment, such as whether the nitrogen is part of an aliphatic chain or an aromatic ring, further influences the fragmentation cascade.

Proposed Fragmentation Pattern of this compound

Doxylamine is an antihistamine that undergoes extensive metabolism, including N-oxidation at both the aliphatic dimethylamino and the pyridine nitrogen atoms to form this compound.[1][2] Based on the foundational principles of N-oxide fragmentation observed in numerous studies, we can propose a likely fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 303.17).

This compound possesses two distinct N-oxide moieties: one on the aliphatic tertiary amine and one on the aromatic pyridine ring. This dual functionality suggests a complex fragmentation pattern with competing and sequential losses.

A Proposed Fragmentation Pathway for this compound

G M This compound [M+H]⁺ m/z 303.17 M_minus_16_pyridine Loss of O from Pyridine N-Oxide [M+H-16]⁺ m/z 287.17 M->M_minus_16_pyridine - O M_minus_16_aliphatic Loss of O from Aliphatic N-Oxide [M+H-16]⁺ m/z 287.17 M->M_minus_16_aliphatic - O M_minus_17 Loss of •OH [M+H-17]⁺ m/z 286.16 M->M_minus_17 - •OH F1 Further Fragmentation (e.g., loss of C4H10NO) m/z 199.09 M_minus_16_pyridine->F1 F2 Further Fragmentation (e.g., loss of C5H12NO2) m/z 182.09 M_minus_16_aliphatic->F2

Caption: Proposed CID fragmentation of this compound.

The initial fragmentation events for this compound are likely to involve the characteristic losses associated with N-oxides:

  • Loss of an Oxygen Atom (Deoxygenation): A neutral loss of 16 Da is a hallmark of N-oxide fragmentation and can occur from either N-oxide group.[3][4] This deoxygenation can be thermally induced in the ion source or result from collisional activation.[4] For this compound, this would result in an ion at m/z 287.17.

  • Loss of a Hydroxyl Radical: The elimination of a hydroxyl radical (•OH), a neutral loss of 17 Da, is another common fragmentation pathway for N-oxides, leading to an ion at m/z 286.16.[5]

Subsequent fragmentation of the deoxygenated species would likely proceed through pathways similar to those of the mono-N-oxide or the parent doxylamine molecule. For instance, cleavage of the ether bond or fragmentation of the aliphatic side chain would lead to further product ions. The MRM transition for doxylamine itself is often reported as m/z 271.0 → 182.0, suggesting that an ion at m/z 182 is a stable and characteristic fragment.[4][6][7][8]

Comparative Fragmentation of Other N-Oxides

To understand the nuances of this compound's fragmentation, it is instructive to compare it with other N-oxides where the fragmentation patterns have been experimentally determined.

N-Oxide Type Example Compound Characteristic Fragmentations Key Observations References
Aromatic N-Oxide Pyridine N-Oxide[M+H-O]⁺, [M+H-OH]⁺Loss of oxygen is a prominent fragmentation pathway.[3]
Aliphatic N-Oxide Trimethylamine N-Oxide (TMAO)[M+H-H₂O]⁺, loss of alkyl groupsFragmentation is often dominated by rearrangements and cleavage of the C-N bonds.[9][10]
Di-N-Oxide (Aromatic) Phenazine di-N-oxide[M-16]⁺, [M-32]⁺Sequential loss of two oxygen atoms is observed.

Aromatic N-Oxides: In compounds like pyridine N-oxide, the N-O bond is part of a stable aromatic system. CID typically results in the loss of an oxygen atom ([M-O]) or a hydroxyl radical ([M-OH]). The stability of the aromatic ring often leads to less extensive fragmentation compared to aliphatic N-oxides.

Aliphatic N-Oxides: Aliphatic N-oxides, such as trimethylamine N-oxide (TMAO), often exhibit more complex fragmentation patterns. Rearrangements, such as the Cope elimination, can occur, leading to the loss of water. Cleavage of the carbon-nitrogen bonds is also common.

Experimental Protocol for LC-MS/MS Analysis of N-Oxides

The following protocol provides a general framework for the analysis of N-oxide metabolites in a biological matrix, such as plasma. This protocol is based on established methods for the analysis of doxylamine and other N-oxides.[4][6][7][8]

LC-MS/MS Workflow for N-Oxide Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection P1 Plasma Sample Collection P2 Protein Precipitation (e.g., with acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 LC1 Injection onto C18 Column P4->LC1 LC2 Gradient Elution LC1->LC2 MS1 Electrospray Ionization (ESI) Positive Mode LC2->MS1 MS2 Multiple Reaction Monitoring (MRM) MS1->MS2

Caption: A typical workflow for N-oxide analysis by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for N-oxides.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scan for qualitative fragmentation analysis.

  • MRM Transitions: These must be optimized for the specific N-oxide of interest. For example, for doxylamine, a transition of m/z 271.0 → 182.0 is often used.[4][6][7][8] For this compound, one would monitor the transition from the precursor ion (m/z 303.17) to its characteristic product ions.

  • Collision Energy: This parameter should be optimized to achieve the desired fragmentation efficiency.

Conclusion

The fragmentation of N-oxides in tandem mass spectrometry is a multifaceted process governed by the inherent stability of the N-O bond and the overall molecular structure. While general rules, such as the characteristic losses of 16 and 17 Da, provide a valuable starting point, a thorough understanding of the specific fragmentation pathways of a given N-oxide, such as this compound, is crucial for its unambiguous identification and differentiation from its isomers. The proposed fragmentation pathways for this compound, in conjunction with the comparative data from other N-oxides and the detailed analytical protocol, offer a robust framework for researchers engaged in drug metabolism studies. As mass spectrometry technologies continue to advance, so too will our ability to unravel the intricate fragmentation patterns of these important metabolites, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Korfmacher, W. A., Holder, C. L., Betowski, L. D., & Mitchum, R. K. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical and Environmental Mass Spectrometry, 15(9), 501–508.
  • LCGC International. (2010). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry.
  • Holder, C. L., Korfmacher, W. A., Slikker, W., Jr, Thompson, H. C., Jr, & Gosnell, A. B. (1987). Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospray/mass spectrometry/mass spectrometry. Journal of Analytical Toxicology, 11(4), 182–184.
  • BenchChem. (2025).
  • Zeisel, S. H., & da Costa, K. A. (2009). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application.
  • Annibal, A., et al. (2022). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Metabolites, 12(5), 419.
  • BenchChem. (2025).
  • ResearchGate.
  • Holder, C. L., Thompson, H. C., Jr, Gosnell, A. B., Slikker, W., Jr, & Korfmacher, W. A. (1986). Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology, 10(5), 192-195.
  • Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.
  • ResearchGate. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
  • PubMed. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
  • Holder, C. L., Korfmacher, W. A., Slikker, W., Jr, Thompson, H. C., Jr, & Gosnell, A. B. (1986). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 10(4), 113-117.

Sources

A Senior Application Scientist's Guide to Doxylamine Cross-Reactivity in Methadone Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals, the accuracy of drug screening is paramount. Immunoassays, the workhorse of initial drug screening, offer speed and efficiency. However, their utility is predicated on the specificity of the antibody-antigen interaction. This guide provides an in-depth technical analysis of a significant and often overlooked issue: the cross-reactivity of doxylamine in methadone immunoassays. Misinterpretation of preliminary results can have profound clinical and research implications, making a thorough understanding of this phenomenon essential.

This guide will dissect the molecular underpinnings of this cross-reactivity, provide a robust experimental framework for its evaluation, and offer a comparative analysis of available data. Furthermore, we will explore the critical role of confirmatory methods in distinguishing true positives from false positives, ensuring the integrity of your data and the well-being of patients.

The Molecular Basis of a False Positive: Why Doxylamine Mimics Methadone

At its core, immunoassay cross-reactivity is a case of mistaken identity at the molecular level.[1] The antibodies utilized in methadone immunoassays are designed to recognize the specific three-dimensional structure and chemical features of the methadone molecule. However, other molecules that share structural similarities can sometimes fit into the antibody's binding site, triggering a positive signal. Doxylamine, a common over-the-counter antihistamine, is one such molecule.

The structural similarities between methadone and doxylamine, particularly the presence of a diphenylmethyl group and a tertiary amine, are believed to be the primary drivers of this cross-reactivity.[2] While not identical, these shared features can present a sufficiently similar epitope for the methadone antibody to bind, albeit typically with a lower affinity than its intended target.

Diagram: Structural Comparison of Methadone and Doxylamine

G cluster_methadone Methadone cluster_doxylamine Doxylamine methadone Methadone Structure m_amine Tertiary Amine d_amine Tertiary Amine m_amine->d_amine Similar Functional Group m_diphenyl Diphenylmethyl Group d_diphenyl Diphenylmethyl-like Moiety m_diphenyl->d_diphenyl Similar Structural Moiety doxylamine Doxylamine Structure G start Start: Prepare Reagents prep_stocks Prepare Methadone and Doxylamine Stock Solutions start->prep_stocks prep_calibrators Prepare Methadone Calibrators and Controls prep_stocks->prep_calibrators prep_doxylamine Prepare Doxylamine Test Solutions prep_stocks->prep_doxylamine run_assay Perform Methadone Immunoassay prep_calibrators->run_assay prep_doxylamine->run_assay analyze_data Analyze Data and Generate Standard Curve run_assay->analyze_data determine_cross_reactivity Determine Doxylamine Concentration at Methadone Cutoff analyze_data->determine_cross_reactivity calculate_percentage Calculate Percent Cross-Reactivity determine_cross_reactivity->calculate_percentage end End: Report Findings calculate_percentage->end

A streamlined workflow for determining the cross-reactivity of doxylamine in a methadone immunoassay, from reagent preparation to data analysis.

The Gold Standard: The Indispensable Role of Confirmatory Testing

Given the potential for cross-reactivity in immunoassays, it is a fundamental principle of toxicology and clinical chemistry that all presumptive positive results from a screening test must be confirmed by a more specific, secondary method. [2]This is not merely a recommendation but a critical step to ensure the accuracy and reliability of the final result.

The most widely accepted confirmatory methods are chromatographic techniques coupled with mass spectrometry, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds based on their polarity and then uses two stages of mass analysis for highly specific identification and quantification.

These methods are considered the "gold standard" because they can definitively distinguish between methadone and doxylamine, even when both are present in the same sample. They provide the high level of specificity that immunoassays lack.

Diagram: Confirmatory Testing Workflow

G start Presumptive Positive Immunoassay Result sample_prep Sample Preparation (e.g., Extraction) start->sample_prep chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography mass_spec Mass Spectrometry (MS or MS/MS) chromatography->mass_spec data_analysis Data Analysis and Compound Identification mass_spec->data_analysis report_result Report Confirmed Result (Positive or Negative for Methadone) data_analysis->report_result end Final Result report_result->end

The sequential process of confirming a presumptive positive immunoassay result using a highly specific method like GC-MS or LC-MS/MS.

Conclusion and Recommendations

The cross-reactivity of doxylamine in methadone immunoassays is a well-documented phenomenon that underscores the importance of a critical and informed approach to interpreting screening results. [1][2]While immunoassays are invaluable for their speed and high-throughput capabilities, they are not infallible.

As a senior application scientist, I offer the following recommendations to researchers, clinicians, and drug development professionals:

  • Be Aware of Assay Limitations: Always consult the manufacturer's package insert for your specific methadone immunoassay to understand its cross-reactivity profile.

  • Consider Patient Medication History: When interpreting a positive methadone screen, a thorough review of the individual's prescription and over-the-counter medications is essential.

  • Implement Confirmatory Testing: Establish a clear and consistent policy for confirming all presumptive positive immunoassay results with a specific method like GC-MS or LC-MS/MS.

  • Validate In-House: If your laboratory frequently encounters potential interferences, consider performing in-house cross-reactivity studies to fully characterize the performance of your assays.

By adhering to these principles of scientific integrity and best practices, we can mitigate the risks associated with immunoassay cross-reactivity and ensure the accuracy and reliability of our findings, ultimately leading to better science and improved patient care.

References

  • Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP7-A2). CLSI.
  • Cherwinski, S., et al. (2019). Investigating the incidence of false positive outcomes in drug detection assays. Journal of Addiction and Recovery, 2(2).
  • CLSI. (2005). EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. Retrieved from [Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Toxicologic testing for opiates: understanding false-positive and false-negative test results.
  • CLSI. (2005). CLSI EP7 A2 : 2ED 2005 INTERFERENCE TESTING IN CLINICAL CHEMISTRY. Retrieved from [Link]

  • Syed, H., Som, S., Khan, N., & Faltas, W. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports, 2009, bcr09.2008.0879.

Sources

A Comparative Guide to the Bioavailability of Doxylamine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative properties in the short-term management of insomnia and in combination with pyridoxine for nausea and vomiting during pregnancy.[1][2] The therapeutic efficacy and safety profile of doxylamine are intrinsically linked to its bioavailability—the rate and extent to which the active drug is absorbed and becomes available at the site of action.[3] This guide provides a comprehensive analysis of the bioavailability of different doxylamine formulations, supported by pharmacokinetic data and standardized experimental protocols. We will explore immediate-release, delayed-release, extended-release, and intranasal formulations to provide a clear, data-driven comparison for drug development professionals.

Introduction to Doxylamine and the Importance of Bioavailability

Doxylamine succinate acts as a competitive antagonist at histamine H1 receptors.[1] Its ability to cross the blood-brain barrier contributes to its sedative effects, making it effective as a hypnotic.[4] The formulation of doxylamine is a critical determinant of its clinical performance. Different formulations are designed to modulate the release profile of the drug, thereby altering its pharmacokinetic parameters.

Key pharmacokinetic (PK) parameters essential for comparing bioavailability include:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time taken to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time.

Understanding these parameters is crucial for formulation scientists to design products that meet specific therapeutic objectives, whether it be rapid onset for a sleep aid or sustained release for all-day symptom control.[3]

Comparative Pharmacokinetics of Doxylamine Formulations

The most common formulations of doxylamine include immediate-release oral tablets, delayed- and extended-release oral tablets (often in combination with pyridoxine), and investigational intranasal sprays.

Immediate-Release (IR) Oral Tablets

Standard over-the-counter doxylamine succinate is typically available as a 25 mg immediate-release tablet.[1][4] Clinical studies have established a predictable, dose-proportional pharmacokinetic profile for IR tablets in the 12.5 mg to 25 mg range.[2][5][6]

  • Absorption: Following oral administration of a 25 mg IR tablet, doxylamine is absorbed with a mean Tmax of approximately 2.4 to 2.5 hours.[1][2]

  • Exposure: The mean Cmax is consistently reported in the range of 99-125 ng/mL for a 25 mg dose.[1][2][5] The total drug exposure (AUC) increases linearly with the dose, indicating predictable pharmacokinetics within the therapeutic range.[2][5][6]

Modified-Release Oral Formulations (Delayed and Extended-Release)

Doxylamine is frequently combined with pyridoxine (Vitamin B6) in modified-release formulations for treating nausea and vomiting in pregnancy.[7][8] These are designed to delay the initial release of the drug and/or extend its therapeutic effect.

  • Delayed-Release (DR) Tablets: These formulations, such as Diclegis®, feature an enteric coating designed to prevent dissolution in the acidic environment of the stomach.[7][9] This results in a significantly longer Tmax, approximately 7.2 hours, compared to IR tablets.[8] The bioavailability, in terms of total exposure (AUC), is comparable to that of an oral solution, but the delayed absorption is key to its clinical use, which often involves bedtime dosing for next-morning relief.[10]

  • Extended-Release (ER) Tablets: Formulations like Bonjesta® are designed to provide both immediate and sustained release. These tablets have been shown to be bioequivalent to multiple daily doses of the delayed-release formulation.[7][8] The Tmax for the ER formulation is around 4.5 hours, which is intermediate between the IR and DR formulations.[7][8]

Intranasal Formulations

Intranasal delivery has been explored as a method to bypass first-pass metabolism and potentially increase bioavailability.[11]

  • Preclinical Data: Studies in rats have shown that intranasal administration of doxylamine succinate resulted in a significantly higher bioavailability (70.8%) compared to oral administration (24.7%).[4][11] The Tmax was also faster via the intranasal route (0.5 hours vs. 1.5 hours orally).[11]

  • Human Clinical Data: Despite promising preclinical results, human studies have shown that intranasal bioavailability was lower than that of the oral 25 mg tablet at the doses tested.[12] This highlights the challenges in translating animal models to human outcomes for this specific delivery route.

Data Summary: Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for various doxylamine formulations based on published clinical data.

FormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Bioavailability
Immediate-Release Tablet 12.5 mg61.941.5 - 2.5817.33Dose-proportional to 25 mg
Immediate-Release Tablet 25 mg~99 - 124.91~2.4 - 2.5~1630.85Oral F: ~24.7%
Delayed-Release Tablet 10 mgNot specified~7.2Not specifiedSimilar extent of absorption to oral solution
Extended-Release Tablet 20 mgNot specified~4.5Bioequivalent to 2x10mg DR tabletsNot specified
Intranasal Spray (Rat) 1 mg887.60.5Not specifiedIntranasal F: 70.8%
Intranasal Spray (Human) 12.7 mgLower than oralSlower than oral~25% of oral tabletLower than oral tablet

(Data compiled from references[13],[1],[2],[11],[5],[12],[8],[4],[10])

Experimental Protocols for Bioavailability Assessment

To ensure scientific rigor and trustworthiness, bioavailability studies must follow standardized, self-validating protocols. The methodologies described below are based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][14][15]

Protocol 1: In Vivo Bioavailability Study (Human)

This protocol outlines a standard single-dose, two-period crossover study to compare two oral formulations (e.g., a new generic vs. a reference product).

Objective: To compare the rate and extent of absorption of two different doxylamine formulations.

Study Design: Randomized, single-dose, two-treatment, two-period crossover.

  • Causality: A crossover design is the gold standard because each subject acts as their own control, which minimizes inter-subject variability and provides a more precise comparison of the formulations.[2][5][6]

Methodology:

  • Subject Selection: Recruit a cohort of healthy volunteers (e.g., n=12-24) who have passed a full medical screening.[5]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product then Reference product, or vice-versa).

  • Dosing (Period 1): After an overnight fast, subjects receive a single oral dose of their assigned formulation with a standardized volume of water.[5]

  • Serial Blood Sampling: Collect blood samples (e.g., into heparinized tubes) at predefined time points: pre-dose (0 hour), and then at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 60 hours post-dose.[5][6]

  • Washout Period: A washout period of at least 7 days (approximately 10-12 times the drug's half-life) separates the two treatment periods to ensure complete elimination of the drug from the first period.[5]

  • Dosing (Period 2): Repeat steps 3 and 4 with the alternate formulation.

  • Bioanalysis: Plasma is separated from blood samples and doxylamine concentrations are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5][6]

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC for each subject for both formulations using non-compartmental analysis.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means fall within the regulatory acceptance range (typically 80-125%).[2]

Protocol 2: In Vitro Dissolution Testing

Dissolution testing is a critical in vitro tool used to predict the in vivo performance of a drug product and ensure batch-to-batch consistency.

Objective: To characterize the dissolution profile of a doxylamine formulation under standardized conditions.

Apparatus: USP Apparatus II (Paddle Apparatus).[16]

Methodology:

  • Media Preparation: Prepare dissolution media that mimic physiological conditions. For delayed-release formulations, a two-stage process is used:

    • Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.[17][18]

    • Buffer Stage: Phosphate buffer (pH 6.8) for subsequent time points to simulate the small intestine.[16][17][18]

  • Apparatus Setup:

    • Set the paddle speed (e.g., 50 rpm).[16]

    • Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet/capsule in each of the 6-12 dissolution vessels.

    • Begin the test in the acid stage medium.

    • After 2 hours, transfer the dosage forms to the buffer stage medium.

    • Collect samples of the dissolution medium at specified time points (e.g., 15, 30, 45, 60, 120 minutes in the buffer stage).

  • Analysis: Quantify the amount of dissolved doxylamine in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[17]

  • Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.

    • Causality: The dissolution profile provides critical insight. A rapid dissolution is expected for an IR tablet, while a delayed-release formulation should show minimal release in the acid stage and controlled release in the buffer stage.[9][18] This data is essential for formulation development and quality control.

Visualizations of Key Processes

In Vivo Bioavailability Study Workflow

G cluster_screening Phase 1: Screening & Randomization cluster_period1 Phase 2: Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period 2 (Crossover) cluster_analysis Phase 5: Analysis A Healthy Volunteer Screening B Informed Consent A->B C Randomization into Sequence 1 (T/R) or 2 (R/T) B->C D Administer First Assigned Formulation (T or R) C->D E Serial Blood Sampling (0-60 hours) D->E F Washout Period (>7 Days) E->F G Administer Second Assigned Formulation (R or T) F->G H Serial Blood Sampling (0-60 hours) G->H I Plasma Sample Bioanalysis (LC-MS/MS) H->I J Pharmacokinetic Modeling (Cmax, Tmax, AUC) I->J K Statistical Comparison (90% CI for Bioequivalence) J->K

Caption: Workflow for a two-period crossover in vivo bioavailability study.

Formulation's Impact on Bioavailability

G A Drug Product (e.g., Tablet, Capsule) B Disintegration & Dissolution (Drug in Solution) A->B C Absorption (Across Gut Wall) B->C Solubility & Permeability D Liver (First-Pass Metabolism) C->D E Systemic Circulation (Bioavailable Drug) C->E Drug bypassing first-pass D->E Metabolites Removed

Caption: The journey from drug product to systemic circulation.

Conclusion and Future Directions

The bioavailability of doxylamine is highly dependent on its formulation.

  • Immediate-release tablets provide rapid and predictable absorption, making them suitable for use as a sleep aid.

  • Modified-release formulations (delayed and extended) successfully alter the pharmacokinetic profile to meet specific clinical needs, such as the management of morning sickness, by delaying and/or prolonging drug absorption.

  • Intranasal formulations , while promising in preclinical models for their potential to bypass first-pass metabolism, have not yet demonstrated superior bioavailability in human trials and require further optimization.

For drug development professionals, the choice of formulation must be guided by the intended therapeutic outcome. A thorough understanding of the interplay between excipients, manufacturing processes, and in vivo physiological factors is paramount. Future research may focus on novel delivery systems, such as buccal films, to achieve even faster onset or alternative pharmacokinetic profiles.[19] Continued adherence to rigorous, standardized bioavailability and dissolution testing protocols will remain the cornerstone of developing safe and effective doxylamine products.

References

  • A Comparative Guide to the Dose Proportionality and Bioavailability of (S)-Doxylamine Formulations. (n.d.). Benchchem.
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). FDA.
  • DOXYLAMINE SUCCINATE. (n.d.). IARC Publications. Retrieved from [Link]

  • Videla, S., Cebrecos, J., Lahjou, M., Wagner, F., Guibord, P., Xu, Z., Cabot, A., Encabo, M., Encina, G., Sicard, E., & Sans, A. (2013). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers. Clinical Drug Investigation, 33(7), 479-487. Retrieved from [Link]

  • Final Guidance Bioavailability Studies Submitted in NDAs or INDs. (2022). ACCP. Retrieved from [Link]

  • van der Merwe, D., Labuschagne, C., & du Preez, J. L. (2002). Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. Biopharmaceutics & Drug Disposition, 23(6), 239-244. Retrieved from [Link]

  • FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020). FDA. Retrieved from [Link]

  • Videla, S., Cebrecos, J., Lahjou, M., Wagner, F., Guibord, P., Xu, Z., Cabot, A., Encabo, M., Encina, G., Sicard, E., & Sans, A. (2013). Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers. PubMed. Retrieved from [Link]

  • Videla, S., et al. (2013). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers. ResearchGate. Retrieved from [Link]

  • Alcocer, C., et al. (2022). Comparative dissolution profiles of two anti-emetic delayed-release dosage forms of doxylamine and pyridoxine. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2022). FDA. Retrieved from [Link]

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. (2018). springermedizin.de. Retrieved from [Link]

  • Draft Guidance on Doxylamine Succinate; Pyridoxine Hydrochloride. (2019). FDA. Retrieved from [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • Alcocer, C., et al. (2022). Comparative dissolution profiles of two anti-emetic delayed release dosage forms of doxylamine and pyridoxine: Xonvea® tablets vs. Cariban® capsules. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Pharmacokinetic comparison of a delayed-release combination of doxylamine succinate and pyridoxine hydrochloride (Diclectin®) and oral solutions of these drugs in healthy women of childbearing age. (2009). ResearchGate. Retrieved from [Link]

  • Doxylamine Succinate Oral. (n.d.). MedCentral. Retrieved from [Link]

  • Formulation and Evaluation of Doxylamine Succinate Fast Dissolving Buccal Films. (2025). ResearchGate. Retrieved from [Link]

  • El-Tanany, B. M., et al. (2021). In vitro analytical dissolution profiling of antiemetic delayed release tablets in two different dissolution media: Validated spectrophotometric methods versus reported HPLC. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Doxylamine Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]

  • Doxylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Koren, G., et al. (2009). Pharmacokinetic comparison of a delayed-release combination of doxylamine succinate and pyridoxine hydrocholoride (Diclectin) and oral solutions of these drugs in healthy women of childbearing age. Canadian Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Navigating the Labyrinth of Doxylamine Metabolism: A Comparative Guide to Inter-species Differences

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the metabolic fate of a xenobiotic is fundamental to predicting its efficacy and safety profile in humans. Doxylamine, a first-generation antihistamine widely used for its sedative and antiemetic properties, presents a fascinating case study in inter-species metabolic variability. Extrapolating preclinical data to human outcomes for doxylamine requires a nuanced understanding of how different species handle this molecule. This guide provides an in-depth comparison of doxylamine metabolism across key preclinical species and humans, supported by experimental data and detailed protocols to empower your research.

The Core Metabolic Pathways: A Shared Blueprint with Species-Specific Embellishments

Doxylamine undergoes extensive hepatic biotransformation, primarily through Phase I oxidation and Phase II conjugation reactions. While the foundational pathways of N-dealkylation and subsequent conjugation are conserved across species, the extent of these reactions and the presence of unique alternative pathways create a complex metabolic tapestry that differs significantly between humans, monkeys, rats, and mice.

The primary metabolic transformations of doxylamine include:

  • N-Demethylation: Sequential removal of the two methyl groups from the tertiary amine to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine.

  • N-Oxidation: Oxidation of the tertiary amine to form doxylamine N-oxide.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl or pyridyl ring.

  • Ether Cleavage: Scission of the ether linkage.

  • Conjugation: Glucuronidation and acetylation of the parent drug and its Phase I metabolites.

The interplay of these pathways is species-dependent, driven by differences in the expression and activity of key metabolic enzymes.

Diagram of Doxylamine Metabolic Pathways

Doxylamine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Doxylamine Doxylamine N_Desmethyl N-Desmethyldoxylamine Doxylamine->N_Desmethyl N-Demethylation (CYP-mediated) N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide N-Oxidation Hydroxylated Ring-Hydroxylated Metabolites Doxylamine->Hydroxylated Aromatic Hydroxylation Cleavage Ether Cleavage Products Doxylamine->Cleavage Ether Cleavage Glucuronides Glucuronide Conjugates Doxylamine->Glucuronides NN_Didesmethyl N,N-Didesmethyldoxylamine N_Desmethyl->NN_Didesmethyl N-Demethylation (CYP-mediated) N_Desmethyl->Glucuronides Acetylated N-Acetyl Conjugates N_Desmethyl->Acetylated NN_Didesmethyl->Glucuronides NN_Didesmethyl->Acetylated InVivo_Workflow start Acclimatize Rats in Metabolic Cages dosing Oral Administration of [¹⁴C]-Doxylamine start->dosing sampling Collect Blood, Urine, and Feces at Time Points dosing->sampling processing Process Samples (Plasma, Urine, Feces) sampling->processing pk_analysis LC-MS/MS Analysis of Plasma for PK processing->pk_analysis metabolite_analysis Radio-HPLC or LC-MS/MS Analysis of Urine/Feces for Metabolite Profiling processing->metabolite_analysis data_analysis Calculate PK Parameters & Quantify Metabolites pk_analysis->data_analysis metabolite_analysis->data_analysis end Interspecies Comparison and Reporting data_analysis->end

Caption: A typical workflow for an in vivo Doxylamine metabolism study in rats.

Conclusion: A Prudent Approach to Interspecies Extrapolation

The metabolism of doxylamine is a clear illustration of why a one-size-fits-all approach to preclinical species selection is fraught with peril. While rats can provide valuable information on a wide range of potential metabolites, the significant role of glucuronidation and the potential for enzyme induction may not fully recapitulate the human metabolic profile. Monkeys, particularly rhesus monkeys, appear to share more similarities with humans in terms of their primary N-demethylation and side-chain cleavage pathways, though quantitative differences exist. The lack of N-acetylation in dogs is a critical consideration when evaluating the relevance of this species.

Ultimately, a comprehensive understanding of the inter-species differences in doxylamine metabolism, driven by robust in vitro and in vivo experimental data, is paramount for the accurate interpretation of preclinical safety and efficacy studies. By carefully considering the enzymatic and metabolic nuances of each species, researchers can make more informed decisions, leading to a more predictive and successful drug development process.

References

  • Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta). PubMed. [Link]

  • Metabolism of 14C-Labeled Doxylamine Succinate (Bendectin(R) in the Rhesus Monkey (Macaca mulatta). ResearchGate. [Link]

  • Doxylamine. Wikipedia. [Link]

  • The postulated pathways of doxylamine succinate metabolism in the rhesus monkey. ResearchGate. [Link]

  • DOXYLAMINE SUCCINATE 1. Exposure Data. IARC Publications. [Link]

  • Metabolites of Doxylamine succinate in Human Urine. YAKHAK HOEJI. [Link]

  • Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed. [Link]

  • Doxylamine metabolism in rat and monkey. PubMed. [Link]

  • Doxylamine toxicity: Seizure, rhabdomyolysis and false positive urine drug screen for methadone. ResearchGate. [Link]

  • HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

  • Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury. National Institutes of Health. [Link]

  • Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Analytical and Bioanalytical Chemistry. [Link]

  • Doxylamine. StatPearls - NCBI Bookshelf. [Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. PubMed. [Link]

  • Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys. PubMed. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. [Link]

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. National Institutes of Health. [Link]

  • Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Comparison of minipig, dog, monkey and human drug metabolism and disposition. PubMed. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Canine cytochrome P450 (CYP) pharmacogenetics. National Institutes of Health. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Comparison of Minipig, Dog, Monkey and Human Drug Metabolism and Disposition. ResearchGate. [Link]

  • Interspecies comparison of the glucuronidation processes in the man, monkey, pig, dog and rat. NeL.edu. [Link]

  • SPECIES DIFFERENCES IN DRUG METABOLISM. Annual Reviews. [Link]

  • CYP Inhibition Assay. Creative Bioarray. [Link]

  • Comparing the Pharmacokinetics of Doxylamine/Pyridoxine Delayed-Release Combination in Nonpregnant Women of Reproductive Age and Women in the First Trimester of Pregnancy. ResearchGate. [Link]

  • Systemic Bioavailability and Pharmacokinetics of the Doxylamine-Pyridoxine Delayed-Release Combination (Diclectin). ResearchGate. [Link]

  • Doxylamine N-Oxide. Cleanchem. [Link]

  • A Comprehensive Investigation of Dog Cytochrome P450 3A (CYP3A) Reveals a Functional Role of Newly Identified CYP3A98 in Small Intestine. ResearchGate. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • A Comprehensive Investigation of Dog Cytochrome P450 3A (CYP3A) Reveals a Functional Role of Newly Identified CYP3A98 in Small Intestine. PubMed. [Link]

  • Doxylamine N-Oxide. GLP Pharma Standards. [Link]

  • Chapter 12 Cytochrome p450 (cyp) and udp-glucuronosyltransferase (ugt) enzymes: role in drug metabolism, polymorphism, and identification of their involvement in drug metabolism. ResearchGate. [Link]

  • Cytochrome P450 and its role in veterinary drug interactions. PubMed. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of Doxylamine Di-N-Oxide (CAS No. 105176-70-3). As a metabolite of Doxylamine, this compound is frequently encountered in drug development and metabolic studies.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and laboratory professionals, offering in-depth, procedural guidance grounded in established safety protocols and chemical principles.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful by ingestion, inhalation, and skin contact based on data from analogous compounds.[3][5]

  • Chemical Reactivity: Stable under recommended storage conditions (refrigerated at 2-8°C, protected from moisture and light).[1][4][6] It is incompatible with strong oxidizing agents, acids, and bases.[3][6]

  • Decomposition: Hazardous decomposition products upon combustion include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4][6]

Hazard Profile: this compound (Inferred)
Physical State Solid[6]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact
Known Incompatibilities Strong oxidizing agents, acids, bases[3][6]
Storage Conditions Store at 2-8°C, protect from moisture and light[1][4][6]
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[4][6]

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste like this compound is governed by stringent federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8] These regulations establish a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.[8]

Key principles include:

  • Waste Identification: Generators are legally responsible for determining if their waste is hazardous.[8][9]

  • Proper Management: Waste must be collected in appropriate, sealed, and clearly labeled containers.

  • Licensed Disposal: Treatment, storage, and disposal must be conducted at a permitted hazardous waste facility.[9][10] It is illegal to dispose of such chemicals in standard trash or down the drain.[9]

State and local regulations may impose stricter requirements than federal law, so it is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[7][8]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE must be worn when handling this compound in any form (pure compound, solutions, or contaminated materials):

  • Eye/Face Protection: Wear NIOSH-approved safety glasses with side shields or goggles.[2][4]

  • Skin Protection: A standard laboratory coat is required. Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator should be worn.[4]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential. The following protocol outlines the necessary steps.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office. Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation by working within a fume hood or opening sashes.

  • Don PPE: Wear the full PPE described in Section 3.

  • Containment: For a powder spill, cover it with a plastic sheet to prevent dust from spreading.[4]

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[6] Avoid creating dust.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse.[4] Place all cleaning materials (sponges, paper towels) into the same hazardous waste container.

  • Disposal: Seal and label the waste container. Dispose of it as hazardous waste according to the procedures in Section 5.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Doxylamine Di-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Logic-Driven Approach

Doxylamine Di-N-Oxide (C₁₇H₂₂N₂O₃) is a tertiary amine N-oxide.[1] The N-oxide functional group, while integral to its chemical properties, also dictates our primary safety considerations. Amine oxides as a class are known to be potential skin and eye irritants.[3] Furthermore, like many organic molecules, heating or combustion can lead to the release of hazardous decomposition products, including carbon oxides and nitrogen oxides.[4][5]

The causality behind our PPE recommendations stems from a precautionary principle, assuming properties similar to related compounds in the absence of specific toxicological data for this compound. The provided MSDS for Doxylamine N-Oxide (C₁₇H₂₂N₂O₂), a closely related analog, indicates that it is a "pharmaceutical related compound of unknown potency" and recommends standard handling precautions for chemical reagents.[4]

Core Protective Measures: Your First Line of Defense

A foundational approach to safety involves a multi-layered defense, where Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and the chemical.

Engineering Controls: Minimizing Exposure at the Source

Before considering PPE, always prioritize engineering controls. For handling this compound powder or solutions, a certified chemical fume hood is mandatory.[4] This primary containment strategy is the most effective way to minimize inhalation exposure.

Standard Laboratory Attire: The Non-Negotiable Baseline
  • Safety Glasses with Side Shields or Goggles: Chemical splash protection for the eyes is a minimum requirement.[4] Standard prescription glasses are not a substitute for safety-rated eyewear.

  • Laboratory Coat: A full-length lab coat, preferably made of a flame-resistant material, should be worn and kept fastened to protect against accidental spills.

  • Closed-Toe Shoes: Footwear that fully covers the feet is essential to prevent injury from spills or dropped equipment.

Task-Specific PPE Recommendations

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table outlines recommended PPE for various laboratory operations involving this compound.

Task Risk Level Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Storage and Transport LowNitrile or Neoprene GlovesSafety Glasses with Side ShieldsNot generally requiredStandard Lab Coat
Weighing and Aliquoting (Solid) MediumNitrile or Neoprene GlovesSafety GogglesN95 or higher-rated respirator if not in a fume hoodStandard Lab Coat
Solution Preparation MediumNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldNot required if in a fume hoodStandard Lab Coat
Experimental Procedures Medium-HighNitrile or Neoprene Gloves (consider double-gloving)Chemical Splash Goggles and Face ShieldNot required if in a fume hoodStandard Lab Coat
Spill Cleanup HighHeavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldAir-purifying respirator with organic vapor cartridgesChemical-resistant apron or coveralls
Waste Disposal MediumNitrile or Neoprene GlovesSafety GogglesNot required if handling sealed containersStandard Lab Coat
The Rationale Behind Glove Selection

The choice of glove material is critical for adequate protection. Nitrile and neoprene gloves are recommended due to their broad resistance to a range of chemicals. While specific breakthrough times for this compound are not available, these materials generally provide good protection against amine compounds.[6][7] It is imperative to inspect gloves for any signs of degradation or perforation before and during use. Always change gloves immediately after direct contact with the chemical.

Step-by-Step Protocols for Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure

Caption: Sequential process for correctly donning PPE.

Doffing Procedure

Caption: Sequential process for correctly doffing PPE to avoid contamination.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Spill Response Workflow

Spill_Response A Assess the Spill B Evacuate the Area (if necessary) A->B C Don Appropriate PPE A->C D Contain the Spill (use absorbent pads) C->D E Collect and Dispose of Waste D->E F Decontaminate the Area E->F G Report the Incident F->G

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as chemical waste.

  • Segregation: Keep this compound waste separate from other waste streams.[9]

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[5] Do not dispose of it down the drain or in regular trash.[9] The OECD SIDS report on amine oxides indicates they are generally biodegradable in wastewater treatment systems, but this applies to dilute consumer product formulations, not concentrated laboratory waste.[10][11]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Doxylamine N-Oxide. Retrieved from [Link]

  • American Cleaning Institute. (n.d.). OECD SIDS Amine Oxides. Retrieved from [Link]

  • Global Product Strategy Safety Report. (n.d.). Alkyl amine oxide. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • DTU Research Database. (n.d.). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Retrieved from [Link]

  • PubMed. (2017). Environmental fate of amine oxide: Using measured and predicted values to determine aquatic exposure. Retrieved from [Link]

  • Duke University Safety. (n.d.). Microflex Chemical Resistance Chart. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet ADDOCAT KE-9018 363D. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • AMP Home Page. (n.d.). Nitric Oxide Safety Data Sheet SDS P4632. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet Nitrous Oxide. Retrieved from [Link]

  • Airgas. (2022). Nitric Oxide - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Nitrogen Oxides | Medical Management Guidelines. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。